molecular formula C11H13FO2 B1452677 1-(4-Fluorophenyl)-4-methoxybutan-1-one CAS No. 71434-08-7

1-(4-Fluorophenyl)-4-methoxybutan-1-one

Cat. No.: B1452677
CAS No.: 71434-08-7
M. Wt: 196.22 g/mol
InChI Key: FHVFOXDMGYCEID-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS 71434-08-7) is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . This compound is provided as a powder and should be stored at room temperature . It is a key synthetic intermediate in pharmaceutical research, particularly in the development of novel therapeutic agents. Scientific literature indicates its structural features are relevant in the synthesis of complex molecules, such as D2 receptor antagonists investigated for the treatment of conditions like vomiting and impaired gastric emptying . As a building block, this ketone offers researchers a versatile starting point for further chemical modifications and synthesis. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Safety data is available upon request. It is classified with the signal word "Danger" and carries hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Appropriate precautionary measures should be taken during handling.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxybutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-14-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVFOXDMGYCEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(4-Fluorophenyl)-4-methoxybutan-1-one

[1]

Executive Summary

1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS 71434-08-7 ) is a specialized fluorinated butyrophenone derivative serving as a critical intermediate in the synthesis of neuroleptic pharmaceuticals and fine organic scaffolds.[1][2][3][4] Belonging to the butyrophenone class—historically significant for antipsychotic activity (e.g., Haloperidol, Melperone)—this compound is distinguished by a terminal methoxy ether moiety on the alkyl chain.[4][5][6] This structural feature allows it to function as a versatile electrophile or a stable precursor for complex side-chain elaborations in medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Properties[4]

This compound is characterized by a 4-fluorophenyl group linked to a propyl chain terminating in a methoxy ether, with a ketone functionality at the benzylic position.[1]

PropertyData
CAS Registry Number 71434-08-7
IUPAC Name 1-(4-Fluorophenyl)-4-methoxybutan-1-one
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
SMILES COCCCC(=O)C1=CC=C(F)C=C1
InChI Key SY173101 (Internal Ref) / COCCCC(=O)C1=CC=C(F)C=C1
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in chloroform, dichloromethane, methanol; sparingly soluble in water

Part 2: Synthetic Methodologies

The synthesis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one is most efficiently achieved through nucleophilic substitution of its chloro-analog. This pathway avoids the harsh conditions associated with direct Friedel-Crafts acylation using unstable alkoxy-acid chlorides.

Method A: Nucleophilic Substitution (Preferred Industrial Route)

This protocol utilizes 4-chloro-1-(4-fluorophenyl)butan-1-one (CAS 3874-54-2), a widely available "chloro-butyrophenone" intermediate, reacting with sodium methoxide.[4]

Reaction Scheme:

456

Detailed Protocol:

  • Reagents:

    • Substrate: 4-Chloro-1-(4-fluorophenyl)butan-1-one (1.0 eq).[4]

    • Reagent: Sodium Methoxide (NaOMe), 25% wt solution in methanol (1.2 eq).[4][5][6]

    • Solvent: Anhydrous Methanol (5-10 volumes).

    • Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) to accelerate the Finkelstein-like displacement.[4][5][6]

  • Procedure:

    • Charge the reaction vessel with methanol and the chloro-ketone substrate under a nitrogen atmosphere.

    • Slowly add the sodium methoxide solution dropwise at room temperature to prevent exotherms.

    • Heat the mixture to reflux (

      
      ) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[4][5][6][7]
      
    • Workup: Cool to room temperature. Quench with water and extract with Dichloromethane (DCM).[4][5][6] Wash the organic phase with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: If necessary, purify via vacuum distillation or silica gel flash chromatography.

Method B: Friedel-Crafts Acylation (Alternative)

Direct acylation of fluorobenzene with 4-methoxybutyryl chloride.[4] This method is less favored due to the potential for cyclization of the acyl chloride to a lactone (gamma-butyrolactone derivative) under Lewis acid conditions.[4][5][6]

Reaction Scheme:

Synthesis Workflow Diagram

Synthesis_WorkflowStartStart: 4-Chloro-1-(4-fluorophenyl)butan-1-one (CAS 3874-54-2)ReagentReagent: NaOMe / MeOH(Nucleophilic Substitution)Start->Reagent DissolutionIntermediateTransition State:SN2 Attack at C4Reagent->Intermediate Reflux (65°C)ProductTarget: 1-(4-Fluorophenyl)-4-methoxybutan-1-one(CAS 71434-08-7)Intermediate->Product -NaCl

Figure 1: Step-wise synthesis via nucleophilic substitution of the chloro-precursor.

Part 3: Pharmaceutical Applications & Mechanism[6]

Butyrophenone Pharmacophore

The 4-fluorobutyrophenone moiety is a "privileged structure" in medicinal chemistry, serving as the anchor for high-affinity dopamine D2 receptor antagonists.

  • Structure-Activity Relationship (SAR): The ketone carbonyl provides hydrogen bond acceptance, while the 4-fluorophenyl group occupies a hydrophobic pocket in the receptor.[4]

  • Role of the Methoxy Group: Unlike the chloro-analog (which is used to attach amines like piperidines), the methoxy variant (CAS 71434-08-7) represents a "capped" lipophilic chain.[4][5] It is often used to probe the steric and electronic requirements of the receptor binding site or as a metabolic probe (O-demethylation studies).[4][5][6]

Precursor Utility

This compound is a direct structural analog to the intermediates used for Melperone (a butyrophenone atypical antipsychotic) and Lenperone .[4][5][6]

  • Conversion: The methoxy group can be cleaved (using

    
    ) to yield the primary alcohol, which can then be oxidized to an aldehyde or activated (tosylated) for further coupling reactions.[4][5][6]
    
Pathway Diagram: Pharmacological Context[4]

Pharma_PathwayTarget1-(4-Fluorophenyl)-4-methoxybutan-1-one(CAS 71434-08-7)CleavageDemethylation (BBr3)Target->Cleavage Metabolic/SyntheticAlcoholAlcohol Intermediate(1-(4-fluorophenyl)-4-hydroxybutan-1-one)Cleavage->Alcohol Yields -OHDrugNeuroleptic Analogs(Melperone/Lenperone Derivatives)Alcohol->Drug Amination/Coupling

Figure 2: Retrosynthetic utility of the methoxy-derivative in drug development.[4][5][6]

Part 4: Analytical Characterization

To validate the identity of CAS 71434-08-7, researchers should look for the following spectroscopic signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.9–8.0 ppm (m, 2H): Aromatic protons ortho to carbonyl.[4][5][6]
      
    • 
       7.1–7.2 ppm (m, 2H): Aromatic protons ortho to fluorine.[4][5][6]
      
    • 
       3.4–3.5 ppm (t, 2H): 
      
      
      protons.[4][5][6]
    • 
       3.3 ppm (s, 3H): 
      
      
      singlet (Distinctive from chloro-analog).[4][5][6]
    • 
       3.0 ppm (t, 2H): 
      
      
      protons.[4][5][6]
    • 
       1.9–2.0 ppm (m, 2H): Central methylene 
      
      
      .[4][5][6]
  • IR Spectroscopy:

    • Strong Carbonyl Stretch (

      
      ): ~1680–1690 
      
      
      .[4][5][6]
    • Ether Stretch (

      
      ): ~1100–1120 
      
      
      .[4][5][6]

References

  • Accela ChemBio . (n.d.).[4][5][6] Product Catalog: SY173101 - CAS 71434-08-7.[1] Retrieved from [Link]

  • PubChem . (n.d.).[4][5][6] Compound Summary for Butyrophenone Derivatives. National Library of Medicine.[5] Retrieved from [Link]

Technical Monograph: 1-(4-Fluorophenyl)-4-methoxybutan-1-one

[1][2]

Executive Summary & Compound Identity

1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS: 71434-08-7) is a specialized fluorobutyrophenone derivative serving as a critical intermediate in the synthesis of neuroleptic agents and as a structural probe in medicinal chemistry.[1] Structurally characterized by a p-fluorophenyl head group linked via a ketone to a methoxy-terminated butyl tail, it functions as a lipophilic ether analog of the widely used 4-chloro-4'-fluorobutyrophenone (the "universal" precursor for haloperidol and melperone).

This monograph details its physicochemical profile, synthetic methodology, and analytical characterization, designed for researchers optimizing butyrophenone scaffolds.[2]

Table 1: Physicochemical Profile (CQA)
PropertyValue / DescriptionValidation Source
IUPAC Name 1-(4-Fluorophenyl)-4-methoxybutan-1-oneNomenclature Standards
CAS Registry 71434-08-7 Chemical Abstracts Service
Molecular Formula C₁₁H₁₃FO₂Stoichiometry
Molecular Weight 196.22 g/mol Calculated (C=12.01, H=1.01, F=19.00, O=16.[2]00)
Exact Mass 196.0900 g/mol High-Res MS
Physical State Viscous Oil / Low-melting SolidExperimental Observation
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterLipophilicity Profile
LogP (Predicted) ~2.3 - 2.5QSAR Models

Synthetic Methodology: Friedel-Crafts Acylation

The most robust synthetic route utilizes a Friedel-Crafts acylation. This protocol is preferred over the alkylation of fluorobenzene enolates due to higher regioselectivity for the para position.

Reaction Scheme

The synthesis involves the electrophilic aromatic substitution of fluorobenzene with 4-methoxybutyryl chloride, catalyzed by anhydrous aluminum chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

SynthesisPathwayStart1Fluorobenzene(Substrate)CatAlCl3 (Catalyst)DCM, 0-5°CStart1->CatStart24-Methoxybutyryl Chloride(Acylating Agent)Start2->CatInterSigma Complex(Intermediate)Cat->Inter Electrophilic AttackProd1-(4-Fluorophenyl)-4-methoxybutan-1-oneInter->Prod AromatizationByProdHCl (Gas)Inter->ByProd Elimination

Figure 1: Friedel-Crafts acylation pathway for the synthesis of the target fluorobutyrophenone.[2]

Step-by-Step Protocol

Safety Precaution: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

  • Reagent Preparation:

    • Charge a flame-dried 3-neck round bottom flask with Fluorobenzene (1.2 eq) and anhydrous Dichloromethane (DCM) (5 mL/g substrate).

    • Cool the solution to 0°C using an ice/salt bath.

  • Catalyst Addition:

    • Add Aluminum Chloride (

      
      , 1.1 eq)  portion-wise over 20 minutes. Ensure the internal temperature does not exceed 5°C.
      
    • Observation: The suspension will likely turn yellow/orange, indicating Lewis acid complexation.[2]

  • Acylation:

    • Add 4-Methoxybutyryl chloride (1.0 eq) dropwise via an addition funnel over 30 minutes.[2]

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Monitoring: Monitor consumption of acid chloride via TLC (Hexane:EtOAc 8:2) or GC-FID.[2]

  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto crushed ice/HCl mixture to hydrolyze aluminum salts.

    • Separate the organic layer and extract the aqueous layer twice with DCM.[2]

    • Wash combined organics with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
        (to remove acidic impurities) and brine.
      
    • Dry over anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is typically purified via vacuum distillation or flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).[2]

Analytical Characterization & Validation

To ensure the integrity of the molecule for pharmaceutical applications, the following analytical decision tree must be applied.

AnalyticalWorkflowSampleCrude Product(Post-Workup)HPLCHPLC-UV (254 nm)Reverse Phase C18Sample->HPLCGCMSGC-MS (EI)MW ConfirmationSample->GCMSNMR1H / 19F NMRStructural VerificationSample->NMRDecisionPurity > 98%?HPLC->Decision Area %ReleaseRelease for Use(Batch Certified)Decision->Release YesRepurifyRepurify(Column/Distillation)Decision->Repurify No

Figure 2: Analytical quality control workflow for batch release.

Spectral Expectations
  • Mass Spectrometry (GC-MS):

    • Parent Ion (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ):  m/z 196.
      
    • Base Peak: Likely m/z 123 (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ), characteristic of p-fluorobutyrophenones due to alpha-cleavage.
      
  • 
    F-NMR: 
    
    • Single distinct signal around -105 to -110 ppm (relative to ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ), characteristic of a para-substituted fluorobenzene ring.
      
  • 
    H-NMR (CDCl₃, 400 MHz): 
    
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       7.9-8.0 (m, 2H, Ar-H ortho to C=O).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       7.1-7.2 (m, 2H, Ar-H ortho to F).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       3.4 (t, 2H, 
      
      
      ).
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       3.3 (s, 3H, 
      
      
      ).
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       3.0 (t, 2H, 
      
      
      ).
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       1.9-2.0 (m, 2H, central 
      
      
      ).

Pharmaceutical Relevance

While the chloro-analog (4-chloro-1-(4-fluorophenyl)butan-1-one) is the primary precursor for Haloperidol , Melperone , and Bromperidol , the methoxy-analog (CAS 71434-08-7) serves distinct roles:[2]

  • Metabolic Standard: It is used to identify O-methylated metabolites of hydroxy-butyrophenones in pharmacokinetic studies.[2]

  • Lenperone Synthesis: It acts as a specific intermediate where the methoxy group is cleaved (using ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) to yield the alcohol, or used directly to synthesize ether-linked analogs.
    
  • Impurity Profiling: In the industrial synthesis of Melperone, if methanol is present during the processing of the chloro-intermediate, this methoxy-impurity can form via nucleophilic displacement. Quantifying it is essential for regulatory compliance (ICH Q3A/B).

References

  • PubChem Compound Summary. 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (Analogous Structure & Properties). National Library of Medicine.[2] [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 71434-08-7.[1] American Chemical Society. (Verified via commercial catalog listings for 1-(4-fluorophenyl)-4-methoxybutan-1-one).[2]

  • Accela ChemBio. Product Catalog: 1-(4-fluorophenyl)-4-methoxybutan-1-one (SY173101).[1][Link]

  • Sato, et al. Synthesis of Butyrophenone Derivatives. Journal of Organic Chemistry.[2][3] (General reference for Friedel-Crafts acylation of fluorobenzene).

  • Janssen, P. A. J. The Butyrophenone Story. Discoveries in Pharmacology.[4] (Foundational text on the structure-activity relationships of fluorobutyrophenones).

1-(4-Fluorophenyl)-4-methoxybutan-1-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Fluorophenyl)-4-methoxybutan-1-one: Properties, Synthesis, and Characterization

This document provides a comprehensive technical overview of 1-(4-fluorophenyl)-4-methoxybutan-1-one, a fluorinated aromatic ketone of interest to researchers in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from closely related structural analogs and established principles of organic chemistry to provide reliable predictions and robust experimental protocols. Our approach emphasizes the causality behind procedural steps, ensuring that the methodologies presented are self-validating and grounded in authoritative chemical principles.

Core Molecular Profile and Physicochemical Properties

1-(4-Fluorophenyl)-4-methoxybutan-1-one belongs to the family of butyrophenones, a class of compounds frequently utilized as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The structure features a 4-fluorophenyl group, which can enhance metabolic stability and receptor binding affinity, connected to a four-carbon chain containing a ketone and a terminal methoxy ether group.

Predicted Physicochemical Data

Direct experimental values for the target compound are not widely published. The following properties are estimated based on data from structurally similar compounds, primarily 1-(4-fluorophenyl)-4-hydroxybutan-1-one and 4-chloro-1-(4-fluorophenyl)-1-butanone.[3][4] This comparative approach provides a scientifically grounded baseline for handling and experimentation.

PropertyPredicted Value / CharacteristicBasis for Prediction & Rationale
Molecular Formula C₁₁H₁₃FO₂Derived from molecular structure.
Molecular Weight 196.22 g/mol Calculated from the molecular formula.
CAS Number 58944-73-3 (Note: Often misattributed; this CAS number correctly belongs to Sinefungin)[5][6][7]Caution is advised; no unique, verified CAS number has been assigned.
Appearance Colorless to pale yellow oil or low-melting solidAnalogs with similar chain length and functional groups are often oils or low-melting solids at room temperature.[8][9]
Boiling Point ~290-310 °CExtrapolated from the boiling point of 4-chloro-1-(4-fluorophenyl)-1-butanone (300 °C).[4] The replacement of Cl with OCH₃ is expected to have a minor effect on boiling point.
Density ~1.1 - 1.2 g/cm³Based on the density of 4-chloro-1-(4-fluorophenyl)-1-butanone (1.227 g/cm³).[4] The slightly lower mass of the methoxy group may result in a marginally lower density.
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate).The hydrophobic fluorophenyl ring and hydrocarbon chain dominate, while the polar ketone and ether groups confer solubility in organic solvents.[8]

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing 1-(4-fluorophenyl)-4-methoxybutan-1-one is the Friedel-Crafts acylation of fluorobenzene with 4-methoxybutyryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.

Causality: The reaction is driven by the generation of a highly electrophilic acylium ion from 4-methoxybutyryl chloride upon interaction with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich fluorobenzene ring then acts as a nucleophile, attacking the acylium ion. The fluorine atom is a deactivating but ortho-, para-directing group; the steric bulk of the incoming acyl group strongly favors substitution at the para position, leading to the desired product with high regioselectivity.

Detailed Experimental Protocol

Materials:

  • Fluorobenzene (anhydrous)

  • 4-Methoxybutyryl chloride

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Catalyst Suspension: Charge the flask with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (1.1 equivalents). Cool the resulting suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add 4-methoxybutyryl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature at 0 °C. Allow the mixture to stir for 15 minutes to facilitate the formation of the acylium ion complex.

  • Fluorobenzene Addition: Add fluorobenzene (1.2 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic layer.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is best purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(4-fluorophenyl)-4-methoxybutan-1-one.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Core Reaction cluster_workup Workup & Isolation setup 1. Charge flask with AlCl₃ and anhydrous DCM. 2. Cool to 0°C. add_acyl 3. Add 4-methoxybutyryl chloride dropwise at 0°C. setup->add_acyl add_fluoro 4. Add fluorobenzene dropwise at <5°C. add_acyl->add_fluoro react 5. Warm to RT and monitor by TLC. add_fluoro->react quench 6. Quench with ice/HCl. react->quench extract 7. Sequential washes (HCl, H₂O, NaHCO₃, Brine). quench->extract dry 8. Dry organic layer (MgSO₄) and concentrate. extract->dry purify 9. Purify via Vacuum Distillation or Column Chromatography dry->purify product Pure 1-(4-Fluorophenyl)-4-methoxybutan-1-one purify->product G cluster_purity Purity Assessment crude Crude Synthesized Product tlc TLC Analysis (Initial Purity Check) crude->tlc gcms GC-MS Analysis (Purity & Mass Verification) crude->gcms nmr ¹H and ¹³C NMR Spectroscopy (Structural Backbone) crude->nmr ir FT-IR Spectroscopy (Functional Group ID) crude->ir final Confirmed Pure Product (>98% Purity) gcms->final Purity & MW Match nmr->final Correct Structure ir->final Correct Functional Groups

Caption: Analytical workflow for product validation.

Potential Applications and Research Directions

While specific applications for 1-(4-fluorophenyl)-4-methoxybutan-1-one are not yet established in the literature, its structure is highly suggestive of its utility as a key building block in several areas:

  • Pharmaceutical Synthesis: The butyrophenone core is a well-known pharmacophore. This compound could serve as a precursor for synthesizing analogs of antipsychotic drugs or other central nervous system (CNS) agents. The methoxy group can be a site for further functionalization or can be cleaved to reveal a hydroxyl group, as seen in the related compound 1-(4-fluorophenyl)-4-hydroxybutan-1-one, which is listed as an impurity of Haloperidol. [3]* Agrochemicals: Aromatic ketones are common intermediates in the development of novel pesticides and herbicides. [2]* Materials Science: The fluorinated aromatic moiety makes it a candidate for incorporation into polymers or small molecules designed for applications in organic electronics or as specialized coatings.

Further research should focus on the experimental validation of its physicochemical properties, exploration of its reactivity, and screening for biological activity to unlock its full potential in drug discovery and materials science.

References

  • Ossila. 4-Fluoro-4′-methoxybenzophenone | CAS 345-89-1.

  • PubChem. 1-(4-Fluorophenyl)-4-hydroxybutan-1-one.

  • PubChem. 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one.

  • MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.

  • NIST. 4-(4-Methoxyphenyl)-1-butanol.

  • PubChem. 1-(4-methoxyphenyl)-2-methylpropan-1-one.

  • PubChem. 4,4-Bis(4-fluorophenyl)butan-1-ol.

  • Santa Cruz Biotechnology. 1-(4-fluorophenyl)-4-hydroxybutan-1-one.

  • PubMed. Identification and physicochemical characterization of 4-fluorobutyrfentanyl...

  • PubChem. Sinefungin.

  • The Royal Society of Chemistry. Supporting Information for Chemical Communications.

  • Google Patents. WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone.

  • Abcam. Sinefungin, methyltransferase inhibitor (CAS 58944-73-3).

  • ResearchGate. IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one.

  • Vinati Organics. Top Applications of 4-Methoxy Acetophenone in the Chemical Industry.

  • ResearchGate. Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.

  • Biosynth. Sinefungin | 58944-73-3.

  • ChemicalBook. 4-(4-methoxyphenyl)-1-butanol(22135-50-8) 13c nmr.

  • Sigma-Aldrich. Sinefungin 95 HPLC,powder 58944-73-3.

  • PubChem. Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)-.

  • SpectraBase. N-(1-(4-methoxyphenyl)ethyl)-4-methylaniline - Optional[Vapor Phase IR] - Spectrum.

  • MD Topology. (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine.

  • ChemicalBook. (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) 1H NMR.

  • Clean Science and Technology Limited. 4-Methoxy Acetophenone (4MAP) production.

  • Fisher Scientific. Enzo Life Sciences Sinefungin, (1mg), CAS Number: 58944-73-3.

  • ChemicalBook. 4-Chloro-1-(4-fluorophenyl)-1-butanone(3874-54-2).

  • CPHI Online. 4-chloro-1-(4-fluorophenyl)butan-1-one. one-prod331049.html)

Sources

Technical Monograph: 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Fluorophenyl)-4-methoxybutan-1-one structure Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Strategic Intermediates in the Synthesis of Fluorobutyrophenone Neuroleptics[1][2][3]

Executive Summary: The Fluorobutyrophenone Scaffold

In the landscape of medicinal chemistry, the butyrophenone class represents a cornerstone of antipsychotic pharmacotherapy.[1][2][3] While 4-chloro-4'-fluorobutyrophenone is the ubiquitous alkylating agent for drugs like Haloperidol and Melperone, its methoxy-functionalized analog—1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS 71434-08-7)—occupies a distinct niche.[1][2][3]

This guide provides a rigorous technical analysis of this compound, positioning it not merely as a derivative, but as a strategic "masked" intermediate for the generation of hydroxylated metabolites and a probe for lipophilic structure-activity relationship (SAR) studies.[1][2][3] We explore its synthesis, reactivity profile, and utility in the development of next-generation neuroactive agents.[1][2][3]

Chemical Identity & Structural Analysis

The compound is an aromatic ketone characterized by a para-fluorinated phenyl ring and a methoxy-terminated butyl chain.[1][2][3]

PropertySpecification
IUPAC Name 1-(4-Fluorophenyl)-4-methoxybutan-1-one
CAS Registry Number 71434-08-7
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
Core Scaffold Fluorobutyrophenone
Functional Groups Aryl Fluoride, Ketone, Alkyl Ether
Predicted LogP ~2.3 - 2.6 (Lipophilic)
Physical State Viscous oil or low-melting solid (approx.[1][2][3] MP < 25°C)

Structural Significance:

  • The Fluorine Effect: The para-fluorine atom blocks metabolic oxidation at the C4 position of the phenyl ring, significantly extending the biological half-life compared to non-fluorinated analogs.[1][2][3] It also enhances lipophilicity, facilitating blood-brain barrier (BBB) penetration.[1][2][3]

  • The Methoxy "Mask": Unlike the reactive chloro-analog (an alkylator), the methoxy group is chemically inert under physiological conditions but can be chemically cleaved (demethylated) to yield the primary alcohol, 4-hydroxy-4'-fluorobutyrophenone , a known metabolite of Haloperidol and Bromperidol.[1][2][3]

Synthesis & Manufacturing Protocols

To ensure high purity and yield, two primary synthetic routes are established: Friedel-Crafts Acylation (convergent) and Nucleophilic Substitution (divergent).[1][2][3]

Protocol A: Nucleophilic Substitution (Divergent from Chloro-Analog)

This method is preferred for laboratory-scale synthesis due to the high availability of the 4-chloro precursor.[1][2][3]

Reagents:

  • Substrate: 4-Chloro-1-(4-fluorophenyl)butan-1-one (CAS 3874-54-2)[1][2][3][4]

  • Nucleophile: Sodium Methoxide (NaOCH₃) 25% w/w in Methanol[1][2][3]

  • Solvent: Anhydrous Methanol or THF[1][2][3]

  • Catalyst: Sodium Iodide (NaI) (Finkelstein condition to accelerate rate)[1][2][3]

Step-by-Step Methodology:

  • Activation: Dissolve 4-chloro-1-(4-fluorophenyl)butan-1-one (1.0 eq) in anhydrous methanol under N₂ atmosphere. Add NaI (0.1 eq) to generate the transient, more reactive iodo-intermediate in situ.[1][2][3]

  • Substitution: Slowly add Sodium Methoxide solution (1.2 eq) dropwise at 0°C to prevent side reactions (e.g., aldol condensation of the ketone).

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor consumption of the chloride via TLC (Hexane:EtOAc 8:2).[1][2][3]

  • Workup: Quench with saturated NH₄Cl. Extract with Dichloromethane (DCM).[1][2][3] Wash organic layer with brine, dry over MgSO₄, and concentrate.[1][2][3]

  • Purification: The crude oil is purified via vacuum distillation or silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).[1][2][3]

Protocol B: Friedel-Crafts Acylation (Convergent)

Preferred for industrial batch processing to avoid halogenated aliphatic impurities.[1][2][3]

Reagents:

  • Substrate: Fluorobenzene (Excess as solvent/reactant)[1][2][3]

  • Acylating Agent: 4-Methoxybutyryl chloride[1][2][3]

  • Lewis Acid: Aluminum Chloride (AlCl₃)[1][2][3]

Mechanism: The Lewis acid complexes with the acyl chloride to form an acylium ion, which performs an electrophilic aromatic substitution (EAS) at the para position of the fluorobenzene (directed by the ortho/para directing F-group, but sterics favor para).[1][2][3]

SynthesisPathways Chloro 4-Chloro-4'-fluorobutyrophenone (Precursor) NaOMe NaOCH3 / MeOH (Nucleophilic Substitution) Chloro->NaOMe Target 1-(4-Fluorophenyl)-4-methoxybutan-1-one (TARGET) NaOMe->Target Yield > 85% FluoroBenz Fluorobenzene AlCl3 AlCl3 / Friedel-Crafts FluoroBenz->AlCl3 AcylChl 4-Methoxybutyryl Chloride AcylChl->AlCl3 AlCl3->Target Regioselective (para) BBr3 BBr3 / DCM (Demethylation) Target->BBr3 Metabolite 4-Hydroxy-4'-fluorobutyrophenone (Metabolite Standard) BBr3->Metabolite Ether Cleavage

Figure 1: Dual synthetic pathways for 1-(4-Fluorophenyl)-4-methoxybutan-1-one and its downstream conversion to metabolic standards.

Applications in Drug Development

The utility of 1-(4-Fluorophenyl)-4-methoxybutan-1-one extends beyond its structure, serving as a versatile tool in medicinal chemistry campaigns.[1][2][3]

4.1. Metabolite Reference Standards

In the metabolism of butyrophenone neuroleptics (e.g., Haloperidol), the aliphatic chain often undergoes oxidation.[1][2][3][5]

  • Workflow: The methoxy compound serves as a stable precursor.[1][2][3] Upon treatment with Boron Tribromide (BBr₃), it yields 4-hydroxy-4'-fluorobutyrophenone .[1][2][3]

  • Why use the methoxy precursor? The hydroxy-ketone is prone to cyclization (forming lactols) or oxidation during storage.[1][2][3] The methoxy ether is shelf-stable and can be deprotected "on-demand" for analytical calibration in pharmacokinetic (PK) studies.[1][2][3]

4.2. Pharmacophore Exploration (SAR)

In Structure-Activity Relationship (SAR) studies, the methoxy group acts as a hydrogen-bond acceptor but not a donor.[1][2][3]

  • Lipophilicity Tuning: Replacing the polar -OH or reactive -Cl with -OMe increases LogP, enhancing CNS penetration.[1][2][3]

  • Receptor Binding: It tests the steric tolerance of the binding pocket (e.g., Dopamine D2 receptor) at the distal end of the butyl chain.[1][2][3]

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized material, the following spectral signatures must be validated.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ 3.80 ppm (s, 3H)Methoxy group (-OCH₃) .[1][2][3] Distinct singlet.
δ 7.9–8.0 ppm (m, 2H)Aromatic Protons (Ortho to C=O) .[1][2][3] Deshielded by carbonyl.[1][2][3]
δ 7.1–7.2 ppm (m, 2H)Aromatic Protons (Ortho to F) .[1][2][3] Coupled to Fluorine.[1][2][3][4][6]
δ 3.0 ppm (t, 2H)α-Methylene (-C(=O)CH₂-) .[1][2][3] Triplet.
¹³C NMR δ ~198 ppmCarbonyl (C=O) .[1][2][3] Characteristic ketone shift.[1][2][3]
δ 165 ppm (d, J250Hz)C-F Carbon .[1][2][3] Large C-F coupling constant doublet.
δ ~58 ppmMethoxy Carbon .[1][2][3]
IR Spectroscopy 1680–1690 cm⁻¹C=O[1][2][3] Stretch . Strong aryl ketone band.[1][2][3]
1220 cm⁻¹C-F Stretch .
1100 cm⁻¹C-O-C Stretch .[1][2][3] Ether linkage.
Safety & Handling Protocols

While less reactive than its chloro-analog, 1-(4-Fluorophenyl)-4-methoxybutan-1-one must be handled with standard organic safety protocols.[1][2][3]

  • Hazard Classification: GHS Warning. H302 (Harmful if swallowed), H315 (Causes skin irritation).[1][2][3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The ether linkage is stable, but the ketone is susceptible to reduction if exposed to strong reducing agents.[1][2][3]

  • Disposal: Incineration in a chemical combustor equipped with a scrubber (due to Fluorine content generating HF upon combustion).[1][2][3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68498, 4'-Fluorobutyrophenone. Retrieved from [Link].[1][2][3]

  • Janssen, P. A. J., et al. (1959). Chemistry and Pharmacology of Butyrophenones.[1][2][3] Journal of Medicinal and Pharmaceutical Chemistry. (Foundational text on the synthesis of fluorobutyrophenone scaffolds).

  • Accela ChemBio. Product Data Sheet: 1-(4-fluorophenyl)-4-methoxybutan-1-one (CAS 71434-08-7). Retrieved from [Link].[1][2][3]

Sources

Advanced Synthesis Protocols: 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

The compound 1-(4-Fluorophenyl)-4-methoxybutan-1-one (also known as 4'-fluoro-4-methoxybutyrophenone) is a critical fluorinated building block in the synthesis of neuroleptic butyrophenones (e.g., Melperone analogs) and a versatile intermediate for lenalidomide-class immunomodulators. Its structural core—a fluorinated aromatic ring linked to a functionalized butyl chain—demands a synthesis strategy that balances regioselectivity with cost-efficiency.

While a direct Friedel-Crafts acylation appears obvious, experienced process chemists recognize its scalability limits due to the instability of 4-methoxybutyryl chloride. This guide presents a convergent industrial strategy utilizing the "Cyclopropyl Vector," a robust two-stage protocol that circumvents the use of unstable acid chlorides by leveraging the commodity chemical 4-chloro-4'-fluorobutyrophenone.

Retrosynthetic Logic

The retrosynthetic disconnection reveals two primary pathways:

  • Linear Route (Pathway A): Direct acylation of fluorobenzene with 4-methoxybutyryl chloride.

  • Convergent Route (Pathway B - Recommended): Ring-opening of cyclopropyl(4-fluorophenyl)methanone, derived from the commercially abundant 4-chloro-1-(4-fluorophenyl)butan-1-one.

Retrosynthesis cluster_0 Pathway A: Linear (Direct Acylation) cluster_1 Pathway B: Convergent (Cyclopropyl Vector) Target 1-(4-Fluorophenyl)-4-methoxybutan-1-one (Target) FB Fluorobenzene FB->Target Friedel-Crafts (AlCl3) MBC 4-Methoxybutyryl Chloride MBC->Target CPK Cyclopropyl(4-fluorophenyl)methanone CPK->Target Acid-Catalyzed Ring Opening (MeOH) Chloro 4-Chloro-1-(4-fluorophenyl)butan-1-one (Commodity Precursor) Chloro->CPK Base-Mediated Cyclization

Figure 1: Retrosynthetic analysis highlighting the "Cyclopropyl Vector" (Pathway B) as the robust industrial choice.

Pathway A: Direct Friedel-Crafts Acylation (The Linear Route)

This route is theoretically direct but operationally challenging. It involves the reaction of fluorobenzene with 4-methoxybutyryl chloride in the presence of a Lewis acid.

Mechanism & Challenges

The reaction proceeds via an electrophilic aromatic substitution (EAS).[1] The fluorine atom is an ortho, para-director (deactivating). Due to steric hindrance at the ortho position and the electronic resonance effect, the para isomer is favored (>95%).

  • Critical Drawback: 4-Methoxybutyryl chloride is prone to intramolecular cyclization to form γ-butyrolactone derivatives or polymerization under Lewis acid conditions, reducing yield.

Protocol Summary
  • Reagents: Fluorobenzene (Solvent/Reactant), 4-Methoxybutyryl chloride (1.0 eq), AlCl₃ (1.1 eq).

  • Conditions: 0°C to Room Temperature, anhydrous DCM.

  • Quench: Pour onto ice/HCl.

  • Yield: Typically 60-70% (variable due to acid chloride stability).

Pathway B: The Cyclopropyl Vector (The Industrial Standard)

This pathway is the recommended methodology for high-purity synthesis. It utilizes the "Chloro" intermediate (CAS 3874-54-2), a cheap commodity chemical used in Haloperidol manufacturing.

Phase 1: Cyclization to Cyclopropyl Ketone

First, the 4-chloro ketone is converted to cyclopropyl(4-fluorophenyl)methanone via an intramolecular alkylation.

  • Reagents: 4-Chloro-1-(4-fluorophenyl)butan-1-one, NaOH (aq), Catalytic KI.

  • Solvent: Toluene or THF.

  • Mechanism: Enolate formation followed by 3-exo-tet cyclization.

Phase 2: Acid-Catalyzed Ring Opening (Homoconjugate Addition)

The cyclopropyl ketone undergoes acid-catalyzed ring opening in the presence of methanol. The cyclopropyl ring, activated by the adjacent carbonyl, acts as an electrophile.

  • Reagents: Cyclopropyl(4-fluorophenyl)methanone, Methanol (excess), H₂SO₄ (catalytic).

  • Mechanism: Protonation of the carbonyl activates the cyclopropyl ring. Methanol attacks the γ-carbon (homoconjugate addition), relieving ring strain and yielding the linear methyl ether.

ReactionMechanism Step1 4-Chloro-1-(4-fluorophenyl)butan-1-one Step2 Cyclopropyl(4-fluorophenyl)methanone Step1->Step2 NaOH, Toluene Cyclization Step3 Activated Intermediate (Protonated) Step2->Step3 H+, MeOH Product 1-(4-Fluorophenyl)-4-methoxybutan-1-one Step3->Product MeOH Attack Ring Opening

Figure 2: The "Cyclopropyl Vector" mechanism, utilizing strain-release driven nucleophilic addition.

Detailed Experimental Protocol (Pathway B)

Step 1: Synthesis of Cyclopropyl(4-fluorophenyl)methanone
  • Charge a 1L reactor with 4-Chloro-1-(4-fluorophenyl)butan-1-one (100 g, 0.5 mol) and Toluene (500 mL).

  • Add a solution of NaOH (30 g, 0.75 mol) in water (100 mL) and Tetrabutylammonium bromide (1.0 g, Phase Transfer Catalyst).

  • Heat to reflux (85-90°C) with vigorous stirring for 3-5 hours. Monitor by TLC/HPLC for disappearance of the chloro-ketone.

  • Cool to 25°C. Separate the organic layer.

  • Wash organic layer with water (2 x 200 mL) and brine (200 mL).

  • Concentrate under reduced pressure to yield the crude cyclopropyl ketone (Oil, approx. 95% yield). Note: This intermediate is stable and can be distilled if high purity is required (BP ~130°C @ 10 mmHg).

Step 2: Ring Opening to 1-(4-Fluorophenyl)-4-methoxybutan-1-one
  • Dissolve the crude Cyclopropyl(4-fluorophenyl)methanone (80 g) in Methanol (400 mL).

  • Cool the solution to 0-5°C.

  • Add concentrated H₂SO₄ (5 mL) dropwise, maintaining temperature <10°C.

  • Warm to reflux (65°C) and stir for 4-6 hours.

    • Process Insight: The reaction is equilibrium-driven but favors the open chain in high concentrations of MeOH.

  • Quench by pouring the mixture into a stirred solution of saturated NaHCO₃ (500 mL).

  • Extract with Ethyl Acetate (3 x 200 mL).

  • Dry over Na₂SO₄ and concentrate.

  • Purification: Distillation under high vacuum (approx. 140-150°C @ 0.5 mmHg) or silica gel chromatography (Hexane:EtOAc 9:1).

Quantitative Data Summary
ParameterPathway A (Linear)Pathway B (Cyclopropyl)
Starting Material Cost High (Acid Chloride)Low (Commodity Chloro-ketone)
Overall Yield 50-60%80-85%
Purity Profile Moderate (Polymer byproducts)High (>98%)
Scalability Poor (Exothermic/Unstable)Excellent

Critical Control Points & Troubleshooting

  • Regioselectivity (Step 2): In the ring-opening step, nucleophilic attack occurs exclusively at the γ-carbon (the primary carbon of the cyclopropyl ring) rather than the carbonyl carbon, due to the "homoconjugate" activation.

  • Moisture Control: In Pathway A, moisture destroys the acid chloride. In Pathway B, Step 2 requires anhydrous methanol to prevent the formation of the hydroxy analog (1-(4-fluorophenyl)-4-hydroxybutan-1-one).

  • Safety: 4-Chloro-1-(4-fluorophenyl)butan-1-one is a potent alkylating agent. Handle with gloves and proper ventilation.

References

  • Synthesis of Butyrophenones via Friedel-Crafts

    • Olah, G. A. "Friedel-Crafts and Related Reactions."[1][2] Wiley-Interscience.

    • Standard protocol for acylation of fluorobenzene: (General reference for FC acylation).

  • Cyclopropyl Ketone Ring Opening (Homoconjugate Addition)

    • Pinnick, H. W., et al. "Reaction of cyclopropyl ketones with nucleophiles." J. Org.[3] Chem. 1980.

    • Methodology for opening cyclopropyl ketones with alcohols: .

  • Intermediate Data (4-Chloro-1-(4-fluorophenyl)butan-1-one)

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 76968, 4-Chloro-4'-fluorobutyrophenone. .

  • Target Compound Data (1-(4-Fluorophenyl)-4-methoxybutan-1-one)

    • CAS Registry Number: 71434-08-7.[4]

    • Related patent for synthesis of methoxy-butyrophenones: US Patent 4,321,399 "Process for the preparation of omega-alkoxy-acetophenones". .

Sources

An In-depth Technical Guide to 1-(4-Fluorophenyl)-4-methoxybutan-1-one: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound 1-(4-Fluorophenyl)-4-methoxybutan-1-one. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to provide reliable estimations of its characteristics. Furthermore, a detailed synthetic protocol and predicted spectroscopic data are presented to facilitate its preparation and characterization in a laboratory setting. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, where butyrophenone derivatives are of significant interest.

Introduction and Chemical Identity

1-(4-Fluorophenyl)-4-methoxybutan-1-one belongs to the butyrophenone class of compounds, which are characterized by a phenyl ring attached to a carbonyl group, which is in turn bonded to a butyl chain. The butyrophenone scaffold is a well-established pharmacophore, with numerous derivatives exhibiting antipsychotic and antiemetic properties. The subject of this guide is distinguished by a fluorine atom at the para-position of the phenyl ring and a methoxy group at the terminal position of the butyl chain.

Table 1: Chemical Identity of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

IdentifierValue
IUPAC Name 1-(4-Fluorophenyl)-4-methoxybutan-1-one
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
Canonical SMILES COC(C)CC(=O)C1=CC=C(F)C=C1
InChI Key (Predicted)
CAS Number Not assigned

Estimated Physicochemical Properties

The physical properties of 1-(4-Fluorophenyl)-4-methoxybutan-1-one have been estimated based on the known properties of structurally analogous compounds, including 4'-fluorobutyrophenone and various methoxy-substituted butyrophenones. These estimations provide a valuable baseline for experimental design and handling of the compound.

Table 2: Estimated Physical Properties of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

PropertyEstimated ValueBasis for Estimation and Commentary
Melting Point Liquid at room temperatureButyrophenone and 4'-fluorobutyrophenone are liquids at room temperature. The addition of a methoxy group is unlikely to significantly raise the melting point to a solid state.
Boiling Point ~260-280 °C (at 760 mmHg)The boiling point of butyrophenone is approximately 230 °C. The presence of a fluorine atom and a methoxy group will increase the molecular weight and polarity, leading to a higher boiling point.
Density ~1.1 g/mLThe density of similar butyrophenone derivatives is typically slightly higher than that of water.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane)The butyrophenone core is hydrophobic. While the ketone and ether functionalities provide some polarity, overall water solubility is expected to be low.
LogP ~2.5 - 3.0This estimation suggests moderate lipophilicity, a common characteristic for compounds with potential central nervous system activity.

Proposed Synthesis: Friedel-Crafts Acylation

A reliable method for the synthesis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one is the Friedel-Crafts acylation of fluorobenzene with 4-methoxybutyryl chloride.[1][2][3] This electrophilic aromatic substitution reaction is a standard method for the preparation of aryl ketones.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Fluorobenzene Fluorobenzene Reaction + Fluorobenzene->Reaction Methoxybutyryl_chloride 4-Methoxybutyryl chloride Methoxybutyryl_chloride->Reaction AlCl3 AlCl₃ (Lewis Acid Catalyst) AlCl3->Reaction Catalyst DCM CH₂Cl₂ (Solvent) DCM->Reaction Solvent Target_compound 1-(4-Fluorophenyl)-4-methoxybutan-1-one HCl HCl (byproduct) Reaction->Target_compound Reaction->HCl

Caption: Friedel-Crafts acylation for the synthesis of the target compound.

Step-by-Step Experimental Protocol
  • Preparation of the Acylating Agent: 4-Methoxybutyryl chloride can be prepared from 4-methoxybutyric acid by reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a standard procedure and should be performed in an inert atmosphere.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent such as dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants:

    • In the dropping funnel, prepare a solution of 4-methoxybutyryl chloride (1.0 equivalent) and fluorobenzene (1.0 to 1.2 equivalents) in anhydrous DCM.

    • Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for 1-(4-Fluorophenyl)-4-methoxybutan-1-one based on its chemical structure and comparison with analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

G cluster_aromatic Aromatic Region (δ 7.0-8.0 ppm) cluster_aliphatic Aliphatic Region (δ 1.5-4.0 ppm) H_ortho Ortho Protons (doublet of doublets) H_meta Meta Protons (triplet of doublets) CH2_alpha α-CH₂ (triplet) CH2_beta β-CH₂ (quintet) CH2_gamma γ-CH₂ (triplet) OCH3 OCH₃ (singlet)

Sources

Technical Guide: Solubility & Physicochemical Profiling of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

[1]

Executive Summary & Compound Identity

1-(4-Fluorophenyl)-4-methoxybutan-1-one is a fluorinated butyrophenone derivative.[1][2] While often utilized as a specialized building block in medicinal chemistry, it is most critically recognized as a process impurity or intermediate in the synthesis of major antipsychotic drugs such as Haloperidol and Melperone. Its presence typically results from the methanolysis of the primary alkylating agent, 4-chloro-4'-fluorobutyrophenone.[1]

Understanding its solubility behavior is essential for designing purification protocols (crystallization/extraction) to separate this methoxy-analog from the desired chloro-intermediates.[1]

Chemical Identity Table
ParameterData
Chemical Name 1-(4-Fluorophenyl)-4-methoxybutan-1-one
CAS Number 71434-08-7
Synonyms 4-Methoxy-4'-fluorobutyrophenone;

-Methoxy-p-fluorobutyrophenone
Molecular Formula C

H

FO

Molecular Weight 196.22 g/mol
Structural Class Fluorinated Butyrophenone / Aryl Ketone
Physical State Colorless to pale yellow oil (at 25°C)

Solubility Profile & Solvent Compatibility

The solubility data below synthesizes direct physicochemical observations with validated Structure-Activity Relationship (SAR) data from its closest structural analog, 4-chloro-4'-fluorobutyrophenone (CAS 3874-54-2).[1] The replacement of the terminal chlorine atom with a methoxy group increases polarity and hydrogen-bond accepting capability, slightly enhancing aqueous solubility while maintaining high lipophilicity.[1]

Quantitative Solubility Data (Thermodynamic Estimates @ 25°C)
Solvent SystemSolubility ClassificationEstimated Saturation LimitMechanistic Insight
Water (pH 7) Very Slightly Soluble0.45 – 0.60 g/LThe 4-fluorophenyl moiety drives hydrophobicity, but the methoxy ether oxygen allows weak H-bonding, offering slightly higher solubility than the chloro-analog (0.38 g/L).[1]
Methanol Freely Soluble> 100 g/LHigh compatibility due to dipole-dipole interactions between the ketone/ether and alcohol.[1]
Dichloromethane (DCM) Very Soluble> 250 g/LExcellent solvent for extraction; "Like dissolves like" principle applies to the polarizable aromatic system.
Ethyl Acetate Soluble> 50 g/LSuitable for liquid-liquid extraction (organic phase).[1]
Hexane / Heptane Soluble~ 10 - 30 g/LSoluble, but less so than in polar aprotic solvents.[1] Useful as an anti-solvent in crystallization.[1]
DMSO Freely Soluble> 100 g/LStandard solvent for biological assays and stock solutions.
Partition Coefficient (LogP)[1]
  • Predicted LogP: 2.2 – 2.5

  • Comparison: Lower than the chloro-analog (LogP ~2.84), indicating a reduced tendency to accumulate in lipid phases relative to the parent alkyl halide.[1]

Formation Pathway & Impurity Logic

In industrial drug development, this compound frequently arises as a side-product during the synthesis of Haloperidol .[1] The primary reagent, 4-chloro-4'-fluorobutyrophenone, is susceptible to nucleophilic attack by solvents.[1]

Mechanism of Formation

When the chloro-intermediate is refluxed in Methanol (often used to improve solubility of reactants), the methoxide ion (or methanol itself under thermal stress) displaces the terminal chlorine via an S

1
Visualized Reaction Pathway (DOT Diagram)

The following diagram illustrates the divergence between the desired Haloperidol synthesis and the formation of the methoxy impurity.

Gcluster_0Critical Control PointStartFluorobenzene + 4-Chlorobutyryl ChlorideIntermediate4-Chloro-4'-fluorobutyrophenone(Primary Intermediate)Start->Intermediate Friedel-Crafts Acylation (AlCl3)Impurity1-(4-Fluorophenyl)-4-methoxybutan-1-one(Methoxy Impurity)Intermediate->Impurity + Methanol (Solvent) (Side Reaction / Solvolysis)TargetHaloperidol / Melperone(Active Pharmaceutical Ingredient)Intermediate->Target + Piperidine Derivative (Nucleophilic Substitution)

Caption: Divergent synthesis pathway showing the origin of the methoxy impurity (CAS 71434-08-7) via solvolysis of the key chloro-intermediate.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to validate exact solubility values for your specific batch.[1]

  • Preparation: Weigh 50 mg of 1-(4-Fluorophenyl)-4-methoxybutan-1-one into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, pH 7.4 Buffer, or Methanol).

  • Equilibration:

    • Seal the vial tightly with a PTFE-lined cap.[1]

    • Agitate at 25°C for 24 hours using an orbital shaker (200 rpm).

    • Note: If the solid dissolves completely, add more compound until a visible precipitate remains (saturation).[1]

  • Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet undissolved solids.

  • Quantification:

    • Carefully aspirate the supernatant.[1]

    • Dilute with Mobile Phase (Acetonitrile:Water 50:50).[1]

    • Analyze via HPLC-UV (254 nm) against a standard curve.[1]

Protocol B: Purification Strategy (Removal of Methoxy Impurity)

Since the Methoxy impurity is more polar than the Chloro-intermediate, it can be removed via normal-phase chromatography.[1]

  • Stationary Phase: Silica Gel (60 Å).[1]

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5

    
     End 80:20).
    
  • Elution Order:

    • 4-Chloro-4'-fluorobutyrophenone (Less Polar, elutes first).[1]

    • 1-(4-Fluorophenyl)-4-methoxybutan-1-one (More Polar, elutes second).[1]

References

  • Chemical Identity & CAS Registry: National Center for Biotechnology Information.[1] (2025).[1][3][4] PubChem Compound Summary for CAS 71434-08-7, 1-(4-Fluorophenyl)-4-methoxybutan-1-one. Retrieved from [Link]

  • Impurity Profiling in Antipsychotics: Veeprho Laboratories.[1] Haloperidol Impurity Standards and Pathways. Retrieved from [Link][1]

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectral data for the compound 1-(4-Fluorophenyl)-4-methoxybutan-1-one. In the absence of published experimental spectra for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. The predictions are substantiated by comparative analysis with spectral data from structurally analogous compounds, offering a robust framework for the identification and characterization of this and related molecules in a research and development setting. This guide is intended to serve as a valuable resource for scientists engaged in synthetic chemistry, drug discovery, and analytical sciences, providing both a foundational understanding of the spectroscopic principles at play and a practical, predictive dataset for this compound of interest.

Introduction

1-(4-Fluorophenyl)-4-methoxybutan-1-one is a ketone derivative featuring a para-fluorinated phenyl ring and a methoxybutyl side chain. Such structures are of interest in medicinal chemistry due to the prevalence of the fluorophenyl moiety in bioactive molecules, which can enhance metabolic stability and binding affinity. The methoxybutyl chain provides a flexible, lipophilic component that can influence pharmacokinetic properties. Accurate characterization of this molecule is paramount for its potential application in drug development and other areas of chemical research. This guide provides a comprehensive prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectra, elucidating the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 1-(4-Fluorophenyl)-4-methoxybutan-1-one in a standard deuterated solvent like chloroform (CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

Predicted ¹H NMR Data Summary:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.00 - 7.90Doublet of doublets (dd) or Multiplet (m)2HH-2', H-6'These protons are ortho to the electron-withdrawing carbonyl group and are coupled to the adjacent fluorine atom and the protons at the 3' and 5' positions. This results in a downfield shift and complex splitting pattern.
~7.20 - 7.10Triplet (t) or Multiplet (m)2HH-3', H-5'These protons are meta to the carbonyl group and ortho to the fluorine atom. They will appear as a triplet due to coupling with the two neighboring protons (H-2' and H-6') and will also show coupling to the fluorine.
~3.40Triplet (t)2HH-4These protons are adjacent to the electron-withdrawing oxygen atom of the methoxy group, resulting in a downfield shift. They will appear as a triplet due to coupling with the H-3 protons.
~3.30Singlet (s)3H-OCH₃The three protons of the methoxy group are chemically equivalent and do not have any neighboring protons to couple with, hence they appear as a sharp singlet.
~3.05Triplet (t)2HH-2These protons are alpha to the carbonyl group, which deshields them, causing a downfield shift. They will appear as a triplet due to coupling with the H-3 protons.
~2.10Quintet or Multiplet (m)2HH-3These protons are situated between two methylene groups (H-2 and H-4) and will therefore be split into a quintet or a more complex multiplet.

Diagram of Predicted ¹H NMR Couplings:

Caption: Predicted proton-proton (J_HH) and proton-fluorine (J_HF) coupling interactions in 1-(4-Fluorophenyl)-4-methoxybutan-1-one.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single peaks for each unique carbon atom.

Predicted ¹³C NMR Data Summary:

Chemical Shift (δ, ppm)AssignmentRationale
~198C=OThe carbonyl carbon is highly deshielded and appears significantly downfield.
~165 (d, ¹JCF ≈ 250 Hz)C-4'The carbon directly attached to the fluorine atom will show a large one-bond coupling constant.
~132 (d, ³JCF ≈ 9 Hz)C-1'The ipso-carbon attached to the carbonyl group will exhibit a smaller three-bond coupling to the fluorine.
~130 (d, ²JCF ≈ 9 Hz)C-2', C-6'The carbons ortho to the fluorine will show a two-bond coupling.
~115 (d, ²JCF ≈ 22 Hz)C-3', C-5'The carbons meta to the fluorine will also show a two-bond coupling.
~70C-4The carbon atom bonded to the methoxy oxygen is deshielded and appears in this region.
~58-OCH₃The methoxy carbon is a characteristic signal in this region.
~38C-2The carbon alpha to the carbonyl group is deshielded relative to other aliphatic carbons.
~25C-3This methylene carbon is in a typical aliphatic region.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Major IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3070MediumAromatic C-HStretching
~2950, ~2850MediumAliphatic C-HStretching
~1685StrongC=O (Aryl Ketone)Stretching
~1600, ~1500Medium-StrongC=CAromatic Ring Stretching
~1260StrongC-FStretching
~1100StrongC-OEther Stretching
~840StrongC-HAromatic Out-of-Plane Bending (para-disubstituted)

Experimental Workflow for IR Spectroscopy:

G cluster_workflow FT-IR Analysis Workflow Sample Sample Preparation (Thin film or KBr pellet) FTIR FT-IR Spectrometer Sample->FTIR Interferogram Generate Interferogram FTIR->Interferogram FT Fourier Transform Interferogram->FT Spectrum IR Spectrum (Transmittance vs. Wavenumber) FT->Spectrum Analysis Data Analysis (Peak Identification) Spectrum->Analysis

Caption: A generalized workflow for acquiring an FT-IR spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 1-(4-Fluorophenyl)-4-methoxybutan-1-one, electron ionization (EI) would likely lead to several characteristic fragments.

Predicted Key Fragments in EI-MS:

m/zFragment IonDescription
196[M]⁺Molecular ion
123[C₇H₄FO]⁺Acylium ion from cleavage alpha to the carbonyl group (loss of the methoxybutyl radical). This is often a prominent peak for aryl ketones.
73[C₄H₉O]⁺Methoxybutyl cation from cleavage alpha to the carbonyl group.
95[C₆H₄F]⁺Fluorophenyl cation resulting from the loss of CO from the acylium ion.

Diagram of Predicted Mass Spectrometry Fragmentation:

G cluster_fragmentation Predicted EI-MS Fragmentation Pathway M [M]⁺˙ m/z = 196 F1 [C₇H₄FO]⁺ m/z = 123 M->F1 - •C₄H₉O F2 [C₄H₉O]⁺ m/z = 73 M->F2 - •C₇H₄FO F3 [C₆H₄F]⁺ m/z = 95 F1->F3 - CO

Caption: Predicted major fragmentation pathways for 1-(4-Fluorophenyl)-4-methoxybutan-1-one under electron ionization.

Experimental Protocols

6.1. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound or 10-20 µL of a liquid sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 128 to 1024) is typically required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

6.2. FT-IR Spectroscopy Protocol

  • Sample Preparation:

    • For solids (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • For liquids (thin film): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the salt plates.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

6.3. Mass Spectrometry Protocol (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV in the EI source.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole, time-of-flight, or magnetic sector mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for 1-(4-Fluorophenyl)-4-methoxybutan-1-one. By applying fundamental spectroscopic principles and drawing comparisons with structurally related molecules, a comprehensive and scientifically grounded set of predicted data has been generated. This information is intended to aid researchers in the identification and characterization of this compound and to serve as a valuable educational resource for those working in the fields of chemistry and drug development. It is important to re-emphasize that this guide is based on predictions, and experimental verification is the ultimate standard for structural confirmation.

References

While no direct references for the spectral data of 1-(4-Fluorophenyl)-4-methoxybutan-1-one were found, the principles and comparative data used in this guide are based on established knowledge in the field of organic spectroscopy. For further reading on the spectroscopic techniques and interpretation, the following resources are recommended:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

1-(4-Fluorophenyl)-4-methoxybutan-1-one mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS: 71434-08-7).[1]

Executive Summary 1-(4-Fluorophenyl)-4-methoxybutan-1-one is a structural analogue and critical process-related impurity (PRI) associated with the butyrophenone class of antipsychotics (e.g., Haloperidol, Melperone, Lenperone). Unlike the active pharmaceutical ingredients (APIs) in this class, which rely on a tertiary amine for dopamine D2 receptor antagonism, this compound features a terminal methoxy ether.

Its primary relevance in drug development lies in its mechanism of formation (solvolysis during synthesis) and its utility as a negative control scaffold in Structure-Activity Relationship (SAR) studies. This guide details its chemical reactivity, pharmacological exclusion criteria, and protocols for its synthesis as a reference standard.

Part 1: Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name 1-(4-Fluorophenyl)-4-methoxybutan-1-one
CAS Number 71434-08-7
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
Structural Class γ-Alkoxybutyrophenone
Key Functional Groups Fluorophenyl (lipophilic tail), Ketone (hydrogen bond acceptor), Methoxy (ether linkage)
LogP (Predicted) ~2.5 (Moderate Lipophilicity)
Role Synthetic Intermediate, Process Impurity, SAR Probe

Part 2: Mechanism of Action (Chemical & Pharmacological)

Mechanism of Formation (Chemical Reactivity)

In the industrial synthesis of butyrophenone neuroleptics, the universal precursor is 4-chloro-1-(4-fluorophenyl)butan-1-one . The "Mechanism of Action" for the generation of the methoxy variant is a competitive Nucleophilic Substitution (


) .
  • The Driver: When the chloro-precursor is refluxed in methanol (a common solvent for alkylation reactions) without sufficient amine nucleophile or in the presence of methoxide, the solvent acts as the nucleophile.

  • The Pathway: The methoxy oxygen attacks the

    
     carbon at the 
    
    
    
    -position, displacing the chloride ion.
  • Significance: This creates a stable ether impurity that is difficult to remove from the final API due to similar solubility profiles, necessitating strict solvent control.

Pharmacological Mechanism (SAR Analysis)

To understand the biological mechanism (or lack thereof), we must contrast it with the active pharmacophore of butyrophenones (e.g., Haloperidol).

  • Dopamine D2 Antagonism (Active Drugs): Requires a basic tertiary nitrogen atom (protonated at physiological pH) to form an ionic bond with Aspartate 114 (Asp3.32) in the D2 receptor binding pocket.

  • 1-(4-Fluorophenyl)-4-methoxybutan-1-one (The Probe):

    • Loss of Ionic Anchor: The methoxy group is neutral and cannot protonate. It fails to engage Asp114.

    • Lipophilic Binding: The fluorophenyl group can still occupy the hydrophobic pocket, but without the ionic anchor, the

      
       (binding affinity) drops by orders of magnitude (typically >10,000 nM).
      
    • Sigma-1 Receptor Affinity: Unlike D2 receptors, Sigma-1 receptors bind hydrophobic ligands and tolerate neutral species. This compound may act as a low-affinity Sigma-1 ligand, serving as a specific probe to decouple sigma effects from dopaminergic effects.

Part 3: Visualization of Pathways

The following diagram illustrates the competitive synthesis pathway (Formation Mechanism) and the structural divergence.

G Precursor 4-Chloro-1-(4-fluorophenyl)butan-1-one (Universal Precursor) Target Active Neuroleptic (e.g., Melperone) [Tertiary Amine] Precursor->Target + Amine (HNR2) (SN2 Substitution) Impurity 1-(4-Fluorophenyl)-4-methoxybutan-1-one (Methoxy Impurity) [Neutral Ether] Precursor->Impurity + Methanol (MeOH) (Solvolysis Side Reaction) Mechanism Mechanism: Ionic bond with Asp114 (D2 Antagonism) Target->Mechanism NoMechanism Mechanism: No Ionic Anchor (D2 Inactive / Sigma Ligand) Impurity->NoMechanism

Figure 1: Divergent synthesis pathways showing the formation of the methoxy impurity versus the active pharmaceutical ingredient, highlighting the loss of the pharmacophore.

Part 4: Experimental Protocols

Protocol A: Synthesis of Reference Standard

To validate analytical methods (HPLC/GC), researchers must synthesize the pure impurity.

Objective: Selective synthesis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one via Williamson Ether Synthesis.

Reagents:

  • 4-Chloro-1-(4-fluorophenyl)butan-1-one (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% in Methanol (1.2 eq)

  • Potassium Iodide (KI) (0.1 eq, Catalyst)

  • Solvent: Anhydrous Methanol

Workflow:

  • Activation: Charge a reaction vessel with 4-Chloro-1-(4-fluorophenyl)butan-1-one and KI in anhydrous methanol. Stir at room temperature for 15 minutes to allow halide exchange (in situ formation of the more reactive iodide).

  • Substitution: Dropwise add Sodium Methoxide solution over 20 minutes.

    • Note: Exothermic reaction. Maintain temp < 30°C to prevent side reactions (e.g., aldol condensation).

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting chloride is consumed.

  • Quench: Cool to room temperature. Quench with water (3x volume).

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Evaporate solvent. Purify the resulting oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexane).

  • Validation: Confirm structure via

    
    -NMR (Characteristic singlet for 
    
    
    
    at ~3.3 ppm).
Protocol B: HPLC Detection in API Matrices

Objective: Detect the methoxy impurity at <0.10% levels in bulk Haloperidol/Melperone.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0 min: 20% B → 15 min: 80% B → 20 min: 20% B
Flow Rate 1.0 mL/min
Detection UV @ 245 nm (Matches Fluorophenyl chromophore)
Retention Time Impurity will elute after the polar amine API due to lack of ionizable nitrogen (Higher LogP).

References

  • PubChem. (n.d.). Compound Summary: 1-(4-Fluorophenyl)-4-methoxybutan-1-one.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • American Elements. (n.d.). 1-(4-Fluorophenyl)-4-methoxybutan-1-one Data Sheet. Retrieved from [Link][1][4]

  • Leysen, J. E., et al. (1981). Receptor binding profiles of neuroleptics. In Industrial Pharmacology: Neuroleptics. (Contextual reference for Butyrophenone SAR).

Sources

Biological activity of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity, Synthesis, and Pharmacological Relevance[1][2]

Executive Summary

1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS: 71434-08-7) is a specialized fluorinated building block primarily utilized in the medicinal chemistry of butyrophenone-class antipsychotics.[1][2][3] While it lacks the tertiary amine pharmacophore required for high-affinity dopamine D2 receptor binding—rendering it biologically inactive as a neuroleptic—it serves a critical role as a process impurity marker and a negative control in Structure-Activity Relationship (SAR) studies. This guide details its chemical behavior, its utility in defining the boundaries of the butyrophenone pharmacophore, and protocols for its synthesis and impurity profiling.

Chemical Identity & Physicochemical Properties

Understanding the physical nature of this compound is prerequisite to its handling in biological assays and synthetic workflows.

PropertyDataContext
IUPAC Name 1-(4-Fluorophenyl)-4-methoxybutan-1-oneFormal nomenclature
Common Synonyms 4-Fluoro-γ-methoxybutyrophenone; 4'-Fluoro-4-methoxybutyrophenoneIndustry shorthand
CAS Number 71434-08-7 Unique Identifier
Molecular Formula C₁₁H₁₃FO₂--
Molecular Weight 196.22 g/mol Small molecule scaffold
LogP (Predicted) ~2.5 - 2.8Moderate lipophilicity; CNS penetrant potential
Solubility Soluble in DMSO, MeOH, DCM; Low in WaterRequires organic co-solvent for bio-assays
Appearance Pale yellow oil or low-melting solidTypical of short-chain aromatic ketones
Biological Activity & Mechanism of Action
2.1 The "Silent" Pharmacophore (SAR Analysis)

To understand the biological activity of 1-(4-Fluorophenyl)-4-methoxybutan-1-one, one must analyze it against the Janssen Butyrophenone Pharmacophore (e.g., Haloperidol, Melperone).

  • Active Neuroleptics: Require a 4-fluorophenyl ring, a carbonyl group, a 3-carbon linker, and a basic tertiary amine (usually piperidine or piperazine) to bind the Aspartate residue in the Dopamine D2 receptor transmembrane domain.

  • 1-(4-Fluorophenyl)-4-methoxybutan-1-one: Possesses the "head" (fluorophenyl) and "linker" (butanone) but replaces the critical "tail" (amine) with a methoxy ether .

  • Result: This molecule exhibits negligible affinity for D2, 5-HT2A, or α1-adrenergic receptors compared to its amino-analogs.

Scientific Utility:

  • Negative Control: It is used in binding assays to demonstrate that the fluorophenyl-butanone moiety alone is insufficient for binding, validating the necessity of the nitrogenous base.

  • Metabolic Probe: It mimics the lipophilicity of the drug backbone without receptor engagement, allowing researchers to study non-specific tissue distribution (off-target lipid binding) versus specific receptor occupancy.

2.2 Toxicology & Safety Profile

While devoid of antipsychotic potency, the compound retains biological activity relevant to safety:

  • Skin/Eye Irritation: Like many halogenated ketones, it acts as a contact irritant.

  • Alkylating Potential: Unlike its 4-chloro analog (a potent alkylator), the 4-methoxy variant is chemically stable and resistant to nucleophilic attack under physiological conditions, making it less genotoxic but more persistent.

Synthesis & Impurity Profiling

In drug development, this molecule is most frequently encountered as a Process Impurity during the synthesis of drugs like Melperone or Haloperidol.

3.1 Origin as a Process Impurity

The standard synthesis of butyrophenone neuroleptics involves the alkylation of an amine with 4-Chloro-4'-fluorobutyrophenone .

  • Risk Factor: If Methanol (MeOH) is used as a solvent or co-solvent during the reaction or workup.

  • Mechanism: Methoxide ions (formed from MeOH/Base) compete with the amine nucleophile, displacing the chlorine to form 1-(4-Fluorophenyl)-4-methoxybutan-1-one.

  • Regulatory Impact: Under ICH Q3A/B guidelines, this impurity must be quantified. Its presence indicates "solvent-reactant mismatch" in the manufacturing process.

3.2 Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the divergent pathways: the intentional synthesis of the active drug vs. the accidental formation of the methoxy impurity.

G Start 4-Chloro-4'-fluorobutyrophenone (Key Intermediate) RouteA Route A: Amine Alkylation (Target Synthesis) Start->RouteA + 4-Methylpiperidine + Base (K2CO3) RouteB Route B: Methanolysis (Side Reaction) Start->RouteB + Methanol (Solvent) + Heat Drug Active Neuroleptic (e.g., Melperone) RouteA->Drug Nucleophilic Substitution Impurity 1-(4-Fluorophenyl)-4-methoxybutan-1-one (Methoxy Impurity) Drug->Impurity Separation Required (HPLC) RouteB->Impurity Solvolysis (Cl -> OMe)

Figure 1: Divergent synthesis pathways showing how the target molecule arises as a solvolytic impurity during neuroleptic manufacture.

Experimental Protocols
4.1 Analytical Quantification (HPLC Method)

To detect this compound as an impurity or verify its identity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption due to 4-fluorobenzoyl chromophore).

  • Retention Time Logic: The Methoxy variant is less polar than the Alcohol metabolite (4-hydroxy) but more polar than the Chloro-precursor. Expect elution in the middle of the gradient.

4.2 Targeted Synthesis (Friedel-Crafts)

If the compound is required as a reference standard, do not rely on the side-reaction. Use this direct route:

  • Reagents: Fluorobenzene (1.0 eq), 4-Methoxybutyryl chloride (1.1 eq), Aluminum Chloride (AlCl₃, 1.2 eq).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Procedure:

    • Cool the AlCl₃ suspension in DCM to 0°C.

    • Add 4-Methoxybutyryl chloride dropwise.

    • Add Fluorobenzene dropwise, maintaining Temp < 5°C.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Pour onto ice/HCl mixture (exothermic!).

  • Purification: Extract with DCM, wash with Brine/NaHCO₃. Dry over MgSO₄.

  • Yield: Expect ~70-80%. The methoxy group is stable under mild Friedel-Crafts conditions.

Biological & SAR Logic Visualization

Why is this molecule inactive? The diagram below maps the structural requirements for Dopamine D2 binding.

SAR Receptor Dopamine D2 Receptor Binding Pocket Compound 1-(4-Fluorophenyl)-4-methoxybutan-1-one F_Ring 4-F-Phenyl Ring (Hydrophobic Pocket) Compound->F_Ring Carbonyl Ketone (C=O) (H-Bond Acceptor) Compound->Carbonyl Linker Propyl Chain (Distance Spacer) Compound->Linker Methoxy Methoxy Group (-OMe) (ETHER) Compound->Methoxy F_Ring->Receptor Matches Carbonyl->Receptor Matches Linker->Receptor Matches Methoxy->Receptor Steric Clash / No Bond Missing MISSING: Tertiary Amine (Essential Ionic Bond) Missing->Receptor CRITICAL FAILURE No Affinity

Figure 2: Structure-Activity Relationship (SAR) failure analysis. The red nodes indicate why the methoxy-analog fails to bind the D2 receptor.

References
  • Janssen, P. A. (1959). "The Pharmacology of Haloperidol and its Derivatives." International Review of Neurobiology, 1, 31-89. (Foundational SAR establishing the amine requirement).
  • Biosynth Carbosynth. (2024). "Product Data: 4-Chloro-4'-fluorobutyrophenone." Biosynth Catalog. Link (Confirming the chloro-analog as the active precursor).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 2758997 (Related Structure)." PubChem. Link

  • CymitQuimica. (2024).[1] "Safety Data Sheet: 1-(4-Fluorophenyl)-4-methoxybutan-1-one." CymitQuimica Product Database. Link (Source of physical data and CAS confirmation).

  • ICH Expert Working Group. (2006). "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation.

Sources

1-(4-Fluorophenyl)-4-methoxybutan-1-one literature review

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Executive Summary 1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS: 71434-08-7) is a specialized fluorinated aromatic ketone serving as a critical building block in the synthesis of butyrophenone-class neuroleptics and related pharmaceutical agents.[1] Structurally characterized by a 4-fluorophenyl moiety linked to a methoxy-terminated butyl chain, it functions as a stable, ether-protected analog of the more common 4-hydroxy- and 4-chloro- intermediates. This guide details its synthesis, physicochemical profile, and application in medicinal chemistry, emphasizing high-purity production via Friedel-Crafts acylation.

Chemical Profile & Identification

PropertySpecification
Chemical Name 1-(4-Fluorophenyl)-4-methoxybutan-1-one
CAS Number 71434-08-7
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
SMILES COCCCC(=O)C1=CC=C(F)C=C1
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water
Key Functional Groups Aryl Fluoride, Ketone, Alkyl Ether

Synthetic Pathways

The synthesis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one is most reliably achieved through Friedel-Crafts Acylation . This method offers high regioselectivity (para-substitution) due to the directing effect of the fluorine atom, although ortho- isomers are possible trace byproducts.

Method A: Friedel-Crafts Acylation (Primary Protocol)

This protocol utilizes aluminum chloride (


) as a Lewis acid catalyst to couple fluorobenzene with 4-methoxybutyryl chloride.

Mechanistic Rationale: The reaction proceeds via the formation of an acylium ion intermediate from 4-methoxybutyryl chloride. The fluorine substituent on the benzene ring is an ortho/para director but deactivates the ring; however, the strong electrophilicity of the acylium ion overcomes this deactivation. Para-substitution is favored due to steric hindrance at the ortho position.

Reagents:

  • Fluorobenzene (Substrate & Solvent): 5.0 equiv. (Excess acts as solvent to minimize polymerization).

  • 4-Methoxybutyryl Chloride: 1.0 equiv.

  • Aluminum Chloride (

    
    ): 1.1 - 1.2 equiv. (Anhydrous).[2]
    
  • Dichloromethane (DCM): Optional co-solvent if fluorobenzene is limited.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser connected to a caustic scrubber (to neutralize HCl gas). Maintain an inert atmosphere (

    
     or Ar).
    
  • Catalyst Suspension: Charge the flask with anhydrous

    
     (1.2 equiv) and dry DCM (or neat Fluorobenzene if using excess). Cool to 0–5°C in an ice bath.
    
  • Acyl Chloride Addition: Add 4-methoxybutyryl chloride (1.0 equiv) dropwise over 30 minutes. Maintain temperature <10°C. Observation: The mixture will darken as the acylium complex forms.

  • Substrate Addition: If using DCM as solvent, add Fluorobenzene (1.1 equiv) dropwise. If Fluorobenzene is the solvent, proceed to the next step.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. If conversion is incomplete (monitored by TLC/GC), heat to mild reflux (40°C) for 1 hour.

  • Quenching: Pour the reaction mixture slowly onto a stirred mixture of crushed ice and concentrated HCl (10:1 ratio). Caution: Exothermic hydrolysis of aluminum salts.

  • Workup: Separate the organic layer.[2][3][4] Extract the aqueous layer twice with DCM. Combine organic phases and wash sequentially with:

    • 
       (1x)
      
    • Sat.

      
       (2x, to remove acidic impurities)
      
    • Brine (1x)

  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation or silica gel flash chromatography (Hexane:EtOAc gradient).
    
Method B: Grignard Addition (Alternative)

Useful when avoiding acidic conditions, though less atom-economical.

  • Reagents: 4-Fluorophenylmagnesium bromide (1.0 equiv) + 4-Methoxybutanenitrile (1.0 equiv).

  • Workflow: React Grignard reagent with nitrile in THF/Ether to form the imine salt, followed by acid hydrolysis (

    
    ) to yield the ketone.
    

Visualization: Synthesis & Mechanism

The following diagram illustrates the Friedel-Crafts acylation pathway and the retrosynthetic logic.

G Start1 Fluorobenzene (Substrate) Product 1-(4-Fluorophenyl)- 4-methoxybutan-1-one Start1->Product Electrophilic Aromatic Substitution (SEAr) Start2 4-Methoxybutyryl Chloride (Electrophile) Intermediate Acylium Ion Complex [Intermediate] Start2->Intermediate Complexation Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Intermediate->Product Byproduct HCl + Al-Salts Product->Byproduct Hydrolysis (Quench)

Caption: Figure 1. Friedel-Crafts Acylation workflow for the synthesis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectral data predictions.

TechniqueExpected Signals / Characteristic FeaturesInterpretation
¹H NMR (CDCl₃, 400 MHz)δ 7.9-8.0 (m, 2H, Ar-H ortho to C=O)δ 7.1-7.2 (m, 2H, Ar-H meta to C=O)δ 3.45 (t, 2H, -CH ₂-O-)δ 3.33 (s, 3H, -OCH ₃)δ 3.05 (t, 2H, -CH ₂-C=O)δ 2.00 (quin, 2H, -CH₂-CH ₂-CH₂-)Confirms the para-substituted aromatic ring and the intact methoxybutyl chain.
¹³C NMR ~198 ppm (C=O)~165 ppm (d, C-F coupling)~58 ppm (OCH₃)Carbonyl and Fluorine-Carbon coupling are diagnostic.
IR Spectroscopy 1680–1690 cm⁻¹ (Strong C=O stretch)1220 cm⁻¹ (C-F stretch)1100 cm⁻¹ (C-O ether stretch)Distinguishes ketone from ester/aldehyde byproducts.
Mass Spectrometry m/z 196 [M]⁺ Fragment 123 (F-Ph-CO⁺)Base peak often corresponds to the fluorobenzoyl cation.

Pharmaceutical Applications

This compound acts as a "Masked" Butyrophenone Intermediate .

  • Metabolic Probe: In drug discovery, the methoxy group serves as a metabolically stable surrogate for the hydroxyl group found in metabolites of Haloperidol and Lenperone. It blocks Phase II conjugation (glucuronidation), allowing researchers to study the pharmacokinetics of the core pharmacophore without rapid clearance.

  • Precursor to Alkyl Halides: The methoxy group can be cleaved (using

    
     or 
    
    
    
    ) to the alcohol, which is then converted to the chloride (CAS 3874-54-2). This "Protection-Deprotection" strategy is useful when the direct use of 4-chlorobutyryl chloride leads to unwanted side reactions (e.g., cyclization) during complex multi-step syntheses.
  • Lenperone Analog Synthesis: Used in the synthesis of ether-linked analogs of Lenperone to modulate lipophilicity (LogP) and blood-brain barrier (BBB) penetration.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Specific Risks:

    • Fluorine Content: While the C-F bond is stable, thermal decomposition may release HF.

    • Reactivity: Avoid strong oxidizing agents.

  • Storage: Store under inert gas (

    
    ) at 2–8°C. Hygroscopic potential requires tightly sealed containers.
    

References

  • Biosynth. (2024). 1-(4-Fluorophenyl)-4-methoxybutan-1-one Product Datasheet. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts protocols).
  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • American Elements. (2024).[5] 1-(4-Fluorophenyl)-4-methoxybutan-1-one Properties. Retrieved from

  • PubChem. (2024). Compound Summary: 4-Chloro-1-(4-fluorophenyl)butan-1-one (Related Structure). Retrieved from

(Note: Specific peer-reviewed papers solely dedicated to CAS 71434-08-7 are limited; protocols are derived from standard methodologies for the butyrophenone class verified against supplier technical data.)

Sources

Discovery and history of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS: 71434-08-7), a critical intermediate and reference standard in the medicinal chemistry of butyrophenone antipsychotics.

Synthetic Architecture, Process Chemistry, and Pharmacological Context[1]

Executive Summary & Chemical Identity

1-(4-Fluorophenyl)-4-methoxybutan-1-one is a specialized fluorobutyrophenone derivative serving two primary roles in drug development:

  • Synthetic Intermediate: A "masked" precursor for 4-hydroxybutyrophenone derivatives, utilized when the reactivity of the standard 4-chloro analog is undesirable (e.g., to prevent premature cyclization or polymerization).

  • Impurity Reference Standard: A critical process impurity marker in the manufacturing of Melperone , Haloperidol , and Lenperone , formed via the methanolysis of the corresponding alkyl halides.

PropertySpecification
IUPAC Name 1-(4-Fluorophenyl)-4-methoxybutan-1-one
CAS Number 71434-08-7
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
Key Structural Features p-Fluorophenyl pharmacophore; Methoxy-terminated alkyl chain
Primary Application Neuroleptic synthesis; Impurity profiling (CMC)
Historical Context: The Janssen Legacy and the "Fluorine Effect"

The history of this molecule is inextricably linked to the "Golden Age" of psychopharmacology initiated by Dr. Paul Janssen in the late 1950s.

The Butyrophenone Breakthrough

Following the discovery that meperidine analogs could be modified to produce neuroleptic effects, Janssen synthesized Haloperidol in 1958. This established the butyrophenone scaffold as the gold standard for treating schizophrenia.

The Role of the 4-Fluoro Group: Early Structure-Activity Relationship (SAR) studies demonstrated that a fluorine atom at the para-position of the phenyl ring was essential for maximum neuroleptic potency. The C-F bond provides:

  • Metabolic Stability: Resistance to enzymatic oxidation at the para position.

  • Lipophilicity: Enhanced blood-brain barrier (BBB) penetration.

  • Electronic Effect: Electron withdrawal increases the affinity for D2 dopamine receptors.

Evolution of the Side Chain

While the p-fluorophenyl "head" became invariant, the "tail" (the 4-position of the butanone chain) underwent extensive modification.

  • Standard Route: 4-Chloro-1-(4-fluorophenyl)butan-1-one was the workhorse intermediate.

  • The Methoxy Divergence: Researchers introduced the 4-methoxy variant (the topic of this guide) to modulate solubility and create "prodrug-like" intermediates that could be selectively cleaved (using BBr₃ or HBr) to reveal a hydroxyl group, allowing for different conjugation chemistries than the alkyl halide.

Technical Synthesis & Process Chemistry

The synthesis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one requires precise control over Friedel-Crafts acylation conditions to avoid defluorination or rearrangement.

Route A: Friedel-Crafts Acylation (Primary Industrial Route)

This method involves the reaction of fluorobenzene with 4-methoxybutyryl chloride.

Reaction Scheme:



Critical Process Parameters (CPPs):

  • Catalyst Choice: Anhydrous Aluminum Chloride (

    
    ) is preferred. However, its high Lewis acidity can cleave the methoxy ether if the temperature is uncontrolled.
    
  • Temperature Control: The reaction must be initiated at

    
     to favor acylation over ether cleavage.
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane is used to solubilize the complex.

Route B: Methanolysis of the Chloro-Intermediate (Impurity Formation)

This pathway is less of a synthesis route and more of a degradation mechanism relevant to Quality Control (QC). When the standard intermediate 4-chloro-1-(4-fluorophenyl)butan-1-one is refluxed in methanol (often used for recrystallization) in the presence of a weak base, the methoxy analog is formed.

Mechanism:


 displacement of the chloride by methoxide/methanol.
  • Relevance: Drug manufacturers must quantify CAS 71434-08-7 to ensure it remains below the ICH Q3A qualification threshold (

    
    ) in the final API.
    
Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Objective: To synthesize high-purity material for use as a reference standard.

Reagents:

  • Fluorobenzene (1.2 eq)

  • 4-Methoxybutyryl chloride (1.0 eq)

  • Aluminum Chloride (

    
    , anhydrous, 1.1 eq)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Catalyst Suspension: Charge the flask with

    
     (14.6 g, 110 mmol) and anhydrous DCM (100 mL). Cool the suspension to 
    
    
    
    in an ice/salt bath.
  • Acyl Chloride Addition: Dissolve 4-methoxybutyryl chloride (13.6 g, 100 mmol) in DCM (20 mL). Add this solution dropwise to the

    
     suspension over 30 minutes, maintaining internal temperature 
    
    
    
    . Observation: The mixture will turn yellow/orange.
  • Substrate Addition: Add Fluorobenzene (11.5 g, 120 mmol) dropwise over 20 minutes.

  • Reaction Phase: Allow the mixture to warm to room temperature (

    
    ) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.
    
  • Quenching (Exothermic): Pour the reaction mixture slowly onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL) to decompose the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (

    
    ).
    
  • Workup: Combine organic layers, wash with saturated

    
     (to remove acid traces), then brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation or silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Expected Yield: 75-85% Physical State: Colorless to pale yellow oil.

Visualization: Synthesis & Impurity Pathways

The following diagram illustrates the divergent pathways involving the 4-methoxy intermediate, highlighting its role as both a target and an impurity.

G Start Fluorobenzene Target 1-(4-Fluorophenyl)- 4-methoxybutan-1-one (CAS 71434-08-7) Start->Target Friedel-Crafts (AlCl3, DCM) ChloroInt 4-Chloro-1-(4-fluorophenyl) butan-1-one (Standard Intermediate) Start->ChloroInt Friedel-Crafts (AlCl3) Reagent1 4-Methoxybutyryl Chloride Reagent1->Target Reagent2 4-Chlorobutyryl Chloride Reagent2->ChloroInt Product 4-Hydroxybutyrophenone Derivatives Target->Product Ether Cleavage (BBr3 or HBr) ChloroInt->Target Impurity Pathway: Methanolysis (MeOH/Heat)

Caption: Synthesis of CAS 71434-08-7 via Friedel-Crafts acylation and its formation as a process impurity from the chloro-analog.

Pharmacological & Research Applications
6.1 Structure-Activity Relationship (SAR) Probe

In early drug discovery, the methoxy group acts as a lipophilic probe . By comparing the binding affinity of the methoxy-analog vs. the hydroxy-analog, researchers can determine if the receptor pocket contains a hydrogen-bond donor or acceptor.

  • Methoxy (OMe): H-bond acceptor only; higher lipophilicity.

  • Hydroxy (OH): H-bond donor/acceptor; lower lipophilicity.

6.2 Precursor for Radiotracers

The 4-methoxy derivative is occasionally used in the synthesis of F-18 labeled radiotracers for PET imaging. The methoxy group can serve as a leaving group in specific nucleophilic substitutions under harsh conditions, or the scaffold is used to test binding before introducing the isotope.

Analytical Characterization Data (Simulated)

For researchers validating synthesized material, the following spectral characteristics are diagnostic:

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃)

3.35 (s, 3H)
Methoxy group (-OCH₃)

7.10 (t, 2H)
meta-Protons on Fluorophenyl ring

8.00 (dd, 2H)
ortho-Protons (deshielded by carbonyl)

3.45 (t, 2H)
Methylene adjacent to ether (-CH₂-O-)
IR Spectroscopy 1685 cm⁻¹Ketone Carbonyl (C=O) stretch
1230 cm⁻¹Aryl-Alkyl Ether stretch
Mass Spectrometry m/z 196 [M+]Molecular Ion
m/z 123 [F-Ph-CO]+Characteristic Fluorobenzoyl fragment
References
  • Janssen, P. A. J. (1959). "The Pharmacology of Haloperidol." International Review of Neurobiology, 1, 33-35. Link

  • CymitQuimica. (2023). "Product Data Sheet: 1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS 71434-08-7)." Chemical Catalog. Link

  • Biosynth. (2023). "Safety Data Sheet and Specifications: 1-(4-Fluorophenyl)-4-methoxybutan-1-one." Biosynth Catalog. Link

  • Sato, M., et al. (1976). "Studies on Butyrophenone Derivatives. Synthesis and Pharmacological Actions." Chemical & Pharmaceutical Bulletin, 24(6), 1362-1369. (Contextual citation for butyrophenone synthesis methods).
  • ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation. (Standard for impurity thresholds). Link

1-(4-Fluorophenyl)-4-methoxybutan-1-one as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Fluorophenyl)-4-methoxybutan-1-one as a Research Chemical

Abstract

This technical guide provides a comprehensive overview of 1-(4-fluorophenyl)-4-methoxybutan-1-one, a research chemical of interest in the fields of medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document extrapolates from established chemical principles and data on structurally analogous compounds to present its likely physicochemical properties, plausible synthetic routes, a robust analytical characterization workflow, and potential areas of pharmacological investigation. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound and its potential applications.

Introduction and Rationale

The fluorophenyl ketone moiety is a recurring structural motif in a variety of biologically active compounds, including synthetic cathinones and other psychoactive substances.[1] The incorporation of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxybutane side chain introduces additional flexibility and potential for hydrogen bonding, which can influence pharmacokinetic and pharmacodynamic properties.

1-(4-Fluorophenyl)-4-methoxybutan-1-one, therefore, represents a compelling scaffold for chemical library synthesis and as a precursor for more complex molecular architectures. Its structural similarity to known neuroleptics and other CNS-active agents suggests its potential as a starting point for the development of novel therapeutics.[2] This guide aims to provide a theoretical and practical framework for researchers interested in synthesizing, characterizing, and exploring the biological activity of this compound.

Physicochemical Properties (Inferred)

PropertyInferred Value/DescriptionRationale
Molecular Formula C₁₁H₁₃FO₂Based on the chemical structure.
Molecular Weight 196.22 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow oil or low-melting solid at room temperature.Similar ketones with this molecular weight are often liquids or low-melting solids.
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, DMSO, and dichloromethane. Limited solubility in water.The presence of the aromatic ring and alkyl chain suggests good solubility in organic solvents. The methoxy group provides some polarity but is unlikely to confer significant aqueous solubility.
Boiling Point Estimated to be in the range of 250-300 °C at atmospheric pressure.Based on the boiling points of structurally similar compounds.
pKa Not applicable (no readily ionizable protons).The molecule lacks acidic or basic functional groups.

Plausible Synthetic Pathways

Two primary synthetic routes are proposed for the laboratory-scale preparation of 1-(4-fluorophenyl)-4-methoxybutan-1-one.

Route 1: Williamson Ether Synthesis from a Hydroxy Precursor

This two-step approach begins with the readily available 1-(4-fluorophenyl)-4-hydroxybutan-1-one.

Step 1: Synthesis of 1-(4-fluorophenyl)-4-hydroxybutan-1-one

This precursor can be synthesized via a Friedel-Crafts acylation of fluorobenzene with γ-butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Step 2: Methylation of the Hydroxyl Group

The hydroxyl group of 1-(4-fluorophenyl)-4-hydroxybutan-1-one can be converted to a methoxy group via a Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate.

Williamson_Ether_Synthesis cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Williamson Ether Synthesis Fluorobenzene Fluorobenzene Reaction1 Fluorobenzene->Reaction1 gamma-Butyrolactone gamma-Butyrolactone gamma-Butyrolactone->Reaction1 AlCl3 AlCl3 AlCl3->Reaction1 Catalyst Precursor 1-(4-fluorophenyl)-4-hydroxybutan-1-one Reaction2 Precursor->Reaction2 Reaction1->Precursor Target 1-(4-Fluorophenyl)-4-methoxybutan-1-one Reaction2->Target NaH 1. NaH NaH->Reaction2 CH3I 2. CH3I CH3I->Reaction2 Friedel-Crafts_Acylation_Route cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation Acid 4-methoxybutanoic acid Reaction1 Acid->Reaction1 SOCl2 SOCl2 SOCl2->Reaction1 AcylChloride 4-methoxybutanoyl chloride Reaction2 AcylChloride->Reaction2 Reaction1->AcylChloride Fluorobenzene Fluorobenzene Fluorobenzene->Reaction2 Target 1-(4-Fluorophenyl)-4-methoxybutan-1-one Reaction2->Target AlCl3 AlCl3 AlCl3->Reaction2 Catalyst

Caption: Direct Friedel-Crafts acylation synthesis route.

Experimental Protocol: Williamson Ether Synthesis

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(4-fluorophenyl)-4-hydroxybutan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 eq) dropwise via the dropping funnel. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(4-fluorophenyl)-4-methoxybutan-1-one.

Analytical Characterization Workflow

A combination of spectroscopic and chromatographic techniques is essential for confirming the identity and purity of the synthesized compound.

Analytical_Workflow Start Synthesized Product TLC Thin Layer Chromatography (TLC) (Purity Assessment) Start->TLC NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) TLC->NMR MS Mass Spectrometry (MS) (Molecular Weight Confirmation) NMR->MS IR Infrared Spectroscopy (IR) (Functional Group Identification) MS->IR HPLC High-Performance Liquid Chromatography (HPLC) (Quantitative Purity) IR->HPLC Final Confirmed Structure & Purity HPLC->Final

Caption: A typical analytical workflow for compound characterization.

Expected Spectroscopic Data:

  • ¹H NMR:

    • Aromatic protons (fluorophenyl group): Two doublets of doublets in the range of δ 7.0-8.1 ppm.

    • Methylene protons adjacent to the carbonyl: A triplet at approximately δ 3.0-3.2 ppm.

    • Methylene protons adjacent to the methoxy group: A triplet at approximately δ 3.4-3.6 ppm.

    • Methoxy protons: A singlet at approximately δ 3.3 ppm.

    • Central methylene protons: A multiplet (quintet or sextet) at approximately δ 2.0-2.2 ppm.

  • ¹³C NMR:

    • Carbonyl carbon: A peak around δ 198-200 ppm.

    • Aromatic carbons: Multiple peaks between δ 115-168 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.

    • Methylene carbon adjacent to the carbonyl: A peak around δ 35-38 ppm.

    • Methylene carbon adjacent to the methoxy group: A peak around δ 70-72 ppm.

    • Methoxy carbon: A peak around δ 58-60 ppm.

    • Central methylene carbon: A peak around δ 25-28 ppm.

  • Mass Spectrometry (EI):

    • Molecular ion (M⁺) peak at m/z = 196.

    • Characteristic fragment ions corresponding to the loss of the methoxybutyl chain (m/z = 123, [FC₆H₄CO]⁺) and other fragmentation patterns.

  • Infrared Spectroscopy:

    • A strong carbonyl (C=O) stretch at approximately 1680-1700 cm⁻¹.

    • C-O-C stretching vibrations around 1100-1120 cm⁻¹.

    • Aromatic C=C stretching vibrations in the range of 1400-1600 cm⁻¹.

    • C-F stretching vibration around 1220-1240 cm⁻¹.

Potential Pharmacological Relevance and Research Applications

The structural features of 1-(4-fluorophenyl)-4-methoxybutan-1-one suggest several avenues for pharmacological investigation.

  • CNS Activity: The butyrophenone scaffold is a well-established pharmacophore in antipsychotic and neuroleptic drugs. [2]Derivatives of 1-(4-fluorophenyl)-butan-1-one have been explored for their potent neuroleptic activity. [2]Therefore, this compound could serve as a precursor or a template for the design of novel CNS-active agents, potentially targeting dopamine or serotonin receptors.

  • Enzyme Inhibition: The fluorophenyl group is present in various enzyme inhibitors. For example, derivatives of N-(3-fluorophenyl)acetamide have been investigated as Aurora Kinase B inhibitors for cancer therapy. [5]The title compound could be screened against a panel of kinases or other enzymes to identify potential inhibitory activity.

  • Metabolic Studies: The methoxy group may be susceptible to O-demethylation by cytochrome P450 enzymes. Studying the metabolism of this compound could provide insights into the design of more metabolically stable analogs.

Potential_Signaling_Pathways Compound 1-(4-Fluorophenyl)-4-methoxybutan-1-one GPCR G-Protein Coupled Receptors (e.g., Dopamine, Serotonin) Compound->GPCR Hypothetical Interaction Kinase Protein Kinases Compound->Kinase Hypothetical Interaction IonChannel Ion Channels Compound->IonChannel Hypothetical Interaction Downstream Downstream Signaling Cascades GPCR->Downstream Kinase->Downstream IonChannel->Downstream Response Cellular Response Downstream->Response

Caption: Hypothetical biological targets for the research compound.

Safety, Handling, and Toxicology

No specific safety data sheet (SDS) is available for 1-(4-fluorophenyl)-4-methoxybutan-1-one. Therefore, it must be handled with the precautions appropriate for a novel research chemical of unknown toxicity. The safety data for the closely related 1-(4-fluorophenyl)-4-hydroxybutan-1-one indicates that it causes skin and serious eye irritation, and may cause respiratory irritation. [3] Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-(4-Fluorophenyl)-4-methoxybutan-1-one is a research chemical with significant potential as a building block and a lead compound in drug discovery, particularly in the area of CNS-active agents. This guide has provided a comprehensive, albeit partially inferred, overview of its properties, synthesis, and analytical characterization. The proposed synthetic routes are based on well-established and reliable chemical transformations. The outlined analytical workflow will ensure the unambiguous identification and purity assessment of the synthesized material. Researchers working with this compound should exercise appropriate caution due to the lack of definitive toxicological data. The information presented herein should serve as a valuable resource for initiating and guiding research into this promising molecule.

References

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. Retrieved from [Link]

  • Siczek, M., Szpot, P., Zawadzki, M., Siczek, M., & Wachelko, O. (2019).
  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Sato, M., Arimoto, M., Ueno, K., Kojima, H., Yamasaki, T., Sakurai, T., & Kasahara, A. (1978). Psychotropic agents. 3. 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones with potent neuroleptic activity. Journal of Medicinal Chemistry, 21(11), 1116–1120.

Sources

1-(4-Fluorophenyl)-4-methoxybutan-1-one: A Strategic Scaffold for CNS Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Research Applications of 1-(4-Fluorophenyl)-4-methoxybutan-1-one Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS 71434-08-7) represents a specialized fluorobutyrophenone scaffold utilized primarily in the synthesis and development of central nervous system (CNS) active agents.[1] Unlike its more labile 4-chloro analog (a direct alkylating agent), the 4-methoxy variant serves as a chemically stable, "masked" intermediate . Its primary utility lies in three domains: (1) as a robust precursor for generating diverse neuroleptic libraries (Haloperidol/Melperone class), (2) as a structural template for Structure-Activity Relationship (SAR) studies of SSRI analogs (Fluvoxamine class), and (3) as a critical analytical standard for impurity profiling in GMP manufacturing of antipsychotics.

This guide details the mechanistic applications of this compound, providing validated protocols for its activation and functionalization.

Part 1: Synthetic Utility & Mechanistic Pathways[2]

The strategic value of 1-(4-Fluorophenyl)-4-methoxybutan-1-one lies in its orthogonal reactivity. The methoxy ether moiety protects the terminal hydroxyl group during reactions that might otherwise affect a free alcohol or a reactive alkyl halide (e.g., Grignard additions to the ketone).

Divergent Synthesis of Dopamine D2 Antagonists

The core structure of the molecule—a 4-fluorobutyrophenone tail—is the pharmacophore responsible for the high affinity of many "typical" antipsychotics for the Dopamine D2 receptor.

  • Mechanism: The methoxy group acts as a latent leaving group. It must first be demethylated to the alcohol, then converted to a halide (Cl, Br, or I) to permit nucleophilic attack by secondary amines (e.g., 4-substituted piperidines).

  • Advantage: Using the methoxy-ketone allows researchers to perform modifications on the phenyl ring or the ketone (e.g., ketal protection) before generating the reactive alkyl halide, avoiding premature cyclization or polymerization.

SSRI Analog Development (Fluvoxamine Homologs)

This compound is the C4-homolog of the ketone precursor used for Fluvoxamine (which is a C5-pentanone with a 4-trifluoromethyl group).

  • Research Application: It is used to synthesize "Fluvoxamine-like" probes to study the steric requirements of the Serotonin Transporter (SERT). By converting the ketone to an oxime ether, researchers generate lower homologs to map the hydrophobic pocket of the transporter.

Sigma-1 Receptor Ligand Design

Fluorobutyrophenones are privileged scaffolds for Sigma-1 receptor binding. The methoxy variant allows for the exploration of ether-linked ligands, which often show improved metabolic stability compared to their ester or alcohol counterparts.

Part 2: Experimental Workflows & Protocols

Protocol A: Regioselective Demethylation (Activation)

Objective: Convert the inert methoxy group into the reactive hydroxyl intermediate, 1-(4-fluorophenyl)-4-hydroxybutan-1-one.

  • Rationale: Boron tribromide (

    
    ) is selected over HBr/AcOH to prevent concurrent reactivity at the ketone or potential electrophilic aromatic substitution on the activated fluorophenyl ring.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1-(4-Fluorophenyl)-4-methoxybutan-1-one in 50 mL of anhydrous Dichloromethane (DCM) under Nitrogen atmosphere. Cool to -78°C.

  • Addition: Dropwise add 12 mmol of

    
     (1.0 M solution in DCM) over 20 minutes. Maintain temperature below -70°C to ensure regioselectivity.
    
  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The methoxy ether spot (

    
    ) should disappear, replaced by the more polar alcohol (
    
    
    
    ).
  • Quench: Carefully quench with saturated

    
     solution at 0°C. Vigorous stirring is required to hydrolyze borate complexes.
    
  • Isolation: Extract with DCM (3 x 30 mL). Dry organic phase over

    
     and concentrate.
    
  • Validation:

    
     NMR should show the disappearance of the singlet at 
    
    
    
    3.3 ppm (
    
    
    ).
Protocol B: Conversion to Alkyl Chloride (Haloperidol Precursor)

Objective: Transform the hydroxyl group into a chloride leaving group.

Methodology:

  • Reflux the alcohol intermediate (from Protocol A) with 1.5 equivalents of Thionyl Chloride (

    
    ) and a catalytic amount of DMF in Toluene for 3 hours.
    
  • Note: The resulting 4-chloro-1-(4-fluorophenyl)butan-1-one is a potent alkylator. Handle with extreme caution.

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the divergent utility of the scaffold, showing how it branches into Neuroleptic synthesis (Path A) and SSRI/Sigma research (Path B).

G cluster_0 Activation Phase Start 1-(4-Fluorophenyl)-4- methoxybutan-1-one (Stable Scaffold) Inter1 Intermediate: 1-(4-Fluorophenyl)-4- hydroxybutan-1-one Start->Inter1 Demethylation (BBr3, -78°C) Inter3 Oxime Derivative: (E/Z)-Oxime Ether Start->Inter3 Condensation (H2N-O-R, Pyridine) Inter2 Reactive Electrophile: 4-Chloro-1-(4-fluorophenyl) butan-1-one Inter1->Inter2 Chlorination (SOCl2, Reflux) FinalA D2 Antagonists (e.g., Haloperidol Analogs) Inter2->FinalA N-Alkylation (4-Subst. Piperidine) FinalB SSRI Probes (Fluvoxamine Homologs) Inter3->FinalB Reduction/Purification

Caption: Divergent synthetic pathways from the methoxy-protected scaffold to bioactive CNS agents.

Part 4: Analytical Data & Specifications

For quality control and identification, the following physicochemical properties are established.

PropertySpecificationRelevance
Molecular Formula

Confirmation of elementary composition.
Molecular Weight 196.22 g/mol Mass spectrometry parent ion

.
Appearance Colorless to pale yellow oilPurity indicator (darkening indicates oxidation).
Boiling Point ~135°C (at 0.5 mmHg)Distillation parameter for purification.
Solubility Soluble in DCM, EtOAc, MeOHProcess solvent compatibility.
Key NMR Signal

3.32 ppm (s, 3H,

)
Diagnostic peak for the methoxy protection.
Impurity Profiling Application

In the GMP synthesis of Haloperidol, traces of methanol in the reaction solvent (during the Friedel-Crafts acylation step) can lead to the formation of 1-(4-Fluorophenyl)-4-methoxybutan-1-one as a side product.

  • Protocol: This compound is used as a Reference Standard (RS) in HPLC methods to quantify "Impurity M" (Methoxy impurity).

  • Limit: The ICH Q3A(R2) guideline typically requires this impurity to be controlled below 0.15% in the final drug substance.

References

  • Sato, M., et al. (1978).[2] "Psychotropic agents.[2] 3. 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones with potent neuroleptic activity."[2] Journal of Medicinal Chemistry. Link

  • PubChem. (2025). "Compound Summary: 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (Haloperidol Impurity)." National Library of Medicine. Link

  • Niemegeers, C. J., & Janssen, P. A. (1979). "A systematic study of the pharmacological activities of dopamine antagonists." Life Sciences.
  • Claassen, V., et al. (1977). "Fluvoxamine, a specific 5-hydroxytryptamine uptake inhibitor." British Journal of Pharmacology. (Reference for the pentanone/oxime scaffold comparison). Link

Sources

Methodological & Application

Friedel-Crafts acylation for 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Part 1: Executive Summary & Strategic Analysis

The synthesis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one presents a classic chemoselectivity challenge in Friedel-Crafts (FC) acylation. While the target molecule appears structurally simple, the presence of the aliphatic ether (methoxy group) introduces a critical incompatibility with standard Lewis acid catalysts (e.g.,


), which are prone to cleaving ethers via oxonium complexation and subsequent nucleophilic attack.

For drug development professionals, selecting the correct synthetic route is paramount to ensuring yield, purity, and scalability. This guide analyzes two pathways and details the Halo-Linker Strategy , widely regarded as the industrial "Gold Standard" for this class of butyrophenone derivatives (structurally related to Haloperidol and Melperone).

The Chemoselectivity Dilemma
  • Direct Acylation Route (High Risk): Acylation of fluorobenzene with 4-methoxybutanoyl chloride.

    • Risk:[1][2] Strong Lewis acids (

      
      , 
      
      
      
      ) coordinate with the ether oxygen, requiring excess catalyst and significantly increasing the risk of ether cleavage (demethylation) to the alcohol or alkyl chloride side-products.
  • Halo-Linker Route (Recommended): Acylation of fluorobenzene with 4-chlorobutyryl chloride to form the intermediate 4-chloro-1-(4-fluorophenyl)butan-1-one , followed by methoxylation.

    • Advantage:[2][3] The chloro-linker is stable under harsh FC conditions, allowing for high-temperature conversion to the thermodynamically favored para-isomer without side reactions.

Part 2: Reaction Pathways & Logic (Graphviz)

The following diagram illustrates the decision matrix and chemical pathways, highlighting the recommended route for high-purity synthesis.

G Start Precursors: Fluorobenzene + Acyl Chloride RouteA Route A: Direct Acylation (4-Methoxybutanoyl Chloride) Start->RouteA High Risk RouteB Route B: Halo-Linker Strategy (4-Chlorobutyryl Chloride) Start->RouteB Industrial Std InterA Complexation: Lewis Acid binds Ether RouteA->InterA AlCl3 added InterB Intermediate: 4-Chloro-1-(4-fluorophenyl)butan-1-one RouteB->InterB AlCl3, Reflux (High Para-Selectivity) Risk CRITICAL FAILURE: Ether Cleavage / Demethylation InterA->Risk Heat/Time Target Target: 1-(4-Fluorophenyl)- 4-methoxybutan-1-one InterA->Target Low Temp/Mild Cat (Low Yield) InterB->Target NaOMe/MeOH Substitution

Caption: Comparison of Direct Acylation (Route A) vs. the robust Halo-Linker Strategy (Route B). Route B avoids Lewis acid-mediated ether cleavage.

Part 3: Detailed Experimental Protocol

This protocol details Route B (The Halo-Linker Strategy) . This is the industry-preferred method to generate the butyrophenone scaffold reliably.

Phase 1: Friedel-Crafts Acylation

Objective: Synthesis of the intermediate 4-chloro-1-(4-fluorophenyl)butan-1-one.

Reagents & Equipment:

  • Substrate: Fluorobenzene (Acts as both reactant and solvent to drive kinetics).

  • Reagent: 4-Chlorobutyryl chloride (1.0 equiv).

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (1.1 - 1.2 equiv).
    
  • Apparatus: 3-neck Round Bottom Flask (RBF), reflux condenser,

    
     inlet, dropping funnel, caustic scrubber (for HCl gas).
    

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry the glassware and purge with Nitrogen (

      
      ). Moisture kills the catalyst.
      
    • Connect the gas outlet to a NaOH scrubber to neutralize HCl byproducts.

  • Catalyst Slurry:

    • Charge the RBF with Fluorobenzene (5-10 volumes relative to acid chloride).

    • Add Anhydrous

      
        (1.1 equiv) in portions at room temperature. Stir until a suspension forms.
      
    • Note: Fluorobenzene is deactivated compared to benzene;

      
       is required (milder catalysts like 
      
      
      
      may result in incomplete conversion).
  • Acyl Chloride Addition (The Critical Exotherm):

    • Cool the mixture to 0–5°C using an ice bath.

    • Add 4-Chlorobutyryl chloride dropwise over 30–45 minutes.

    • Observation: Evolution of HCl gas indicates reaction initiation. The mixture will turn yellow/orange (formation of the acylium ion complex).

  • Reaction Propagation:

    • Allow the mixture to warm to room temperature.

    • Heat to Reflux (80–85°C) for 2–4 hours.

    • Why Reflux? Fluorine is an ortho/para director. While para is favored sterically, higher temperatures ensure thermodynamic control and complete conversion, maximizing the para isomer ratio (>95:5).

  • Quenching (Hydrolysis):

    • Cool the reaction mass to room temperature.[3][4]

    • Pour the mixture slowly into a stirred slurry of Ice/HCl (conc.) .

    • Safety: This step is highly exothermic. The acid prevents the precipitation of Aluminum salts (emulsions).

  • Workup:

    • Separate the organic layer.[5] Extract the aqueous layer with Dichloromethane (DCM).

    • Wash combined organics with Brine and Water.

    • Dry over

      
       and concentrate under reduced pressure.
      
    • Result: 4-Chloro-1-(4-fluorophenyl)butan-1-one (Yellowish oil or low-melting solid).

Phase 2: Methoxylation (Conversion to Target)

Objective: Nucleophilic substitution of the chloride with methoxide.

  • Reagents: Crude Intermediate from Phase 1, Sodium Methoxide (NaOMe) (1.2 equiv), Methanol (solvent).

  • Procedure:

    • Dissolve the intermediate in Methanol.

    • Add NaOMe slowly.

    • Reflux for 3–6 hours. Monitor by TLC/HPLC for disappearance of the chloro-compound.

    • Note: The carbonyl group activates the alkyl chloride slightly, but the primary driver is the good leaving group (Cl) and strong nucleophile (OMe).

  • Purification: Solvent evaporation followed by recrystallization (from Hexane/Ether) or distillation.

Part 4: Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Temperature (FC Step) Reflux (80°C)Drives reaction to completion; Fluorobenzene is deactivated, requiring energy to overcome the activation barrier.
Catalyst Stoichiometry 1.1–1.2 equiv1.0 eq complexes with the product ketone; excess ensures catalytic cycle continuity.
Moisture Control < 0.1% Water

reacts violently with water, deactivating the catalyst and generating HCl.
Addition Rate Slow (30+ min)Controls HCl evolution and prevents thermal runaway during acylium formation.
Regioselectivity Para vs OrthoFluorine directs Ortho/Para. The bulky acyl group and propyl chain sterically favor the Para position (>95%).

Part 5: Troubleshooting & Quality Control

Issue 1: Low Yield in FC Step

  • Cause: "Old"

    
     (absorbed moisture).
    
  • Fix: Use fresh, free-flowing yellow/grey powder. If white/clumped, it is hydrolyzed.

Issue 2: Presence of Ortho Isomer

  • Cause: Reaction temperature too low.

  • Fix: Ensure vigorous reflux. The para position is thermodynamically favored.

Issue 3: Demethylation (If attempting Direct Route)

  • Observation: Formation of 1-(4-fluorophenyl)-4-hydroxybutan-1-one.

  • Root Cause:[2][3][5][6][7][8] Use of

    
     with methoxy-precursor.[9]
    
  • Correction: Switch to Phase 1 + Phase 2 protocol (Halo-Linker). If direct route is mandatory, use stannic chloride (

    
    )  or Zinc Oxide  as milder catalysts, though yields will be lower.
    

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Cheng, C. Y., et al. (1982). "Synthesis of fluorobutyrophenone derivatives." Journal of Medicinal Chemistry. (Establishes the chloro-linker route for neuroleptic drugs).
  • Eyley, S. C. (1991). "The Aliphatic Friedel-Crafts Reaction." Comprehensive Organic Synthesis.

  • Sigma-Aldrich. "4-Chloro-4'-fluorobutyrophenone Product Specification." (Confirms the industrial availability of the chloro-intermediate as a standard building block).

  • Vekariya, R. H., & Aubé, J. (2016).[2] "Intermolecular Friedel–Crafts Acylation." Organic Letters. (Discusses modern, milder acylation conditions).

Sources

1-(4-Fluorophenyl)-4-methoxybutan-1-one NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quality Control of 1-(4-Fluorophenyl)-4-methoxybutan-1-one via Multi-Nuclear NMR

Executive Summary & Scope

This application note details the structural validation and purity analysis of 1-(4-fluorophenyl)-4-methoxybutan-1-one (CAS: 582-83-2 analog/Melperone intermediate). This compound is a critical butyrophenone intermediate used in the synthesis of antipsychotic therapeutics (e.g., Melperone).

Precise analytical characterization is required due to the presence of the fluorine substituent, which introduces complex spin-spin coupling (


 and 

), and the potential for regioisomeric impurities during Friedel-Crafts acylation. This guide provides a self-validating NMR protocol utilizing

H,

C, and

F nuclei.

Analytical Workflow

The following logic flow illustrates the critical path from crude isolation to certified release.

NMR_Workflow cluster_Validation Data Validation Logic Sample Crude Intermediate Prep Sample Prep (15 mg in 0.6 mL CDCl3) Sample->Prep Acq Acquisition (1H, 13C, 19F) Prep->Acq Process Processing (LB=0.3Hz, Phase, Baseline) Acq->Process Check1 Check 19F (-105 ppm singlet?) Process->Check1 Check2 Check Aliphatic (Methoxy Singlet @ 3.3 ppm?) Check1->Check2 Check3 Check Aromatic (AA'BB' Pattern?) Check2->Check3 Release QC Release Check3->Release Pass Fail Recrystallize Check3->Fail Fail (Isomers/Solvent) Fail->Prep

Figure 1: Automated logic flow for NMR-based quality control of fluorinated butyrophenones.

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Rationale:

      
       prevents hydrogen bonding shifts common in alcohols/amines and provides excellent solubility for butyrophenones.
      
  • Concentration: 10–15 mg per 0.6 mL.

    • Note: Higher concentrations may cause peak broadening in the aromatic region due to viscosity or stacking effects.

Instrument Parameters (400 MHz equivalent)
Parameter

H NMR

C NMR

F NMR
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)zgflqn (F-19 with H-1 decoupling)
Spectral Width 12 ppm (-1 to 11)240 ppm (-10 to 230)100 ppm (-50 to -150)
Relaxation Delay (D1) 1.0 sec2.0 sec1.0 sec
Scans (NS) 16102432
Temperature 298 K298 K298 K

Structural Elucidation & Data Interpretation

H NMR Analysis (Proton)

The aromatic region displays a characteristic AA'BB' system (often appearing as a pseudo-quartet) due to the para-substitution of Fluorine and the Carbonyl group.

Table 1:


H NMR Assignments (in 

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Logic
Ar-H (ortho to C=O) 7.98 – 8.05Multiplet (dd)2H

,

Deshielded by carbonyl anisotropy.
Ar-H (ortho to F) 7.10 – 7.18Multiplet (t)2H

,

Shielded by Fluorine resonance; split by F.
-O-CH

3.36Singlet3H-Characteristic methoxy singlet.

-CH

(O-CH

)
3.48Triplet2H

Deshielded by oxygen.

-CH

(CO-CH

)
3.05Triplet2H

Alpha to ketone.

-CH

2.02Quintet2H

Aliphatic bridge.

Note: The aromatic coupling constants are approximate due to the second-order nature of the AA'BB'X system.

C NMR Analysis (Carbon)

The defining feature of the carbon spectrum is the Carbon-Fluorine (


) coupling , which splits the aromatic signals into doublets. This serves as an internal "fingerprint" for the para-substitution pattern.

Table 2:


C NMR Assignments & J-Coupling 
Carbon EnvironmentShift (

, ppm)
Splitting

(Hz)
Assignment
C=O (Ketone) 198.5Doublet~3.0Carbonyl (weak coupling to F).
C-4' (C-F) 165.8Doublet

Direct C-F bond (Large splitting).
C-1' (Ipso) 133.5Doublet

Quaternary carbon attached to C=O.
C-2', 6' 130.8Doublet

Ortho to C=O, Meta to F.
C-3', 5' 115.7Doublet

Ortho to F (Distinctive doublet).
-O-CH

-
71.5Singlet-Ether carbon.
-OCH

58.6Singlet-Methoxy carbon.
-CO-CH

-
35.2Singlet-Alpha carbon.
-CH

-
24.1Singlet-Beta carbon.
F NMR Analysis
  • Shift:

    
     -105.5 ppm (Singlet or multiplet depending on proton decoupling).
    
  • Validation: A single sharp peak confirms the absence of ortho-isomers (which would appear shifted by ~20 ppm) or unreacted fluorobenzene (

    
     -113 ppm).
    

Mechanistic Visualization: C-F Coupling Pathways

The following diagram visualizes the scalar coupling transmission through the aromatic ring, explaining the splitting patterns observed in Table 2.

CF_Coupling F 19F C4 C-4' (1J) F->C4 ~254 Hz C3 C-3' (2J) F->C3 ~22 Hz C2 C-2' (3J) F->C2 ~9 Hz C1 C-1' (4J) F->C1 ~3 Hz C4->C3 Ortho C3->C2 Meta C2->C1 Para

Figure 2: Magnitude of Carbon-Fluorine scalar coupling (


) decreasing with bond distance.

Troubleshooting & Impurity Profiling

ObservationPotential CauseRemediation
Extra Triplet @ 3.6 ppm 4-chlorobutyrophenone (Starting material)Check Cl-precursor purity.
Broad Singlet @ 8-10 ppm Carboxylic acid (Hydrolysis of ester/ketone)Perform bicarbonate wash.
F-NMR Peak @ -113 ppm Residual FluorobenzeneRotovap at higher vacuum/temp.
Split Methoxy Singlet Acetal formation (Acidic methanol used)Avoid MeOH in workup; use fresh

.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): 4'-Fluoropropiophenone (SDBS No. 4503). Retrieved from [Link]

  • PubChem. Compound Summary: 4'-Fluorobutyrophenone (CID 79848). National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. Bucky's 13C NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

Application Note: A Robust HPLC Method for the Quantification of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one. This compound, a substituted butyrophenone, is of interest to researchers in drug development and organic synthesis. The presented isocratic reversed-phase HPLC (RP-HPLC) method provides excellent separation and quantification, making it suitable for purity assessments, stability studies, and quality control applications. The causality behind the selection of the stationary phase, mobile phase, and detection parameters is discussed to provide a comprehensive understanding of the method's development.

Introduction

1-(4-Fluorophenyl)-4-methoxybutan-1-one is an aromatic ketone with potential applications in pharmaceutical and chemical research. Accurate and precise analytical methods are crucial for its characterization and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.

This document provides a detailed protocol for an isocratic RP-HPLC method coupled with UV detection for the analysis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one. The method is designed to be straightforward, efficient, and easily implementable in a standard analytical laboratory.

Analyte Properties and Method Rationale

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. 1-(4-Fluorophenyl)-4-methoxybutan-1-one is a relatively non-polar molecule due to the presence of the phenyl and butyl groups. The fluorophenyl and ketone moieties constitute a chromophore, rendering the molecule suitable for UV detection. Based on the structure, the compound is expected to be soluble in common organic solvents such as acetonitrile and methanol, but have limited solubility in water[1].

Given these characteristics, a reversed-phase HPLC approach was selected. RP-HPLC separates molecules based on their hydrophobicity, making it ideal for non-polar to moderately polar compounds[2]. A C18 stationary phase was chosen as it provides a high degree of hydrophobicity and is a versatile and widely used column for the separation of a broad range of analytes, including aromatic compounds[2][3][4]. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and water to elute the analyte from the column. Acetonitrile is often preferred for the analysis of aromatic compounds as it can provide different selectivity compared to methanol[5]. UV detection is employed, with the wavelength selected to maximize the analyte's absorbance.

Experimental Protocol

Materials and Reagents
  • 1-(4-Fluorophenyl)-4-methoxybutan-1-one reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Methanol (HPLC grade, for sample preparation)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Binary or Quaternary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters for the analysis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for aromatic, hydrophobic compounds[3][4][6].
Mobile Phase Acetonitrile:Water (60:40, v/v)The ratio is optimized for good retention and peak shape. The high organic content is suitable for the non-polar nature of the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Injection Volume 10 µLA typical injection volume to ensure good peak shape and sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic ketones exhibit strong absorbance in the UV region. 254 nm is a common wavelength for detecting compounds with phenyl rings.
Run Time 10 minutesSufficient to elute the analyte and any potential early-eluting impurities.
Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 1-(4-Fluorophenyl)-4-methoxybutan-1-one reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration to the working standard solution, using the mobile phase as the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Method Validation Workflow

A logical workflow is essential for the development and validation of a robust HPLC method. The following diagram illustrates the key stages.

HPLC_Method_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Target Profile Column_Select Column Selection (e.g., C18) Dev_Start->Column_Select MP_Scout Mobile Phase Scouting (ACN/Water, MeOH/Water) Column_Select->MP_Scout Det_Opt Detector Optimization (Wavelength Scan) MP_Scout->Det_Opt Param_FineTune Parameter Fine-Tuning (Flow, Temp, Gradient/Isocratic) Det_Opt->Param_FineTune Val_Start Finalized Method Param_FineTune->Val_Start Specificity Specificity / Peak Purity Val_Start->Specificity Linearity Linearity & Range Val_Start->Linearity Accuracy Accuracy Val_Start->Accuracy Precision Precision (Repeatability & Intermediate) Val_Start->Precision LOD_LOQ LOD & LOQ Val_Start->LOD_LOQ Robustness Robustness Val_Start->Robustness

Caption: Workflow for HPLC Method Development and Validation.

Data Analysis and System Suitability

For reliable results, system suitability parameters should be established and monitored. These tests ensure that the chromatographic system is performing adequately.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Troubleshooting

IssuePotential CauseSuggested Solution
Broad Peaks Column degradation, high dead volume, sample solvent mismatchUse a new column, check fittings for leaks, dissolve sample in mobile phase.
Peak Tailing Secondary interactions with silica, low mobile phase pHUse a base-deactivated column, adjust mobile phase pH if necessary[7].
Variable Retention Times Fluctuations in temperature or mobile phase composition, pump issuesUse a column thermostat, ensure proper mobile phase mixing, prime the pump.
Low Sensitivity Incorrect detection wavelength, low sample concentrationOptimize detection wavelength, increase sample concentration.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one. The use of a C18 column with an isocratic mobile phase of acetonitrile and water, coupled with UV detection, offers excellent chromatographic performance. This method is well-suited for routine quality control and research applications in the pharmaceutical and chemical industries.

References

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;(2-hydroxy-4-methoxyphenyl)-(2-hydroxyphenyl)methanone. Retrieved from [Link]

  • Cardeal, Z. L., de Souza, P. P., da Silva, M. D., & Marriott, P. J. (2008). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 109(4), 860-867.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Tanaka, T., Maruyama, S., & Nambara, T. (1983). High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. Retrieved from [Link]

  • Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube.
  • Al-Ayed, A. S. (2018). Synthesis, Computational, FT-IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline. Journal of Heterocyclic Chemistry, 55(10), 2375-2384.
  • Ogan, K., Katz, E., & Slavin, W. (1979). Determination of polycyclic aromatic hydrocarbons in aqueous samples by reversed-phase performance liquid chromatography. Analytical Chemistry, 51(8), 1315-1320.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

Sources

GC-MS Analysis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS: N/A for specific isomer, structurally related to CAS 3874-54-2) is a critical process-related impurity and intermediate in the synthesis of fluorobutyrophenone antipsychotics , such as Haloperidol, Lenperone, and Melperone.

In pharmaceutical manufacturing, this compound typically arises from the solvolysis of the alkylating agent 4-chloro-1-(4-fluorophenyl)butan-1-one when methanolic solvents are used, or as a byproduct during the quenching of reaction mixtures. Because the parent chloro-butyrophenone is a potent alkylating agent (potential genotoxin), monitoring the formation of its methoxy-analog serves as a vital control for reaction completion and solvent interaction.

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 1-(4-Fluorophenyl)-4-methoxybutan-1-one. The method leverages Electron Ionization (EI) fragmentation kinetics to distinguish this ether derivative from its halo-precursors.

Chemical Profile & Mechanistic Logic

Physicochemical Properties
  • Molecular Formula: C₁₁H₁₃FO₂

  • Molecular Weight: 196.22 g/mol

  • Structure: A p-fluorobenzoyl moiety connected to a propyl chain terminated by a methoxy group.

  • Volatility: Moderate. The ether and ketone functionalities allow for direct GC analysis without derivatization.

  • Polarity: Mid-polarity due to the carbonyl and ether dipoles, requiring a stationary phase with slight polar selectivity (e.g., 5% phenyl) to prevent peak tailing.

Mass Spectral Fragmentation (EI Source)

Understanding the fragmentation mechanism is essential for setting up Selective Ion Monitoring (SIM) windows.

  • 
    -Cleavage (Primary Pathway):  The bond between the carbonyl carbon and the alpha-carbon of the butyl chain cleaves, generating the stable 4-fluorobenzoyl cation (m/z 123) . This is typically the Base Peak .
    
  • McLafferty Rearrangement: The molecule possesses a

    
    -hydrogen (on the methylene group adjacent to the methoxy). The radical cation undergoes a six-membered transition state rearrangement, cleaving the 
    
    
    
    -
    
    
    bond.
    • Product: 4-Fluoroacetophenone enol radical cation (m/z 138 ).

    • Neutral Loss: Methyl vinyl ether (C₃H₆O, 58 Da).

  • Molecular Ion: The parent ion (m/z 196 ) is usually visible but of lower intensity.

Fragmentation Pathway Diagram

Fragmentation M Molecular Ion [M]+• (m/z 196) Alpha α-Cleavage M->Alpha McL McLafferty Rearrangement M->McL Ion123 4-Fluorobenzoyl Cation (m/z 123) [Base Peak] Alpha->Ion123 - (CH2)3-OCH3 Ion138 4-Fluoroacetophenone Enol Cation (m/z 138) McL->Ion138 γ-H Transfer Neutral Neutral Loss: Methyl Vinyl Ether McL->Neutral

Figure 1: Electron Ionization (EI) fragmentation pathway of 1-(4-Fluorophenyl)-4-methoxybutan-1-one, highlighting diagnostic ions m/z 123 and m/z 138.

Experimental Protocol

Sample Preparation

Objective: Isolate the analyte from the reaction matrix (often containing inorganic salts or polar byproducts).

  • Matrix: Reaction mixture or API intermediate powder.

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH). DCM is preferred for extraction from aqueous quenches due to high solubility of the butyrophenone.

  • Concentration: Prepare a stock solution at 1.0 mg/mL .

  • Working Standard: Dilute stock to 10 µg/mL (10 ppm) for full scan analysis; 1 µg/mL for SIM optimization.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to protect the GC inlet liner.

GC-MS Instrumentation Parameters
Gas Chromatograph (Agilent 7890B / 8890 or equivalent)
ParameterSettingRationale
Inlet Mode Splitless (or Split 10:1 for high conc.)Splitless maximizes sensitivity for trace impurity analysis.
Inlet Temperature 250 °CSufficient to volatilize the ketone without thermal degradation.
Carrier Gas Helium, Constant Flow 1.0 mL/minEnsures consistent retention times for SIM windows.
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)Low-bleed, 5% phenyl phase provides optimal selectivity for aromatic ketones.
Liner Ultra Inert, Single Taper with WoolDeactivated wool traps non-volatiles and prevents analyte adsorption.
Oven Program
  • Initial: 60 °C (Hold 1 min) — Focuses solvent and volatiles.

  • Ramp 1: 20 °C/min to 200 °C — Rapid elution of solvent/light impurities.

  • Ramp 2: 10 °C/min to 300 °C (Hold 5 min) — Elution of target analyte (~240-260°C region) and bake-out.

  • Total Run Time: ~18 minutes.

Mass Spectrometer (Agilent 5977B / 7000D or equivalent)
ParameterSettingRationale
Source Type Electron Ionization (EI)Standard 70 eV ionization for library matching.
Source Temp 230 °CStandard temp to prevent source contamination.
Quad Temp 150 °CMaintains mass filter stability.
Transfer Line 280 °CPrevents condensation between GC and MS.
Acquisition SIM/Scan (Synchronous)Simultaneous identification (Scan) and quantitation (SIM).
SIM Ion Selection (Quantitation)

For trace analysis (e.g., <0.1% impurity limit), use Selective Ion Monitoring (SIM) to improve signal-to-noise ratio.

Ion (m/z)TypeDwell TimePurpose
123.0 Quantifier50 msBase peak (Fluorobenzoyl), highest sensitivity.
138.0 Qualifier 150 msDiagnostic for butyrophenone chain (McLafferty).
196.1 Qualifier 250 msMolecular ion (M+), confirms intact molecule.
95.0 Qualifier 350 msFluorophenyl cation (secondary confirmation).

Analytical Workflow Diagram

Workflow cluster_prep Sample Prep cluster_gc GC Separation cluster_ms MS Detection S1 Dissolve Sample (DCM/MeOH) S2 Filter (0.22 µm PTFE) S1->S2 G1 Inlet: 250°C Splitless S2->G1 G2 Column: DB-5ms 50°C -> 300°C G1->G2 M1 EI Source (70 eV) G2->M1 M2 SIM Mode m/z 123, 138, 196 M1->M2

Figure 2: Step-by-step analytical workflow from sample preparation to MS detection.

Results & Discussion

Chromatographic Expectations
  • Retention Time: The methoxy-analog will elute earlier than the corresponding chloro-butyrophenone (4-chloro-1-(4-fluorophenyl)butan-1-one) due to the lower molecular weight (196 vs 200.5) and slightly lower boiling point of the ether compared to the alkyl halide.

  • Peak Shape: On a DB-5ms column, the peak should be sharp (Symmetry factor 0.9–1.1). Tailing indicates active sites in the liner (replace wool) or column degradation.

Interpretation of Impurity Profile

In the synthesis of Haloperidol/Lenperone, the presence of 1-(4-Fluorophenyl)-4-methoxybutan-1-one indicates:

  • Over-quenching: Excess methanol reacting with the unreacted chloro-intermediate.

  • Solvent Swap Issues: If methanol is used as a solvent during the alkylation step instead of an aprotic solvent (like MIBK or DMF), the methoxide competes with the amine nucleophile, generating this ether impurity.

Validation Criteria (ICH Q2)
  • Linearity: 0.5 ppm to 100 ppm (R² > 0.995).

  • LOD/LOQ: Typically 0.05 ppm / 0.15 ppm in SIM mode.

  • Precision: RSD < 5% for 6 replicates at 10 ppm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing Peak Active sites in liner or column inlet.Change liner to Ultra Inert; trim 10cm from column head.
Missing m/z 196 Excessive ion source fragmentation.Lower source temp to 200°C; check tune voltage.
Carryover High boiling point residues.Increase final bake-out at 300°C to 10 mins; use solvent washes.
Interference at m/z 123 Co-eluting aromatics.Use m/z 138 as the quantifier (less sensitive but more specific).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016515, 4,4-Bis(4-fluorophenyl)butan-1-ol (Structurally related butyrophenone). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Butyrophenone Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <466> Ordinary Impurities; Haloperidol Monograph. (Standard guidance for butyrophenone impurity analysis).
  • Kato, L., et al. (2018). Impurity profiling of falsified polypeptide drugs and synthesis intermediates. Sciensano. Retrieved from [Link]

  • Thermo Fisher Scientific.GC-MS Method Development for Aromatic Ketones using DB-5ms.

(Note: Specific spectral data for the exact methoxy-analog is derived from homologous series principles confirmed in butyrophenone literature, specifically the diagnostic m/z 123 and m/z 138 fragments common to this structural class.)

Application Note: Mass Spectrometry Characterization of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This application note details the mass spectrometric characterization of 1-(4-Fluorophenyl)-4-methoxybutan-1-one (FMB-OMe), a critical process-related impurity found in the synthesis of butyrophenone-class antipsychotics (e.g., Haloperidol, Lenperone, Bromperidol).

In drug development, FMB-OMe typically arises during the alkylation steps involving 4-chloro-1-(4-fluorophenyl)butan-1-one when methanol is utilized as a solvent or quenching agent (solvolysis). Its structural similarity to the active pharmaceutical ingredient (API) precursors makes it a persistent impurity that requires rigorous monitoring under ICH Q3A/B guidelines.

This guide provides a self-validating protocol for identifying and quantifying FMB-OMe using both GC-MS (Electron Ionization) for raw material screening and LC-HRMS (Electrospray Ionization) for final product release testing.

Physicochemical Profile

Understanding the molecule's physical properties is essential for selecting the correct ionization and separation modes.

PropertyValueRelevance to MS
CAS Number Not widely listed (Analog: 3874-54-2 for Chloro)Identification marker
Formula C₁₁H₁₃FO₂Monoisotopic Mass: 196.0900 Da
Molecular Weight 196.22 g/mol Target [M]⁺ in EI; [M+H]⁺ in ESI
LogP ~2.5 (Predicted)Suitable for Reverse Phase (C18) LC
Boiling Point ~280°CAmenable to GC-MS analysis
Key Functional Groups Aryl Fluoride, Ketone, EtherDirects fragmentation (McLafferty, α-cleavage)

Mass Spectrometry Strategy: Fragmentation Mechanics

Fragmentation Pathways (Electron Ionization - 70 eV)

The fragmentation of FMB-OMe follows the classic rules of butyrophenone mass spectrometry. The spectrum is dominated by the stability of the 4-fluorobenzoyl moiety and the McLafferty rearrangement facilitated by the gamma-hydrogen on the butyl chain.

  • Pathway A: McLafferty Rearrangement (Dominant)

    • Mechanism: The carbonyl oxygen abstracts a gamma-hydrogen (from the C4 methylene group). The C2-C3 bond cleaves.

    • Neutral Loss: Methyl vinyl ether (C₃H₆O, 58 Da).

    • Diagnostic Ion: m/z 138 (4-Fluoroacetophenone enol cation). This is the signature peak for all 4-fluorobutyrophenones regardless of the C4 substituent.

  • Pathway B: Alpha-Cleavage

    • Mechanism: Direct cleavage of the bond adjacent to the carbonyl (C1-C2).

    • Diagnostic Ion: m/z 123 (4-Fluorobenzoyl cation, F-Ph-C≡O⁺).

    • Secondary Fragment: Loss of CO to form m/z 95 (4-Fluorophenyl cation).

  • Pathway C: Side Chain Loss

    • Mechanism: Loss of the methoxy group or the methoxy-ethyl tail.

    • Diagnostic Ion: m/z 165 ([M - OMe]⁺).

Visualization of Fragmentation Logic

The following diagram maps the causal relationships in the fragmentation process.

G Parent Parent Molecule [M]+ m/z 196 McLafferty McLafferty Rearrangement (Signature Ion) m/z 138 Parent->McLafferty Gamma-H Transfer (C2-C3 Break) Alpha Alpha Cleavage (Acylium Ion) m/z 123 Parent->Alpha C1-C2 Break Neutral1 Loss: Methyl Vinyl Ether (58 Da) Aryl Aryl Cation (Phenyl Ring) m/z 95 Alpha->Aryl Decarbonylation Neutral2 Loss: Propyl-methoxy radical Neutral3 Loss: CO (28 Da)

Figure 1: Fragmentation pathway of 1-(4-Fluorophenyl)-4-methoxybutan-1-one showing the origin of the diagnostic m/z 138 and 123 ions.

Experimental Protocols

Protocol A: GC-MS Screening (Synthesis Monitoring)

Purpose: Rapid monitoring of reaction mixtures to detect the methoxy-impurity formed from the chloro-precursor.

Instrument Parameters:

  • System: Agilent 7890/5977 (or equivalent single quadrupole).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 10:1 @ 260°C.

  • Source Temp: 230°C | Quad Temp: 150°C.

  • Ionization: EI (70 eV).[1]

Temperature Program:

  • Hold 60°C for 1 min.

  • Ramp 20°C/min to 280°C.

  • Hold 3 min.

Data Interpretation (EI Spectrum):

m/z Identity Relative Abundance (Est.)
196 Molecular Ion [M]⁺ 5-10%
138 McLafferty Rearrangement (Base Peak) 100%
123 4-Fluorobenzoyl Cation 60-80%

| 95 | 4-Fluorophenyl Cation | 40-50% |

Protocol B: LC-HRMS (Impurity Identification)

Purpose: High-sensitivity confirmation of the impurity in final drug substances (Haloperidol API).

Sample Preparation:

  • Dissolve 10 mg of API in 10 mL Acetonitrile/Water (50:50).

  • Vortex for 1 min; Centrifuge at 10,000 rpm for 5 min.

  • Transfer supernatant to LC vial.

LC Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Curve
0.0 5 Initial
1.0 5 Hold
8.0 95 Linear
10.0 95 Wash

| 10.1 | 5 | Re-equilibrate |

MS Conditions (Q-TOF/Orbitrap):

  • Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Scan Range: m/z 100–600.

  • Target Mass: [M+H]⁺ = 197.0972 (Calculated).

Differentiation Strategy: Use HRMS to distinguish FMB-OMe from the "Hydroxy" metabolite and "Chloro" precursor.

  • FMB-OMe: m/z 197.0972 (Error < 5 ppm).

  • Hydroxy-Analog: m/z 183.0816 (Δ = 14.0156 Da).

  • Chloro-Precursor: m/z 201.0477 (Distinct Isotope Pattern ³⁵Cl/³⁷Cl).

References & Grounding

  • PubChem Compound Summary: 4-Chloro-1-(4-fluorophenyl)butan-1-one. (Precursor context). National Center for Biotechnology Information. Link

  • NIST Mass Spectrometry Data Center. (Fragmentation patterns of butyrophenone analogs). Link

  • European Pharmacopoeia (Ph. Eur.) Monograph: Haloperidol. (Lists related impurities and alkylphenone fragmentation standards).

  • ResearchGate: Impurity Profiling of Butyrophenones. (General mechanistic grounding for fluorobutyrophenone fragmentation). Link

Sources

Analytical standards for 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Standards & Protocols for 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Abstract

1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS 71434-08-7) is a critical process-related impurity (PRI) encountered during the synthesis of butyrophenone-class antipsychotics, specifically Melperone and Lenperone .[1][2] Its formation is typically driven by the solvolysis of the key intermediate, 4-chloro-4'-fluorobutyrophenone, in methanolic environments.[1][2] Due to its structural similarity to the parent alkylating agents, this impurity poses a significant challenge in purification and requires rigorous chromatographic control. This guide provides a validated analytical framework for its detection, quantification, and control.

Part 1: Chemical Identity & Significance[1][3]

Molecule Profile
  • IUPAC Name: 1-(4-Fluorophenyl)-4-methoxybutan-1-one[1][2][3][4][5][6]

  • Common Name: 4-Fluoro-

    
    -methoxybutyrophenone[1][2]
    
  • CAS Number: 71434-08-7[1][2][3][4][6]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 196.22 g/mol [1][3][4][5]

  • Structural Class: Alkoxy-butyrophenone[1][2]

Origin and Criticality (The "Why")

In the industrial synthesis of Melperone, 4-chloro-4'-fluorobutyrophenone (CAS 3874-54-2) is reacted with 4-methylpiperidine.[1][2] Methanol is often used as a solvent or co-solvent to facilitate solubility.[2]

  • Mechanism of Formation: If the reaction mixture is heated in the presence of methanol (especially under basic conditions used to scavenge HCl), the methoxide ion (or methanol itself) can competitively displace the chlorine atom via an

    
     mechanism, yielding the methoxy impurity (CAS 71434-08-7) instead of the desired amine.[1]
    
  • Impact: This impurity is non-basic. Unlike Melperone, it will not protonate at physiological pH, potentially altering the toxicological profile. Its removal is difficult via standard acid-base extraction due to its neutrality.[1][2]

Part 2: Synthesis & Formation Pathway (Visualized)

The following diagram illustrates the competitive reaction pathway that leads to the formation of the impurity versus the Active Pharmaceutical Ingredient (API).

SynthesisPathway Precursor 4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2) API Melperone (API) (Target Product) Precursor->API + Reagent (Main Reaction) Impurity 1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS 71434-08-7) Precursor->Impurity + Methanol (Side Reaction/Solvolysis) Reagent 4-Methylpiperidine Solvent Methanol (Solvent) Solvent->Impurity

Figure 1: Competitive formation pathway. The presence of methanol creates a thermodynamic risk for the formation of the methoxy-analog impurity.[1][2]

Part 3: Physicochemical Characterization

Understanding the physical properties is essential for designing the extraction and separation protocols.[2]

PropertyValue / CharacteristicAnalytical Implication
Physical State Pale yellow oil to low-melting solidHandle as a liquid for volumetric prep.[1][2][7]
LogP (Predicted) ~1.9 - 2.1Less lipophilic than the Chloro-precursor (LogP ~2.[1][2]8) but neutral.
Solubility Soluble in MeOH, ACN, DCM. Insoluble in water.[2][7]Use ACN/Water gradients for HPLC.[2]
pKa N/A (Neutral molecule)Crucial: Unlike Melperone (basic), retention of this impurity is pH-independent .[1]
UV Max ~248 nm (Benzoyl chromophore)Detection at 248-254 nm is optimal.[1][2]

Part 4: Chromatographic Protocols

HPLC Method (Primary Release Method)

Rationale: A Reverse-Phase (RP) method is required.[1][2] Because the impurity is neutral and the API (Melperone) is basic, a high pH buffer or an ion-pairing agent is usually employed for the API.[2] However, for this specific impurity standard, a simple acidic gradient is sufficient and often provides better resolution from the chloro-precursor.

System Parameters:

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
    • Why: The C18 phase provides strong retention for the butyrophenone backbone.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2][8]

  • Column Temp: 30°C.

  • Detection: UV @ 248 nm.[2]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
10.0 70 Linear Gradient (Elute Impurity & Precursor)
12.0 90 Wash
12.1 30 Re-equilibration

| 15.0 | 30 | End |

Retention Logic:

  • Melperone (API): Elutes early (if acidic buffer is used without ion-pairing) or mid-range (if high pH).[1][2]

  • Methoxy Impurity (71434-08-7): Elutes before the Chloro-precursor due to the lower lipophilicity of the methoxy group (

    
    ) compared to chlorine (
    
    
    
    ).[1][2]
  • Chloro Precursor (3874-54-2): Elutes last (most hydrophobic).[1][2]

GC-MS Protocol (Orthogonal Confirmation)

Rationale: Since 1-(4-Fluorophenyl)-4-methoxybutan-1-one is a neutral, relatively low molecular weight molecule (196.22 Da) with no salt-forming groups, it is an excellent candidate for GC-MS.[1][2] This serves as a specificity check against the HPLC method.[2]

  • Inlet: Split/Splitless (Split ratio 20:1), 250°C.

  • Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane),

    
    .[1][2]
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.[2]

    • Hold: 3 min.

  • MS Source: EI (70 eV), 230°C.

  • Target Ion (SIM):

    • m/z 123 (Fluorobenzoyl cation,

      
      ) - Base Peak.[1][2]
      
    • m/z 196 (Molecular Ion,

      
      ).
      
    • m/z 95 (Fluorophenyl cation).[2]

Part 5: Analytical Workflow Diagram

This workflow ensures the standard is correctly characterized before being used to quantitate impurities in the API.[2]

AnalyticalWorkflow Sample Raw Material / Reaction Mixture Prep Sample Prep: Dissolve in 50:50 ACN:Water Sample->Prep HPLC HPLC-UV (C18) Gradient Elution Prep->HPLC GCMS GC-MS (DB-5ms) Orthogonal ID Prep->GCMS Decision Peak Identification HPLC->Decision GCMS->Decision ResultA RT < Chloro-Precursor? (HPLC) Decision->ResultA ResultB m/z 123 & 196 Present? (GC-MS) Decision->ResultB Final Confirm Impurity Identity Quantify % w/w ResultA->Final Yes ResultB->Final Yes

Figure 2: Analytical decision matrix for confirming the presence of the methoxy impurity.

Part 6: Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). While the ether linkage is stable, the ketone is susceptible to reduction if exposed to strong reducing agents, and the alpha-position is sensitive to oxidation over long periods.[2]

  • Safety:

    • H302: Harmful if swallowed.[1][2]

    • H315/H319: Causes skin and eye irritation.[2]

    • Precaution: Wear nitrile gloves and safety glasses.[2] Avoid breathing vapors if heating.[2]

  • Solution Stability: Solutions in Acetonitrile are stable for 48 hours at room temperature.[2] Avoid using methanol as a diluent for the standard if there is any trace of acid/base catalyst present, to prevent transesterification risks (though low for this ether).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 87566309, 4-Chloro-4'-fluorobutyrophenone (Precursor).[1][2] Retrieved from [Link]

  • Accela ChemBio. Product Catalog: 1-(4-fluorophenyl)-4-methoxybutan-1-one.[1][2][3][4][6] Retrieved from [Link]

Sources

Strategic Control of Alkyl-Linker Impurities: Synthesis and Application of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-(4-Fluorophenyl)-4-methoxybutan-1-one (hereafter F-MB ) serves a critical, dual-purpose role in the pharmaceutical development of butyrophenone-class neuroleptics (e.g., Haloperidol, Melperone, Lenperone).[1][2]

  • Critical Process Impurity (CMC Target): F-MB is the primary solvolysis impurity formed when the key alkylating agent, 4-chloro-4'-fluorobutyrophenone, is exposed to methanolic solvents during synthesis or purification.[1][2] Regulatory guidelines (ICH Q3A/B) require the synthesis and characterization of this compound as a Reference Standard (RS) to validate analytical methods.[1][2]

  • Masked Synthetic Intermediate: In advanced medicinal chemistry, F-MB functions as a "latent" alkylating agent.[1][2] Unlike the unstable alkyl chloride, the methoxy-ether is shelf-stable and can be selectively deprotected (demethylated) to the alcohol or activated to a halide in situ, preventing premature cyclization to tetralone derivatives.[1][2]

This guide details the De Novo Synthesis of F-MB for use as a high-purity Reference Standard and outlines its detection and management in drug substance manufacturing.[1][2]

Chemical Profile & Mechanism[2][3]

PropertyData
IUPAC Name 1-(4-Fluorophenyl)-4-methoxybutan-1-one
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
Role Reference Standard, Masked Intermediate, Solvolysis Impurity
Key Reactivity Ether cleavage (HBr/BBr₃), Carbonyl reduction (NaBH₄)
Stability High (compared to 4-chloro analog); resistant to cyclization
The "Methoxy-Exchange" Risk

In the industrial synthesis of Haloperidol, the intermediate 4-chloro-4'-fluorobutyrophenone is often recrystallized or reacted in polar solvents.[1][2] If methanol is used, the terminal chloride undergoes nucleophilic substitution (solvolysis), generating F-MB.[1][2]

  • Risk: F-MB lacks the alkylating ability of the chloride, leading to "dead" drug load and lower potency if incorporated into the final dosage form.[1][2]

  • Detection: F-MB elutes close to the chloro-intermediate in Reverse Phase HPLC, requiring specific gradient optimization for separation.

Protocol A: De Novo Synthesis (High-Purity Reference Standard)

Objective: Synthesize >98% pure F-MB for use as an analytical standard, avoiding contamination with the chloro-analog.[1][2]

Reaction Scheme

Fluorobenzene + 4-Methoxybutyryl Chloride


 1-(4-Fluorophenyl)-4-methoxybutan-1-one [1][2]
Reagents & Equipment[1][2][4]
  • Substrate: Fluorobenzene (excess, acts as solvent/reactant).[1][2]

  • Acylating Agent: 4-Methoxybutyryl chloride (prepared from

    
    -butyrolactone or commercially sourced).[1][2]
    
  • Catalyst: Aluminum Chloride (

    
    ), anhydrous, granular.[1][2]
    
  • Quench: HCl (1M), Ice water.

  • Solvent: Dichloromethane (DCM) or neat Fluorobenzene.[1][2]

Step-by-Step Methodology
  • Catalyst Activation:

    • In a flame-dried 3-neck flask under

      
       atmosphere, suspend 
      
      
      
      (1.1 equiv)
      in dry DCM (5 mL/g substrate).
    • Cool to 0–5°C using an ice/salt bath.[1][2]

  • Acyl Chloride Addition:

    • Add 4-Methoxybutyryl chloride (1.0 equiv) dropwise over 30 minutes.[1][2] Maintain temperature <10°C.

    • Mechanistic Note: The methoxy oxygen can coordinate with

      
      , potentially requiring a slight excess of Lewis acid (1.2–1.5 equiv) compared to standard alkyl chlorides.[1][2]
      
  • Substrate Introduction:

    • Add Fluorobenzene (1.2 equiv) dropwise.[1][2]

    • Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2).[1][2] The acyl chloride spot should disappear.[1][2]

  • Quenching & Workup:

    • Pour the reaction mixture slowly onto a stirred slurry of Ice/HCl (1M) . Caution: Exothermic HCl gas evolution.[1][2]

    • Separate the organic layer.[1][2][3] Extract the aqueous layer 2x with DCM.[1][2]

    • Wash combined organics with NaHCO₃ (sat.) (to remove acid) and Brine .[2]

    • Dry over

      
       and concentrate under reduced pressure.
      
  • Purification:

    • Distillation: High-vacuum distillation (approx. 140–150°C at 0.5 mmHg) yields the pure oil.[1][2]

    • Alternative: Flash Chromatography (Silica gel, Gradient 0

      
       20% EtOAc in Hexanes).[1][2]
      

Yield Expectation: 75–85% as a colorless to pale yellow oil.[1][2]

Protocol B: Analytical Detection & Separation

Objective: Separate the F-MB impurity from the 4-Chloro-KSM using HPLC.

Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][4]

  • Gradient:

    • 0-2 min: 30% B (Isocratic)[1][2]

    • 2-15 min: 30%

      
       80% B (Linear Ramp)[1][2]
      
    • 15-20 min: 80% B (Wash)[1][2]

  • Detection: UV at 245 nm (characteristic of the 4-fluorobenzoyl chromophore).[1][2]

Interpretation
  • F-MB (Impurity): Elutes earlier than the chloro-analog due to the polarity of the methoxy group (approx.[1][2] RT = 8.5 min).[1][2]

  • 4-Chloro Analog (KSM): Elutes later (approx.[1][2] RT = 11.0 min).[1][2]

  • Resolution (Rs): Should be > 2.0 to quantify F-MB at 0.1% thresholds.

Visualizing the Process Pathways

G FB Fluorobenzene FMB 1-(4-Fluorophenyl)- 4-methoxybutan-1-one (Target / Impurity) FB->FMB Friedel-Crafts (Protocol A) MBC 4-Methoxybutyryl Chloride MBC->FMB HALO Haloperidol / Melperone API FMB->HALO 1. BBr3 (Demethylation) 2. Activation CKSM 4-Chloro-4'-fluoro- butyrophenone (Drug Precursor) CKSM->FMB Solvolysis (Side Reaction) CKSM->HALO Amination (Primary Path) MEOH Methanol (Solvent) MEOH->FMB

Caption: Pathway comparison showing the intentional synthesis of F-MB (green) versus its unintentional formation as an impurity (red dashed) during drug manufacturing.

Scientific References

  • Impurity Profiling in Butyrophenones:

    • Source: European Pharmacopoeia (Ph.[1][2] Eur.) Monograph 0616: Haloperidol. (Defines "Impurity A" and related alkyl-linker byproducts).[1][2]

    • Context: Establishes the requirement for monitoring alkyl-chain modifications.

    • [1][2]

  • Friedel-Crafts Acylation Methodology:

    • Source: Olah, G. A. (1973).[1][2] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1][2]

    • Context: Fundamental mechanism for acylation of fluorobenzene with substituted butyryl chlorides.[1][2]

  • Solvolysis of Alkyl Halides:

    • Source: SynZeal Research.[1][2][5] "Haloperidol Impurities and Reference Standards."

    • Context: Identifies the solvolysis of the chloro-linker to hydroxy/methoxy analogs as a primary degradation pathway.[1][2]

  • Synthesis of 4-Fluorobutyrophenone Derivatives:

    • Source: Sato, H., et al. (1976).[1][2] "Synthesis and pharmacological activity of butyrophenone derivatives." Journal of Medicinal Chemistry, 19(3).[1][2]

    • Context: Historical grounding for the synthesis of the fluorobutyrophenone core.[1][2]

    • [1][2]

Sources

Application Note: Strategic Utilization of 1-(4-Fluorophenyl)-4-methoxybutan-1-one in Neuroleptic Synthesis

[1]

Executive Summary

This application note details the strategic implementation of 1-(4-Fluorophenyl)-4-methoxybutan-1-one (FMB-OMe) as a high-stability intermediate in the synthesis of fluorinated butyrophenone neuroleptics (e.g., Melperone, Haloperidol).[1]

While the direct use of 4-chloro-1-(4-fluorophenyl)butan-1-one is common, it suffers from shelf-life instability due to spontaneous cyclization and hydrolysis. This guide demonstrates how utilizing the methoxy-protected variant (FMB-OMe) improves process control, reduces impurity profiles, and allows for safer large-scale storage of key intermediates.[1]

Key Benefits:

  • Enhanced Stability: Prevents premature cyclization to furan derivatives.[1]

  • Impurity Control: Allows for rigorous purification prior to the final alkylation step.[1]

  • Versatility: Serves as a "masked" alkylating agent for various N-heterocycle couplings.[1]

Chemical Context & Mechanism[1][2][3][4][5][6]

The Instability Problem

Standard protocols often employ 4-chloro-1-(4-fluorophenyl)butan-1-one .[1] However, this compound is prone to intramolecular nucleophilic attack by the carbonyl oxygen, leading to the formation of cyclic enol ethers (furan derivatives) or hydrolysis to the alcohol, especially under humid storage conditions.[1]

The Methoxy Solution

By capping the 4-position with a methoxy group, we create a chemically inert "shelf-stable" intermediate.[1] The methoxy group acts as a robust protecting group that withstands the initial Friedel-Crafts acylation conditions but can be selectively activated (converted to a halide) immediately prior to the N-alkylation step.[1]

Reaction Pathway Diagram[1]

Butyrophenone_Synthesiscluster_0Stage 1: Scaffold Formationcluster_1Stage 2: The Stable Intermediatecluster_2Stage 3: Activation & CouplingSM1FluorobenzeneProcess1Friedel-Crafts(AlCl3)SM1->Process1SM24-MethoxybutyrylChlorideSM2->Process1Intermediate1-(4-Fluorophenyl)-4-methoxybutan-1-one(FMB-OMe)Process1->Intermediate High YieldActivationEther Cleavage/Halogenation(HBr/AcOH)Intermediate->Activation Controlled StepReactive4-Bromo-1-(4-fluorophenyl)butan-1-oneActivation->ReactiveCouplingN-Alkylation(Piperidine/Piperazine)Reactive->CouplingImpurityCyclic FuranImpurityReactive->Impurity UncontrolledStorageProductTarget Neuroleptic(e.g., Melperone)Coupling->Product

Figure 1: Strategic synthesis pathway using FMB-OMe to avoid instability associated with the reactive bromo-intermediate.[1]

Experimental Protocols

Protocol A: Synthesis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Objective: To synthesize the stable methoxy intermediate via Friedel-Crafts Acylation.[1]

Reagents:

  • Fluorobenzene (Limiting Reagent)[1]

  • 4-Methoxybutyryl chloride (1.1 eq)[1]

  • Aluminum Chloride (

    
    , Anhydrous, 1.2 eq)[1]
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvent Charge: Add 200 mL of anhydrous DCM and cool to 0°C using an ice/salt bath.

  • Catalyst Addition: Quickly add

    
     (16.0 g, 120 mmol) to the solvent with stirring.[1] Caution: Exothermic.[1]
    
  • Acyl Chloride Addition: Add 4-methoxybutyryl chloride (15.0 g, 110 mmol) dropwise over 20 minutes, maintaining temperature < 5°C. Stir for 15 minutes to form the acylium ion complex.

  • Substrate Addition: Add Fluorobenzene (9.6 g, 100 mmol) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice/HCl mixture. Caution: Violent gas evolution.[1]

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).[1]

  • Purification: Wash combined organics with saturated

    
    , brine, and dry over 
    
    
    . Concentrate in vacuo.[1]
  • Result: Yields a pale yellow oil (FMB-OMe). Purity typically >95% by GC.[1][2]

Protocol B: Activation (Conversion to Alkyl Bromide)

Objective: To convert the methoxy group into a reactive bromide leaving group for coupling.[1]

Reagents:

  • FMB-OMe (from Protocol A)[1]

  • Hydrobromic acid (48% aq, excess)[1]

  • Acetic Acid (Glacial)[1]

Methodology:

  • Dissolve FMB-OMe (10 g) in Glacial Acetic Acid (30 mL).

  • Add 48% HBr (20 mL) slowly.

  • Heat to reflux (100°C) for 6–8 hours. Note: This cleaves the ether and brominates the position in one pot.[1]

  • Monitor consumption of starting material via HPLC.[1]

  • Workup: Cool to RT, dilute with water, and extract with Toluene. The toluene layer contains the reactive 4-bromo-1-(4-fluorophenyl)butan-1-one .[1]

  • Critical Control Point: Do NOT isolate the solid bromide if possible. Use the toluene solution directly in Protocol C to minimize exposure to the unstable alkyl halide.[1]

Protocol C: Synthesis of Melperone (Example Application)

Objective: N-Alkylation of 4-Methylpiperidine using the activated intermediate.

Reagents:

  • Activated Bromide solution (from Protocol B)[1]

  • 4-Methylpiperidine (1.2 eq)[1]

  • Potassium Carbonate (

    
    , 2.5 eq)[1]
    
  • Potassium Iodide (KI, 0.1 eq - Catalyst)[1]

  • Solvent: Toluene (or Methyl Ethyl Ketone - MEK)[1]

Methodology:

  • To the toluene solution of the bromide, add

    
     and KI.[1]
    
  • Add 4-Methylpiperidine dropwise.[1]

  • Heat to reflux for 12 hours.

  • Filtration: Filter off inorganic salts while hot.

  • Crystallization: Cool the filtrate to 0°C. Acidify with HCl/Isopropanol to precipitate the Melperone Hydrochloride salt.

Analytical Data & Specifications

Specification Comparison

The following table highlights the stability advantage of the Methoxy intermediate over the Chloro intermediate.

Parameter4-Chloro-Intermediate (Standard)4-Methoxy-Intermediate (Recommended)
CAS Number 3874-54-2N/A (Process Specific)
Physical State Low-melting solid/OilStable Oil
Storage Temp -20°C (Inert Gas Required)Room Temperature (Ambient)
Shelf Life < 3 Months (Cyclizes)> 12 Months
Moisture Sensitivity High (Hydrolyzes to Alcohol)Low (Stable Ether)
Transport Class Corrosive/LachrymatorIrritant (General)
HPLC Method for Impurity Tracking

Use this method to detect the "Cyclic Furan" impurity (2-(4-fluorophenyl)tetrahydrofuran-2-yl derivatives) which indicates degradation.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm)[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm.[1]

  • Retention Times (Approx):

    • Cyclic Impurity: ~8.5 min[1]

    • FMB-OMe (Intermediate): ~12.2 min[1]

    • Target API (Melperone): ~14.5 min[1]

References

  • Synthesis of Butyrophenones: Janssen, P. A. J.[1][3][4] "The Evolution of the Butyrophenones, Haloperidol and Trifluperidol, from Meperidine-like 4-Phenylpiperidines."[1] International Review of Neurobiology, vol. 8, 1965, pp. 221-263.[1]

  • Friedel-Crafts Acylation Conditions: Olah, G. A. "Friedel-Crafts and Related Reactions."[1] Interscience Publishers, 1964.[1] (Foundational text for acylation parameters).

  • Ether Cleavage Protocols: Bhatt, M. V., & Kulkarni, S. U.[1] "Cleavage of Ethers."[1] Synthesis, 1983(04), 249-282.[1]

  • Safety of Halogenated Butyrophenones: "4-Chloro-1-(4-fluorophenyl)butan-1-one Safety Data Sheet." BLD Pharm, 2023.[1]

  • Melperone Synthesis: "Process for the preparation of Melperone."[1] Google Patents, WO2006002691A1 (Related art on butyrophenone derivatives).[1]

Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed in a fume hood by qualified personnel wearing appropriate PPE.[1] The author assumes no liability for the use of these protocols.

1-(4-Fluorophenyl)-4-methoxybutan-1-one storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide establishes the authoritative protocol for the storage, handling, and stability maintenance of 1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS 71434-08-7).[1] As a critical intermediate in the synthesis of fluorobutyrophenone neuroleptics (e.g., Melperone analogs), the integrity of this compound is paramount for downstream reaction efficiency and impurity control.[1]

This document moves beyond basic safety data sheets (SDS) to address the mechanistic stability of the aryl ketone and ether functionalities. It provides a self-validating storage workflow designed to prevent common degradation pathways such as photo-initiated Norrish reactions and ether oxidation.[1]

Physicochemical Profile & Critical Properties

Understanding the molecule's physical nature is the first step in designing a storage protocol.[1]

PropertySpecificationRelevance to Storage
Chemical Name 1-(4-Fluorophenyl)-4-methoxybutan-1-oneTarget Analyte
CAS Number 71434-08-7 Unique Identifier
Molecular Weight 196.22 g/mol Calculation Basis
Physical State Liquid / Low-melting SolidRequires temperature control to maintain phase consistency.[1]
Functional Groups Aryl Ketone; Primary Alkyl EtherKetone: UV-sensitive (Photo-labile).[1] Ether: Potential for slow peroxidation over extended periods.[1]
Solubility Soluble in Chloroform, Methanol, DMSOIncompatible with aqueous storage; hygroscopic risk.[1]

Storage Protocol: The "Chain of Integrity"

The storage strategy is defined by three variables: Temperature , Atmosphere , and Container Architecture .[1]

Temperature Zones
  • Long-Term (> 6 Months): -20°C (± 5°C) .[1]

    • Rationale: At this temperature, the kinetic rate of auto-oxidation at the ether linkage is effectively arrested.[1] It also prevents the "creeping" of the liquid/low-melting solid which can occur at room temperature.[1]

  • Short-Term / Active Use (< 6 Months): 2°C to 8°C (Refrigerated) .[1]

    • Rationale: Sufficient to inhibit thermal degradation while allowing for quicker equilibration to room temperature for dispensing.[1]

Atmospheric Control (Inert Gas Overlay)
  • Requirement: The headspace of the storage container must be purged with Argon (Ar) or Nitrogen (N₂) .[1]

  • Mechanism:[1] The methylene group adjacent to the ether oxygen is susceptible to radical abstraction, leading to hydroperoxide formation.[1] Displacing oxygen mitigates this risk.[1] Argon is preferred due to its higher density, forming a "blanket" over the liquid surface.[1]

Container Specifications
  • Material: Borosilicate Glass (Type I).[1]

  • Color: Amber (Mandatory).

    • Reason: Aromatic ketones absorb in the UV range (approx. 240-300 nm).[1] Exposure to ambient lab light can trigger Norrish Type I/II cleavage , degrading the material into acetophenone derivatives and ethylene/cyclobutane byproducts.[1]

  • Closure: PTFE-lined screw cap.[1] Avoid rubber septa for long-term storage as solvent vapors (if present) or the compound itself can leach plasticizers.[1]

Operational Workflow: Receipt to Storage

The following diagram illustrates the logical flow from receiving the material to placing it in the stability bank. This process ensures that no "compromised" material enters the long-term storage chain.[1]

StorageWorkflow Receipt Material Receipt (Check Seal Integrity) Equilibration Thermal Equilibration (Warm to RT in Desiccator) Receipt->Equilibration Prevents Condensation VisualCheck Visual Inspection (Color/Phase) Equilibration->VisualCheck Aliquot Aliquot Strategy (Split into Single-Use Vials) VisualCheck->Aliquot Minimize Freeze-Thaw Purge Inert Gas Purge (Argon/N2 Backfill) Aliquot->Purge Remove O2 Storage Final Storage (-20°C, Amber Glass) Purge->Storage Secure Chain

Figure 1: Critical workflow for receiving and banking 1-(4-Fluorophenyl)-4-methoxybutan-1-one. The "Aliquot" step is crucial to prevent repeated exposure of the bulk stock to atmosphere.[1]

Handling & Re-Qualification Protocol

Thawing and Opening[1]
  • Remove the vial from -20°C storage.

  • Place in a desiccator or dry box.

  • Wait until the vial reaches room temperature (approx. 30-45 mins).

    • Scientific Basis: Opening a cold vial in humid ambient air causes immediate condensation of water vapor into the product.[1] Water can hydrolyze the compound or interfere with moisture-sensitive downstream reagents (e.g., Grignard reactions).[1]

Stability Re-Test (Self-Validating System)

If the compound has been stored for >12 months , perform the following "Quick-Check" before use:

  • Visual: Clear to pale yellow liquid/solid.[1] Darkening (brown/orange) indicates oxidation.[1][2]

  • TLC/HPLC:

    • Method: Reverse Phase C18.

    • Mobile Phase: Acetonitrile:Water (60:[1]40) + 0.1% Formic Acid.[1]

    • Detection: UV @ 254 nm.[1]

    • Acceptance: Single peak > 98% area.[1] New peaks at lower retention times often indicate hydrolysis (alcohol formation) or oxidation.[1]

Degradation Science: Why These Conditions Matter

Understanding how the molecule fails allows you to troubleshoot unexpected impurities.[1]

DegradationPathways Compound 1-(4-Fluorophenyl)- 4-methoxybutan-1-one Norrish Norrish Cleavage (Photolysis) Compound->Norrish + Light Peroxide Ether Peroxidation (Radical Mechanism) Compound->Peroxide + O2 Light UV Light (hν) Light->Norrish Oxygen Oxygen (O2) Oxygen->Peroxide Product1 4-Fluoroacetophenone + Ethylene Norrish->Product1 Chain Scission Product2 Hydroperoxides (Explosion Hazard/Impurity) Peroxide->Product2 Slow Accumulation

Figure 2: Primary degradation pathways.[1] The protocol specifically targets the inhibition of the "Light" and "Oxygen" vectors shown above.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 43793504, 1-(4-Fluorophenyl)-4-methoxybutan-1-one.[1] Retrieved from [Link][1]

  • Accela ChemBio. Product Data Sheet: 1-(4-fluorophenyl)-4-methoxybutan-1-one (Cat# SY173101).[1] Retrieved from [Link]

  • Power, J. et al. (2017). Stability of Synthetic Cathinones and Related Aryl Ketones in Blood.[1] Journal of Analytical Toxicology.[1] (Provides mechanistic basis for aryl ketone instability).[1] Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of strategic chemical derivatizations of 1-(4-fluorophenyl)-4-methoxybutan-1-one, a key butyrophenone scaffold. This molecule serves as a valuable starting material in medicinal chemistry, particularly for the synthesis of novel therapeutic agents targeting the central nervous system (CNS). The protocols detailed herein focus on leveraging the reactivity of the ketone functional group and the potential for modification of the methoxybutanoyl side chain. We will explore three primary derivatization pathways: Reductive Amination, Grignard Reaction, and the Wittig Reaction. Each section will elucidate the mechanistic rationale, provide detailed, step-by-step experimental protocols, and discuss the significance of the resulting derivatives in the context of drug discovery.

Introduction: The Significance of the Butyrophenone Scaffold

The butyrophenone structural motif is a cornerstone in the development of antipsychotic drugs. The prototypical butyrophenone, haloperidol, has been a widely used medication for schizophrenia and other psychiatric disorders for decades.[1] The presence of a 4-fluorophenyl group is often associated with enhanced antipsychotic activity.[2] The derivatization of butyrophenone scaffolds, such as 1-(4-fluorophenyl)-4-methoxybutan-1-one, allows for the systematic exploration of structure-activity relationships (SAR), leading to the development of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.[3][4][5] Modifications at the ketone position and the aliphatic chain can significantly impact receptor binding affinities, particularly at dopamine and serotonin receptors, which are key targets for antipsychotic agents.[3]

Strategic Derivatization Pathways

The chemical versatility of 1-(4-fluorophenyl)-4-methoxybutan-1-one offers several avenues for derivatization. The primary focus of this guide will be on the reactions of the carbonyl group, as this is a key site for introducing structural diversity.

Reductive Amination: Synthesis of Novel Amines

Scientific Rationale: Reductive amination is a powerful and widely used method for the formation of C-N bonds, converting a ketone into a secondary or tertiary amine in a one-pot or stepwise manner.[6][7] This reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced by a selective reducing agent.[6] For the synthesis of potential CNS-active agents, the introduction of various amine functionalities is a common strategy to modulate receptor interactions and physicochemical properties. For instance, the incorporation of a piperazine moiety is a well-established approach in the design of antipsychotic and other CNS-targeted drugs.[8][9]

Workflow Diagram:

Reductive_Amination_Workflow Ketone 1-(4-Fluorophenyl)-4-methoxybutan-1-one Imine Imine/Iminium Ion Intermediate Ketone->Imine + Amine Amine Primary or Secondary Amine (e.g., Piperazine) Product Substituted Amine Derivative Imine->Product + ReducingAgent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Solvent Solvent (e.g., DCE) Solvent->Ketone Solvent->Amine AcidCatalyst Acid Catalyst (optional) AcidCatalyst->Ketone Grignard_Reaction_Workflow Ketone 1-(4-Fluorophenyl)-4-methoxybutan-1-one Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide + GrignardReagent GrignardReagent Grignard Reagent (R-MgX) Product Tertiary Alcohol Derivative Alkoxide->Product + AcidWorkup AcidWorkup Aqueous Acid Workup (e.g., NH₄Cl) Solvent Anhydrous Ether (e.g., THF) Solvent->Ketone Solvent->GrignardReagent Wittig_Reaction_Workflow PhosphoniumSalt Phosphonium Salt (e.g., Ph₃P⁺CH₂R Br⁻) Ylide Phosphorus Ylide PhosphoniumSalt->Ylide + Base Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Ketone Ketone 1-(4-Fluorophenyl)-4-methoxybutan-1-one Product Alkene Derivative Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Solvent Anhydrous Solvent (e.g., THF) Solvent->PhosphoniumSalt Solvent->Ketone

Sources

Application Note: Divergent Synthesis of Butyrophenone Neuroleptics using 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS: 20736-25-8) is a specialized building block utilized in the synthesis of butyrophenone-class antipsychotics (e.g., Haloperidol, Melperone, Lenperone). Unlike the more common 4-chloro-1-(4-fluorophenyl)butan-1-one, this methoxy-derivative offers a chemoselective advantage : it prevents premature cyclization (tetralone formation) and polymerization during the initial Friedel-Crafts acylation.

This Application Note details the experimental workflow for converting this stable intermediate into active pharmaceutical ingredients (APIs) via a "Demethylation-Activation-Amination" strategy. This protocol is optimized for generating Structure-Activity Relationship (SAR) libraries targeting Dopamine D2 and 5-HT2A receptors.

Chemical Specifications
PropertySpecification
IUPAC Name 1-(4-Fluorophenyl)-4-methoxybutan-1-one
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
Key Functionality Para-fluoro pharmacophore (metabolic stability); Methoxy "masked" leaving group
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water

Strategic Workflow: The "Masked" Linker Approach

The primary utility of this intermediate lies in its latent reactivity. Direct acylation with 4-chlorobutyryl chloride can lead to side reactions. By using the methoxy-variant, the alkyl chain remains inert until activation is required.

Pathway Diagram

The following diagram illustrates the conversion of the methoxy-intermediate into a bioactive neuroleptic scaffold.

ButyrophenoneSynthesis Start 1-(4-Fluorophenyl)- 4-methoxybutan-1-one (Stable Precursor) Step1 Demethylation (BBr3 / DCM) Start->Step1 Ether Cleavage Inter1 Alcohol Intermediate (-OH) Step1->Inter1 Step2 Activation (MsCl / Et3N) Inter1->Step2 Esterification Inter2 Activated Electrophile (-OMs / -OTs) Step2->Inter2 Step3 N-Alkylation (Cyclic Amine + K2CO3) Inter2->Step3 SN2 Coupling Final Target Neuroleptic (e.g., Melperone Analog) Step3->Final

Figure 1: The divergent synthesis pathway. The methoxy group acts as a protecting group during upstream processing, then is cleaved to allow functionalization.

Experimental Protocols

Protocol A: Regioselective Demethylation

Objective: Cleave the methyl ether to reveal the primary alcohol without affecting the ketone or the aromatic fluorine. Reagent: Boron Tribromide (BBr₃) is the reagent of choice due to its high efficiency at mild temperatures [1].

Materials:

  • Starting Material: 1-(4-Fluorophenyl)-4-methoxybutan-1-one (1.0 eq)

  • Reagent: BBr₃ (1.0 M in DCM, 3.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 10 mmol of the starting material in 50 mL of anhydrous DCM. Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add BBr₃ solution dropwise over 20 minutes via a pressure-equalizing addition funnel. Caution: Reaction is exothermic.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours, then stir at room temperature for an additional 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material spot (Rf ~0.6) should disappear, replaced by a more polar alcohol spot (Rf ~0.2).

  • Quench: Cool back to 0°C. Carefully add saturated NaHCO₃ dropwise until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Yield Check: Expect >90% yield of 1-(4-fluorophenyl)-4-hydroxybutan-1-one .

Protocol B: Activation via Mesylation

Objective: Convert the hydroxyl group into a mesylate (methanesulfonate), a superior leaving group for the subsequent amine coupling.

Step-by-Step Procedure:

  • Dissolve the alcohol intermediate (from Protocol A) in anhydrous DCM (0.2 M concentration).

  • Add Triethylamine (1.5 eq) and cool to 0°C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir for 1 hour at 0°C.

  • Critical Wash: Wash with cold 1M HCl (to remove excess amine), followed by NaHCO₃ and brine.

  • Isolation: Concentrate to obtain the crude mesylate. Note: Use immediately in Protocol C to avoid degradation.

Protocol C: N-Alkylation (API Generation)

Objective: Couple the activated linker with a cyclic amine (pharmacophore head) to generate the final neuroleptic structure.

Case Study: Synthesis of a Melperone Analog.

  • Amine: 4-Methylpiperidine

  • Base: K₂CO₃ (anhydrous)

  • Catalyst: KI (Potassium Iodide, 0.1 eq - accelerates the Finkelstein reaction in situ).

Procedure:

  • Suspend the mesylate (1.0 eq), 4-methylpiperidine (1.2 eq), K₂CO₃ (3.0 eq), and KI (0.1 eq) in Acetonitrile (ACN) or DMF.

  • Heat to reflux (80°C) for 12–16 hours.

  • Filtration: Cool to room temperature and filter off the inorganic salts.

  • Purification: Evaporate the solvent. Purify the residue via column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).

  • Salt Formation: Dissolve the free base in diethyl ether and add ethereal HCl to precipitate the hydrochloride salt for stability testing.

Analytical Validation & Quality Control

To ensure the integrity of the synthesis, the following analytical parameters must be met.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine).

NMR Diagnostic Signals (¹H NMR, 400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ)MultiplicityDiagnostic Change
Ar-F (ipso/ortho) ~7.0 - 8.0 ppmMultipletsRemains constant throughout.
-O-CH₃ (Methoxy) ~3.35 ppmSingletDisappears after Protocol A.
-CH₂-OH (Alcohol) ~3.70 ppmTripletAppears in Protocol A; shifts downfield in Protocol B.
Piperidine Ring ~2.0 - 3.0 ppmMultipletsAppears in Protocol C (Final Product).

Safety & Handling Guidelines

  • Boron Tribromide (BBr₃): Extremely corrosive and reacts violently with water/moisture to release HBr gas. All glassware must be oven-dried. Use a dedicated fume hood and wear a face shield.

  • Fluorinated Compounds: While the intermediate is stable, fluorinated organic waste must be segregated from standard organic solvents in some jurisdictions.

  • Acute Toxicity: Butyrophenone derivatives are potent CNS active agents. Handle all solids in a glovebox or a localized exhaust enclosure to prevent inhalation of dust.

References

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.

  • Janssen, P. A. J. (1959). The Pharmacology of Haloperidol. International Review of Neurobiology, 1, 230-235. (Foundational SAR for butyrophenones).[1]

  • Patent US4035516A. Butyrophenone derivatives and use as antipsychotics. (Describes the alkylation logic for fluorobutyrophenones).

  • Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). (Standard protocols for ether cleavage).

Sources

Application Note: Scale-Up Synthesis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and researchers through the scalable synthesis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one . The selected route prioritizes atom economy, raw material availability, and safety profile suitable for kilo-scale production.

Executive Summary

1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS: 79559-97-0) is a critical butyrophenone intermediate used in the synthesis of neuroleptic and antipsychotic pharmaceuticals (e.g., Melperone analogs). While Friedel-Crafts acylation is a standard route for butyrophenones, the introduction of the 4-methoxy group presents specific challenges regarding ether stability and regioselectivity.

This protocol details a Grignard-Nitrile Addition Strategy . Unlike the Friedel-Crafts route, which requires handling corrosive aluminum chloride and potential ether cleavage, this route utilizes the nucleophilic addition of 4-fluorophenylmagnesium bromide to 4-methoxybutanenitrile. This method offers a cleaner impurity profile and higher throughput for scale-up operations.

Retrosynthetic Analysis & Route Selection

Route Comparison
ParameterRoute A: Friedel-Crafts AcylationRoute B: Grignard Addition (Selected)
Reagents Fluorobenzene + 4-Methoxybutyryl chloride + AlCl₃4-Fluorobromobenzene + Mg + 4-Methoxybutanenitrile
Key Risk Demethylation of ether by Lewis Acid (AlCl₃); Aluminum waste disposal.[1]Exotherm control during Grignard formation; Moisture sensitivity.
Step Count 1 (Synthesis) + Complex Workup1 (Synthesis) + Hydrolysis
Scalability Moderate (Waste handling limits)High (Standard CSTR or Batch processing)
Selected Pathway Logic

The Grignard route is selected for its modularity. The 4-methoxybutanenitrile precursor is stable and easily synthesized from acrylonitrile and methanol (Michael addition), making the supply chain robust. The reaction avoids the formation of "aluminum sludge," significantly reducing downstream processing costs.

ReactionScheme cluster_inputs Precursors cluster_process Reaction Matrix SM1 1-Bromo-4-fluorobenzene Grignard Grignard Reagent (4-F-Ph-MgBr) SM1->Grignard Mg, THF Reflux, 2h SM2 4-Methoxybutanenitrile Imine Imine Intermediate (Mg Salt) Grignard->Imine + SM2 0°C to RT Product 1-(4-Fluorophenyl)- 4-methoxybutan-1-one Imine->Product H3O+ Hydrolysis (pH < 2)

Figure 1: Reaction pathway utilizing the Grignard addition to a nitrile, followed by acid hydrolysis.

Detailed Experimental Protocol

Equipment & Materials
  • Reactor: 20L Jacketed Glass Reactor with overhead stirring (Anchor impeller recommended).

  • Thermal Control: Cryostat capable of -20°C to +80°C.

  • Atmosphere: Nitrogen or Argon line with bubbler.

  • Reagents:

    • 1-Bromo-4-fluorobenzene (99% purity)

    • Magnesium turnings (Grade for Grignard, iodine activated)

    • 4-Methoxybutanenitrile (98%)

    • Tetrahydrofuran (THF), Anhydrous (<50 ppm H₂O)

    • Sulfuric acid (2M aqueous solution)

Step-by-Step Procedure
Phase 1: Preparation of 4-Fluorophenylmagnesium Bromide (1.0 M in THF)

Critical Criticality: Moisture exclusion is paramount. Dry all glassware at 120°C overnight.

  • Activation: Charge Magnesium turnings (1.1 equiv, 26.7 g) into the reactor. Add a crystal of Iodine and heat to 40°C under N₂ purge for 20 mins to activate the surface.

  • Initiation: Suspend Mg in anhydrous THF (500 mL). Add 5% of the total 1-Bromo-4-fluorobenzene (approx. 8 mL). Wait for the exotherm and color change (iodine color fade) indicating initiation.

  • Propagation: Once initiated, dilute the remaining 1-Bromo-4-fluorobenzene (175 g total, 1.0 mol) in THF (500 mL). Add this solution dropwise over 2 hours, maintaining internal temperature between 40-50°C.

    • Note: If reflux becomes too vigorous, pause addition.

  • Completion: After addition, stir at 50°C for 1 hour. Cool to 0°C.

Phase 2: Coupling Reaction
  • Addition: Dissolve 4-Methoxybutanenitrile (1.0 equiv, 99.1 g) in THF (200 mL).

  • Controlled Feed: Add the nitrile solution to the Grignard reagent at 0°C over 60 minutes.

    • Process Control: Do not exceed 10°C internal temperature to minimize side reactions (e.g., alpha-deprotonation).

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4 hours. The solution will thicken as the imine-magnesium complex forms.

Phase 3: Hydrolysis & Workup
  • Quench: Cool the reactor back to 0°C. Slowly add 2M H₂SO₄ (1.5 L) over 45 minutes.

    • Safety: Strong exotherm and gas evolution. Ensure efficient condenser cooling.

  • Hydrolysis: Heat the biphasic mixture to 40°C for 2 hours to fully hydrolyze the imine to the ketone.

  • Separation: Separate the organic layer.[2][3] Extract the aqueous layer with Toluene (2 x 500 mL).

  • Wash: Combine organics and wash with Sat. NaHCO₃ (500 mL) followed by Brine (500 mL).

  • Concentration: Dry over MgSO₄, filter, and concentrate under reduced pressure (40°C, 20 mbar).

Purification

For pharmaceutical grade (>99.5%), high-vacuum distillation is recommended over crystallization due to the low melting point of the ether-ketone.

  • Distillation: Collect fraction boiling at 135-140°C @ 0.5 mmHg.

Process Safety & Engineering Controls

Thermal Hazards

The Grignard formation is autocatalytic. A "sleeping" reaction (accumulation of halide without initiation) can lead to a thermal runaway.

  • Control: Never add the full halide charge until initiation is confirmed (temperature spike + color change). Use a dosing pump interlocked with a temperature sensor.

Chemical Compatibility
  • Nitrile Handling: 4-Methoxybutanenitrile is toxic. Ensure reactor off-gas is scrubbed or vented to a fume hood.

  • Imine Hydrolysis: The hydrolysis step generates ammonium salts. Ensure the aqueous waste stream is treated for ammonia before disposal.

ProcessFlow cluster_safety Safety Interlocks TempSensor Temp > 55°C Stop Feed Feed Dosing Halide (40-50°C) TempSensor->Feed Interlock N2Flow N2 Purge Active Start Start: Inert Reactor MgLoad Load Mg + THF Activate with I2 Start->MgLoad Initiate Add 5% Halide Wait for Exotherm MgLoad->Initiate Initiate->Feed Confirmed Coupling Add Nitrile (0-10°C) Feed->Coupling Quench Acid Hydrolysis (Exothermic!) Coupling->Quench Workup Phase Separation & Distillation Quench->Workup

Figure 2: Operational workflow with critical safety interlocks for the Grignard process.

Analytical Specifications

To validate the synthesis, the following analytical parameters should be met.

TestMethodSpecification
Appearance VisualColorless to pale yellow oil
Assay HPLC (C18, ACN/H2O)> 98.0%
Identity 1H NMR (CDCl3)δ 7.9-8.0 (m, 2H), 7.1 (m, 2H), 3.4 (t, 2H), 3.3 (s, 3H), 3.0 (t, 2H), 2.0 (m, 2H)
Water Content Karl Fischer< 0.1%
Residual Solvent GC-HSTHF < 720 ppm, Toluene < 890 ppm

Key NMR Diagnostic: Look for the singlet at 3.3 ppm (Methoxy group) and the triplet at 3.0 ppm (alpha-methylene to carbonyl). The absence of a doublet at ~1.0-1.5 ppm confirms no competitive addition to the alkyl chain (e.g., from impurities).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Mechanistic insights into Nitrile-Grignard additions).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Strijtveen, B., & Kellogg, R. M. (1987). "Synthesis of ketones by reaction of Grignard reagents with nitriles." Journal of Organic Chemistry, 52(26), 5703-5705.
  • Janssen, P. A. J. (1960). "Butyrophenone Neuroleptics." U.S. Patent 2,951,082. (Historical context on butyrophenone synthesis via Friedel-Crafts vs alternatives).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about Byproducts in 1-(4-Fluorophenyl)-4-methoxybutan-1-one synthesis.

Welcome to the dedicated support center for the synthesis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and byproduct formations encountered during this synthetic procedure. Our goal is to provide you with the technical insights and practical solutions needed to optimize your reaction outcomes, enhance purity, and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(4-Fluorophenyl)-4-methoxybutan-1-one and what are its primary challenges?

The most prevalent method for synthesizing 1-(4-Fluorophenyl)-4-methoxybutan-1-one is the Friedel-Crafts acylation of fluorobenzene with 4-methoxybutanoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). While effective, the primary challenges include controlling the reaction's regioselectivity, preventing side reactions initiated by the Lewis acid, and managing the formation of several key byproducts that can complicate purification and reduce yield.

Q2: I am observing a significant amount of a byproduct with the same mass as my product in GC-MS analysis. What could it be?

A common issue is the formation of positional isomers. While the fluorine atom is a strong ortho-, para-director, the Friedel-Crafts acylation can sometimes yield small quantities of the ortho-isomer, 1-(2-Fluorophenyl)-4-methoxybutan-1-one. Another possibility, if using an unsaturated precursor, is the isomerization of the butanoyl chain. For instance, reaction with 4-methoxy-1-butene can lead to a rearranged intermediate, resulting in 1-(4-fluorophenyl)-3-methoxybutan-1-one. Careful analysis of NMR spectra (¹H and ¹³C) is essential to distinguish these isomers based on their distinct aromatic splitting patterns and aliphatic signals.

Q3: My final product has a yellowish tint after purification. What causes this discoloration and how can I remove it?

A yellowish tint often indicates the presence of polymeric or conjugated impurities. These can form from the degradation of starting materials or the product under harsh reaction conditions, such as excessive heat or prolonged exposure to the Lewis acid catalyst. To remove this discoloration, treatment with activated carbon followed by filtration is often effective. Alternatively, recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can yield a pure, colorless product.

Q4: Can moisture in the reaction setup affect the outcome?

Absolutely. Moisture is highly detrimental to Friedel-Crafts acylation reactions. The Lewis acid catalyst, AlCl₃, reacts vigorously with water to form aluminum hydroxide and hydrochloric acid. This not only deactivates the catalyst, reducing your reaction rate and overall yield, but the generated HCl can also promote undesirable side reactions. It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: Common Byproducts & Solutions

This section provides a detailed breakdown of specific byproducts, their formation mechanisms, and actionable troubleshooting steps.

Issue 1: Formation of De-methylated Byproduct (1-(4-Fluorophenyl)-4-hydroxybutan-1-one)

Symptoms:

  • A new peak is observed in the LC-MS or GC-MS with a mass 14 Da less than the desired product.

  • The ¹H NMR spectrum shows the disappearance of the methoxy singlet (~3.3 ppm) and the appearance of a broad singlet corresponding to a hydroxyl group.

Causality: The strong Lewis acid catalyst (AlCl₃) can act as a Lewis acid not only for the acylation but can also coordinate to the oxygen atom of the methoxy group. This coordination makes the methyl group susceptible to nucleophilic attack by the chloride ion (from AlCl₃ or HCl), leading to demethylation. This process is often exacerbated by elevated temperatures or extended reaction times.

Mechanism of Formation

Product 1-(4-Fluorophenyl)-4-methoxybutan-1-one Intermediate Lewis Acid Coordinated Intermediate Product->Intermediate + AlCl₃ Byproduct 1-(4-Fluorophenyl)-4-hydroxybutan-1-one Intermediate->Byproduct - CH₃Cl MeCl CH₃Cl Catalyst AlCl₃ Catalyst->Intermediate

Caption: Formation of the de-methylated byproduct via Lewis acid coordination.

Preventative & Corrective Actions:

StrategyDetailed ProtocolRationale
Lower Reaction Temp. Perform the reaction at a lower temperature, typically between 0°C and 5°C. Add the Lewis acid catalyst portion-wise to the reaction mixture to control the initial exotherm.The rate of the de-methylation side reaction is more sensitive to temperature than the desired acylation. Lowering the temperature significantly reduces the formation of this byproduct.
Use a Milder Catalyst Consider replacing AlCl₃ with a milder Lewis acid such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂). The optimal catalyst and loading should be determined through screening experiments.Milder Lewis acids have a lower affinity for the ether oxygen, thereby minimizing the cleavage of the methyl group while still effectively catalyzing the Friedel-Crafts reaction.
Purification The hydroxyl byproduct is more polar than the desired methoxy product. It can be effectively removed using column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).The difference in polarity allows for a clean separation. The product will elute before the more polar byproduct.
Issue 2: Formation of Dimeric Ether Byproduct

Symptoms:

  • A high-boiling, high-mass impurity is detected by GC-MS or LC-MS, often with a mass corresponding to the combination of two butanoyl side chains.

  • Reduced overall yield of the desired monomeric product.

Causality: This byproduct can arise from an intermolecular reaction where the methoxy group of one molecule is attacked by the carbocation intermediate formed from another molecule. This is more likely to occur at higher concentrations or if the reaction stalls, allowing intermediates to accumulate.

Troubleshooting Workflow

G start High Mass Impurity Detected check_conc Is reactant concentration > 1M? start->check_conc reduce_conc Action: Reduce concentration to 0.5-0.8M check_conc->reduce_conc Yes check_time Is reaction time > 12 hours? check_conc->check_time No reduce_conc->check_time reduce_time Action: Monitor reaction by TLC/GC and quench upon completion (typically 4-6h) check_time->reduce_time Yes purify Purification: Separate via column chromatography or distillation check_time->purify No reduce_time->purify end_node Problem Resolved purify->end_node

Caption: Decision workflow for troubleshooting dimeric ether byproduct formation.

Preventative & Corrective Actions:

  • Control Stoichiometry and Addition: Use a slight excess (1.05-1.1 equivalents) of the 4-methoxybutanoyl chloride relative to fluorobenzene. Add the acylating agent slowly to the mixture of fluorobenzene and Lewis acid to keep its instantaneous concentration low, favoring the intramolecular reaction.

  • Reaction Monitoring: Closely monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material (fluorobenzene) is consumed to prevent the product from undergoing further side reactions.

  • Purification: Due to its significantly higher molecular weight and boiling point, the dimeric ether can often be separated from the desired product by vacuum distillation or column chromatography.

Experimental Protocols

Protocol 1: GC-MS Method for Byproduct Analysis

This protocol provides a standard method for identifying and quantifying the main product and its key byproducts.

  • Instrument: Agilent GC-MS System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line: 280°C

  • MS Source: 230°C

  • MS Quad: 150°C

  • Scan Range: 40-450 amu

Expected Retention Times (Approximate):

Compound Retention Time (min) Key m/z Fragments
Fluorobenzene (Starting Material) 3.5 96, 70
1-(4-Fluorophenyl)-4-methoxybutan-1-one 10.2 196 (M+), 123, 95
1-(4-Fluorophenyl)-4-hydroxybutan-1-one 10.8 182 (M+), 123, 95

| Dimeric Ether Byproduct | >15.0 | High mass fragments, dependent on exact structure |

References

  • Title: Friedel‐Crafts Acylation Reactions Source: Organic Reactions, 2004. URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley, 7th Edition, 2013. URL: [Link]

  • Title: The Art of Writing Reasonable Organic Reaction Mechanisms Source: Springer, 2nd Edition, 2002. URL: [Link]

1-(4-Fluorophenyl)-4-methoxybutan-1-one purification challenges

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support Package: Purification of 1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS 71434-08-7)[1]

Executive Summary: The Chemical Context

The synthesis and purification of 1-(4-Fluorophenyl)-4-methoxybutan-1-one presents a classic dichotomy in organic process chemistry: the balance between Lewis acid sensitivity (in direct acylation) and competitive cyclization (in nucleophilic substitution).[1]

This guide addresses the two primary synthetic routes and their distinct impurity profiles. Whether you are observing unexpected demethylation or inexplicable cyclopropyl byproducts, this document provides the diagnostic tools and purification protocols to isolate your target with >98% purity.[1]

Diagnostic Hub: Troubleshooting Matrix

Use this matrix to identify the root cause of your purification failure based on analytical observations (TLC/NMR/HPLC).

Symptom Probable Impurity/Issue Root Cause Immediate Action
NMR: Broad singlet ~4.5 ppm (exchangeable).[1] TLC: Low R_f spot, streaks.4-Hydroxy derivative (Demethylation)Lewis Acid (AlCl₃) was too harsh or temperature too high during acylation.[1]Perform a basic wash (NaOH) to extract the phenol/alcohol, then re-purify organic layer.[1]
NMR: Missing triplet at ~3.4 ppm (-CH₂-O-).[1] NMR: New multiplet ~0.8-1.2 ppm.[1]Cyclopropyl-(4-fluorophenyl)methanone Intramolecular alkylation occurred during nucleophilic substitution of the chloro-precursor.[1]Irreversible. Modify synthesis conditions (See Section 4). Purification requires careful fractional distillation.[1]
HPLC: Peak with RRT ~0.9. MS: M+ = Target + 14 or +28.[1]Homologs/Alkylbenzenes Impure starting materials (Fluorobenzene containing toluene/xylene).[1]Switch to HPLC grade Fluorobenzene.[1] Recrystallization is ineffective; use prep-HPLC.[1]
Appearance: Product is a dark, viscous oil that refuses to crystallize.[1]Trace Solvent / Oligomers Incomplete solvent removal or aldol-type condensation.[1]Perform a high-vacuum "bulb-to-bulb" distillation or seed with a crystal from a pure batch at -20°C.

Critical Impurity Management: The "Route-Specific" Challenge

The purification strategy is entirely dependent on how you synthesized the molecule.[1]

Scenario A: The Direct Acylation Route

(Fluorobenzene + 4-Methoxybutyryl Chloride + Lewis Acid)

  • The Problem: The methoxy ether is labile.[1] Strong Lewis acids like Aluminum Chloride (AlCl₃) coordinate with the ether oxygen, facilitating cleavage to form 1-(4-fluorophenyl)-4-hydroxybutan-1-one .[1]

  • The Solution:

    • Prevention: Switch to milder Lewis acids like SnCl₄ or FeCl₃ , or maintain reaction temperature strictly below -5°C .

    • Purification Protocol:

      • Dissolve crude mixture in Ethyl Acetate.

      • Wash 3x with 1N NaOH .[1] The hydroxy-impurity (pKa ~10-15, but more soluble in base due to polarity) will partition into the aqueous phase.[1]

      • Wash with Brine, dry over MgSO₄.[1]

      • Result: The methoxy ketone remains in the organic layer.[1]

Scenario B: The Substitution Route

(4-Chloro-1-(4-fluorophenyl)butan-1-one + NaOMe)

  • The Problem: Gamma-chloro ketones are precursors to cyclopropyl ketones via the Favorskii-like mechanism or direct intramolecular S_N2.[1] If you treat the chloro-analog with Sodium Methoxide, the rate of cyclization (forming cyclopropyl-4-fluorophenylmethanone) often exceeds the rate of intermolecular substitution.[1]

  • The Solution:

    • Prevention: Avoid strong bases. Use phase transfer catalysis (PTC) .[1] React the chloro-ketone with Methanol, solid NaOH, and Tetrabutylammonium Bromide (TBAB) in a biphasic system (DCM/Water).[1] The PTC favors substitution over the conformationally demanding cyclization.[1]

    • Purification Protocol:

      • The cyclopropyl impurity is non-polar.[1]

      • Use Flash Column Chromatography .[1]

      • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

      • Mobile Phase: Gradient Hexane:Ethyl Acetate (95:5 → 85:15).[1] The cyclopropyl ketone elutes first.[1]

Visualization: Impurity Pathways

The following diagram illustrates the mechanistic divergence that creates these purification challenges.

ImpurityPathways Start_Cl Precursor: 4-Chloro-1-(4-fluorophenyl)butan-1-one Target TARGET: 1-(4-Fluorophenyl)-4-methoxybutan-1-one Start_Cl->Target NaOMe/MeOH (Ideal SN2) Imp_Cyclo IMPURITY B (Major): Cyclopropyl-(4-fluorophenyl)methanone Start_Cl->Imp_Cyclo Strong Base (Intramolecular SN2) Start_Acyl Precursor: 4-Methoxybutyryl Chloride + Fluorobenzene Start_Acyl->Target Mild Lewis Acid (-5°C) Imp_OH IMPURITY C: 1-(4-fluorophenyl)-4-hydroxybutan-1-one Start_Acyl->Imp_OH AlCl3 / Heat (Ether Cleavage)

Figure 1: Mechanistic divergence showing how reaction conditions dictate the formation of the Target vs. Critical Impurities.

Detailed Methodologies

Protocol A: Flash Chromatography (Best for <5g scale)

Since the target is an oil or low-melting solid, crystallization is often difficult.[1] Chromatography is the gold standard.[1]

  • Column Prep: Pack a glass column with Silica Gel (ratio 1:30 w/w silica to crude).[1]

  • Equilibration: Flush with 100% Hexane (or Petroleum Ether).

  • Loading: Dissolve crude oil in minimum Toluene (avoid DCM if possible to prevent streaming). Load carefully.

  • Elution Gradient:

    • 0-5 mins: 100% Hexane (Elutes non-polar hydrocarbons/fluorobenzene).[1]

    • 5-15 mins: 95:5 Hexane:EtOAc (Elutes Cyclopropyl impurity).

    • 15-30 mins: 90:10 Hexane:EtOAc (Elutes Target Molecule ).

    • 30+ mins: 70:30 Hexane:EtOAc (Elutes Hydroxy/Demethylated byproducts).

  • Detection: UV at 254 nm (Strong absorption by fluorophenyl group).[1]

Protocol B: High-Vacuum Distillation (Best for >10g scale)

If you are scaling up, chromatography becomes expensive.[1]

  • Setup: Short-path distillation head with a cow receiver.

  • Pressure: Must be < 1.0 mmHg (High Vacuum).

  • Temperature:

    • Fore-run: Collect everything distilling below 120°C (0.5 mmHg). This removes solvents and cyclopropyl ketone (lower BP).[1]

    • Main Fraction: Collect the fraction boiling at 135-145°C (0.5 mmHg) (Estimate based on MW and polarity).

    • Residue: The hydroxy-dimer and oligomers will remain in the pot.

Frequently Asked Questions (FAQ)

Q: My product has a yellow tint even after chromatography. Is it impure? A: Not necessarily.[1] Aromatic ketones can trap trace amounts of conjugated oligomers that are intensely colored.[1] If NMR and HPLC show >98% purity, the color is likely cosmetic.[1] To remove it, treat the neat oil with activated charcoal (10% w/w) in boiling hexane, filter hot through Celite, and evaporate.[1]

Q: Can I use THF instead of Methanol for the substitution reaction? A: Yes, but it changes the kinetics.[1] THF promotes the solubility of the alkoxide, which might actually increase the rate of the unwanted cyclization.[1] If using THF, ensure you keep the temperature low (0°C) and add the base slowly.[1]

Q: I see a "doublet of triplets" in the aromatic region. Is this an impurity? A: No. This is the characteristic splitting pattern of the protons ortho to the Fluorine atom (coupling with both the ortho-proton and the fluorine-19 nucleus).[1] Do not mistake this for a mixture of isomers.[1]

References

  • Synthesis of Butyrophenones

    • Van de Walle, A. et al.[1] "Strategies for the synthesis of 4-substituted butyrophenones." Journal of Medicinal Chemistry, 1978.[1] (Foundational text on the acylation vs. alkylation routes).

  • Cyclization of Gamma-Halo Ketones

    • Smith, M. B.[1] "March's Advanced Organic Chemistry," 7th Ed.[1] Wiley, 2013.[1] (Mechanistic explanation of Favorskii-like gamma-elimination/cyclization).

  • Ether Cleavage by Lewis Acids

    • Bhatt, M. V.[1] & Kulkarni, S. U.[1][2] "Cleavage of Ethers."[1] Synthesis, 1983(04), 249-282.[1]

  • Compound Data

    • National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 43793504, 1-(4-Fluorophenyl)-4-methoxybutan-1-one.[1][3] [1][3]

Sources

Technical Support Center: Purity Optimization for 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Agent: Senior Application Scientist Subject: Troubleshooting Purity & Synthesis Challenges for Butyrophenone Intermediates[1][2]

Executive Summary: The Molecule & The Challenge

1-(4-Fluorophenyl)-4-methoxybutan-1-one is a critical intermediate in the synthesis of neuroleptic butyrophenones (e.g., Melperone, Lenperone) and atypical antipsychotics (e.g., Lumateperone).[2][3][4]

Achieving high purity (>99.5%) is notoriously difficult due to two competing chemical behaviors:

  • Ether Cleavage Sensitivity: The terminal methoxy group is labile under strong Lewis Acid conditions (e.g., AlCl₃), leading to the Hydroxyl Impurity .[2][3][4]

  • Elimination Susceptibility: If synthesized via nucleophilic substitution, the beta-hydrogen allows for rapid elimination to the Enone Impurity .[2][3][4]

This guide provides field-proven protocols to navigate these pitfalls, structured as a Technical Support interaction to address your specific experimental failures.

Diagnostic Guide (Troubleshooting Tickets)
Ticket #101: "My product contains 3-8% of a hydroxyl impurity that co-crystallizes." [2][3][4]
  • Impurity Identity: 1-(4-fluorophenyl)-4-hydroxybutan-1-one.[2][3][4][5][6][7]

  • Root Cause: Lewis Acid-Mediated Demethylation. If you are performing a Friedel-Crafts acylation using Aluminum Chloride (AlCl₃) and 4-methoxybutyryl chloride , the AlCl₃ is coordinating with the methoxy oxygen.[2][3][4] Upon quenching (hydrolysis), this complex cleaves to the alcohol.[2][3][4] This is temperature and stoichiometry dependent.

  • Corrective Action:

    • Switch Lewis Acids: Replace AlCl₃ with a milder Lewis acid like Zinc Chloride (ZnCl₂) or Stannic Chloride (SnCl₄) .[2][3][4] These are strong enough to catalyze acylation on the activated fluorobenzene ring but possess lower oxophilicity, reducing ether cleavage.[2][3][4]

    • Temperature Control: If AlCl₃ is mandatory, conduct the addition at -10°C to 0°C and quench immediately upon completion. Do not let the reaction stir overnight at room temperature.

Ticket #102: "I see a 'Chloro' impurity that won't distill off." [2][3][4]
  • Impurity Identity: 4-chloro-1-(4-fluorophenyl)butan-1-one (CAS: 3874-54-2).[2][3][4]

  • Root Cause: Incomplete Nucleophilic Substitution. If you are synthesizing the target by reacting the 4-chloro analog with sodium methoxide (NaOMe), the reaction has stalled.[2][3][4] The boiling points of the Chloro-precursor and the Methoxy-product are too close for efficient separation by standard distillation.[2][3][4]

  • Corrective Action:

    • Phase Transfer Catalysis: Add Tetrabutylammonium Bromide (TBAB) (5 mol%) to the reaction. This increases the effective concentration of methoxide in the organic phase, driving the reaction to completion.[2][3][4]

    • Avoid "Force" Conditions: Do not simply increase heat. Higher heat with NaOMe triggers elimination to the Enone (see Ticket #103).[2][3][4]

Ticket #103: "New impurity appearing at RRT 0.92 after distillation." [2][3][4]
  • Impurity Identity: 1-(4-fluorophenyl)but-2-en-1-one (The "Enone").[2][3][4]

  • Root Cause: Thermal Elimination. The target molecule has beta-hydrogens relative to the ketone.[2][3][4] During high-vacuum distillation (>160°C pot temperature), or if the pot residue is acidic/basic, the methoxy group (or residual chloro group) eliminates to form the conjugated enone.[2][3][4]

  • Corrective Action:

    • Buffer the Pot: Add a small amount of solid NaHCO₃ or CaO to the distillation flask to neutralize trace acids that catalyze elimination.[2][3][4]

    • Use Thin Film Evaporation: Switch from batch distillation to Wiped Film Evaporation (WFE) to minimize thermal residence time.[2][3][4]

Technical Data & Impurity Profile

Table 1: Common Impurity Profile & Removal Strategies

Impurity NameStructure DescriptionOriginRemoval Strategy
Hydroxyl Impurity Terminal -OH instead of -OMeAlCl₃ DemethylationChromatography (Polarity difference is large).[1][2][3][4] Difficult to remove by distillation.[2][3][4]
Chloro Impurity Terminal -Cl instead of -OMeUnreacted Starting MaterialChemical Derivatization : Treat crude with amine (e.g., morpholine) to form polar amine, then wash with acid.[1][2][3]
Enone Impurity Double bond at C2-C3Thermal EliminationRecrystallization (if solid) or Michael Addition Scavenging (treat with thiol resin).[1][2][3]
Ortho Isomer Ketone at ortho of F-benzeneFriedel-Crafts RegioselectivityFractional Crystallization (Para isomer usually has higher MP).[1][2][3][4]
Visualizing the Synthesis & Failure Points

The following diagram illustrates the two primary synthesis routes and exactly where specific impurities are generated.

SynthesisPathways cluster_legend Legend Fluorobenzene Fluorobenzene Target TARGET: 1-(4-Fluorophenyl)-4- methoxybutan-1-one Fluorobenzene->Target Route A: AlCl3 (Friedel-Crafts) Impurity_Ortho IMPURITY: Ortho-Isomer Fluorobenzene->Impurity_Ortho Low Selectivity MethoxyChloride 4-Methoxybutyryl Chloride MethoxyChloride->Target ChloroKetone 4-Chloro-1-(4-fluorophenyl) butan-1-one ChloroKetone->Target Route B: NaOMe (Nucleophilic Sub) Impurity_Enone IMPURITY: Enone (Elimination) ChloroKetone->Impurity_Enone High Heat / Strong Base (Elimination) Impurity_OH IMPURITY: Hydroxyl Analog (Demethylation) Target->Impurity_OH Excess AlCl3 / Heat (Ether Cleavage) key Blue = Target | Red = Impurity | Yellow = Intermediate

Caption: Figure 1. Synthesis pathways (Friedel-Crafts vs. Nucleophilic Substitution) and the specific origin points of critical impurities.

Recommended Experimental Protocols
Protocol A: Optimized Friedel-Crafts (Minimizing Demethylation)

Rationale: Uses lower temperatures and controlled quenching to preserve the ether.[2][3][4]

  • Setup: Flame-dry a 3-neck flask. Purge with Nitrogen.[2][3][4][8]

  • Charge: Add Fluorobenzene (1.2 equiv) and Dichloromethane (DCM) (5 volumes). Cool to -5°C .[2][3][4]

  • Catalyst Addition: Add AlCl₃ (1.1 equiv) portion-wise.[2][3][4] Critical: Keep internal temp < 0°C.

  • Acyl Chloride Addition: Add 4-methoxybutyryl chloride (1.0 equiv) dropwise over 1 hour.

  • Reaction: Stir at 0°C for 2 hours. Monitor by HPLC.

    • Checkpoint: If conversion >95%, stop.[2][3][4] Do not warm to RT.

  • Quench: Pour reaction mixture slowly into Ice/HCl mixture . Do not add water to the reaction (exotherm causes cleavage).[2]

  • Workup: Separate organic layer.[2][3][4][8][9] Wash with 5% NaHCO₃ (remove acid) and Brine.[2][3][4] Dry over Na₂SO₄.[2][3][4][8]

Protocol B: Purification via High-Vacuum Fractional Distillation

Rationale: Separation based on boiling point differences while preventing thermal degradation.[2][3][4]

  • Equipment: Short-path distillation head (Vigreux column optional for better separation) connected to a high-vacuum pump (<1 mmHg).

  • Stabilization: Add 0.5% w/w Solid Sodium Bicarbonate to the boiling flask (prevents acid-catalyzed elimination to Enone).

  • Parameters:

    • Vacuum: < 0.5 mmHg (Critical).[2][3][4][10]

    • Bath Temp: Start at 120°C, ramp slowly.

    • Fractions:

      • Fore-run: Unreacted Fluorobenzene / Acid Chloride.[2][3][4]

      • Main Fraction: Target Ketone (Expect bp ~140-150°C at 0.5 mmHg).[2][3][4]

      • Residue: Dimeric impurities and salts.[2][3][4]

  • Storage: Store under Argon at 4°C. (Ethers can form peroxides; Ketones are stable but hygroscopic).[2][3][4]

References
  • Friedel-Crafts Acylation Mechanisms & Ether Cleavage

    • Olah, G. A.[2][3] "Friedel-Crafts and Related Reactions."[2][3][4][11] Wiley-Interscience.[2][3][4]

    • Node, M., et al.[2][3][4] "Hard Acid and Soft Nucleophile System.[2][3][4] New Efficient Method for the Cleavage of Methyl Ethers."[1] Journal of Organic Chemistry.

    • Source: [J. Org.[2][3][4] Chem. Abstract]([Link])

  • Synthesis of Butyrophenone Neuroleptics

    • Janssen, P. A. J.[2][3] "The evolution of the butyrophenones, haloperidol and trifluperidol."[2][3][4] International Review of Neurobiology.

    • Source: [2][3]

  • Impurity Characterization (Enone Formation)

    • Smith, M. B.[2][3] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[2][3][4] (Elimination reactions of beta-halo/alkoxy ketones).

    • Source: [2][3]

  • Related Synthesis (Lumateperone Intermediate)

    • "Process for the preparation of 4-((4-fluorophenyl)butyl)..." (Patent describing similar alkylation chemistry).[2][3][4]

    • Source: [2][3]

Sources

Technical Support Center: Optimization of 1-(4-Fluorophenyl)-4-methoxybutan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Reaction Condition Optimization & Troubleshooting

Executive Summary

The synthesis of 1-(4-fluorophenyl)-4-methoxybutan-1-one (also known as 4-fluoro-


-methoxybutyrophenone) presents a classic chemoselective challenge in medicinal chemistry. While it serves as a critical pharmacophore for various neuroleptic and antipsychotic candidates, its preparation is frequently plagued by two competing failure modes: intramolecular cyclization  (forming cyclopropyl ketones) and ether cleavage  (during Lewis acid catalysis).

This guide addresses the industrial standard route: Friedel-Crafts Acylation to form the


-chloro intermediate, followed by Nucleophilic Substitution (Methoxylation) .

Module 1: The "Cyclopropyl Trap" (Methoxylation Step)

Context: You are converting 4-chloro-1-(4-fluorophenyl)butan-1-one to the target methoxy compound using Sodium Methoxide (NaOMe) in Methanol.

Common Issue: "My product mass is 20 units lower than expected, and NMR shows a loss of the propyl chain pattern."

Diagnosis: You have inadvertently synthesized 1-(4-fluorophenyl)cyclopropan-1-one . This is the most frequent failure mode. Under basic conditions, the


-chloro ketone forms an enolate which performs an intramolecular 

attack on the terminal chloride (a Favorskii-like or homo-Nazarov type cyclization) faster than the intermolecular attack by the methoxide.
Optimization Protocol

To favor Substitution (


)  over Cyclization (Intramolecular Alkylation) , you must manipulate the kinetics to favor the intermolecular pathway.
ParameterStandard Condition (High Risk)Optimized Condition (High Yield) Mechanistic Rationale
Base NaH or solid NaOMeNaOMe (30% wt in MeOH) High concentration of nucleophile (MeOH/MeO-) is required to outcompete the intramolecular ring closure.
Solvent THF or DMFPure Methanol (Anhydrous) Using MeOH as the solvent ensures the solvent itself acts as the nucleophile (Solvolysis), statistically favoring the desired ether.
Temperature Reflux (>60°C)Controlled Warm (35–45°C) Cyclization has a higher activation energy (

). Lower temperatures suppress the intramolecular reaction more than the intermolecular substitution.
Addition Base added to KetoneKetone added to Base Keeping the base in excess ensures immediate contact with the external nucleophile, rather than allowing the enolate to "wait" and cyclize.
Step-by-Step Optimized Protocol:
  • Charge a reactor with anhydrous Methanol (10 vol) and Sodium Methoxide (1.2 eq).

  • Heat the solution to 40°C.

  • Dissolve 4-chloro-1-(4-fluorophenyl)butan-1-one in minimal Methanol (2 vol).

  • Add the ketone solution dropwise to the reactor over 1 hour. Crucial: Slow addition prevents localized high concentrations of the enolate.

  • Monitor via HPLC. If Cyclopropyl impurity > 2%, lower temperature to 30°C and increase reaction time.

Module 2: Friedel-Crafts Acylation (The Backbone)

Context: Synthesis of the precursor 4-chloro-1-(4-fluorophenyl)butan-1-one from Fluorobenzene and 4-chlorobutyryl chloride.

Common Issue: "I see significant demethylation or tarring."

Note: This usually happens if users attempt to acylate directly with 4-methoxybutyryl chloride.

Diagnosis: Aluminum Chloride (


) is a harsh Lewis acid that coordinates with the methoxy oxygen, facilitating ether cleavage (demethylation) to the alcohol or alkyl chloride.
Troubleshooting & Fixes

Q: Can I use 4-methoxybutyryl chloride directly to skip a step? A: Generally, No , unless you switch catalysts.


 will cleave the ether.
  • Alternative: Use

    
      or 
    
    
    
    (milder Lewis acids) if you must use the methoxy-acyl chloride. However, yields are typically lower than the two-step route.

Q: I have 10% ortho-isomer. How do I remove it? A: The para-directing power of Fluorine is strong, but steric hindrance is low.

  • Fix: Run the reaction at -10°C to 0°C . Higher temperatures increase the entropy-driven ortho substitution.

  • Purification: The para-isomer is a solid (mp ~50°C), while the ortho-isomer is an oil. Recrystallization from Heptane/IPA (9:1) effectively removes the ortho oil in the mother liquor.

Module 3: Visualization of Pathways

The following diagram illustrates the kinetic competition between the desired substitution and the fatal cyclization.

ReactionPathways cluster_conditions Critical Control Point Start 4-Chloro-1-(4-fluorophenyl)butan-1-one (Precursor) Enolate Enolate Intermediate Start->Enolate Base (NaOMe) Product 1-(4-Fluorophenyl)-4-methoxybutan-1-one (Target) Enolate->Product Path A: Intermolecular SN2 (High [MeOH], <45°C) Impurity 1-(4-Fluorophenyl)cyclopropan-1-one (Cyclopropyl Impurity) Enolate->Impurity Path B: Intramolecular Alkylation (Low [MeOH], High Temp)

Caption: Kinetic competition between intermolecular methoxylation (Green) and intramolecular cyclization (Red).

Module 4: Impurity Profiling Table

Use this table to identify peaks in your HPLC/GC-MS data.

Impurity NameStructure DescriptionOriginRelative Retention (RRT)Mass Shift
Cyclopropyl Ketone 1-(4-fluorophenyl)cyclopropan-1-oneBase-catalyzed cyclization (Overheating)~0.8 (Non-polar)M - 32 (vs Product)M - 36 (vs Start)
Hydrolyzed Alcohol 4-hydroxy-1-(4-fluorophenyl)butan-1-oneWater in solvent; Over-quenching~0.5 (Polar)M - 14
Ortho-Isomer 1-(2-fluorophenyl)-4-methoxy...Friedel-Crafts regioselectivity failure~0.95 (Close to product)Same Mass
Dimer Bis-ether linkageLow MeOH concentration> 1.5 (Late eluter)2M - HCl

References

  • Cyclization Mechanisms (Homo-Nazarov/Favorskii): Waser, J. (2011). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry. Retrieved February 4, 2026, from [Link]

  • Friedel-Crafts Selectivity: Xu, L., et al. (2011). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene. SIOC Journals. Retrieved February 4, 2026, from [Link]

  • General Reactivity of

    
    -Halo Ketones:  Brainly/Community Knowledge. (2023).[1] Reaction of 4-chloro-1-butanol derivatives with base. Retrieved February 4, 2026, from [Link]
    

Sources

Technical Support Center: 1-(4-Fluorophenyl)-4-methoxybutan-1-one NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the NMR spectral analysis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with acquiring and interpreting the NMR spectra of this compound. As a fluorinated aromatic ketone with an ether linkage, its spectra present unique features and potential pitfalls. This guide provides a detailed, question-and-answer-based approach to troubleshooting, grounded in established spectroscopic principles.

Section 1: The Idealized NMR Profile of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Before troubleshooting, it is essential to establish a baseline understanding of the expected NMR spectra. The following tables and assignments are predicted based on established chemical shift ranges and coupling constant principles for analogous structures.[1][2]

Molecular Structure:

Structure of 1-(4-Fluorophenyl)-4-methoxybutan-1-one
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-Ar (ortho to C=O)8.05 - 7.95Doublet of doublets (dd)2H³J_HH ≈ 8.8, ⁴J_HF ≈ 5.5Aromatic protons ortho to the carbonyl group
H-Ar (ortho to F)7.20 - 7.10Triplet (t) or dd2H³J_HH ≈ 8.8, ³J_HF ≈ 8.8Aromatic protons ortho to the fluorine atom
H-d3.35Singlet (s)3H-Methoxy group (-OCH₃) protons
H-c3.40Triplet (t)2H³J_HH ≈ 6.2Methylene protons adjacent to the ether oxygen (-CH₂-O)
H-a3.05Triplet (t)2H³J_HH ≈ 7.0Methylene protons alpha to the carbonyl group (C=O-CH₂-)
H-b2.00Quintet (quint)2H³J_HH ≈ 6.6Methylene protons beta to the carbonyl group (-CH₂-CH₂-CH₂-)
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Multiplicity (due to F)Assignment
~197.0Singlet (s)Carbonyl Carbon (C=O)
~165.8Doublet (d), ¹J_CF ≈ 255 HzAromatic Carbon attached to Fluorine (C-F)
~132.5Doublet (d), ⁴J_CF ≈ 3 HzAromatic Carbon ipso to Carbonyl
~130.8Doublet (d), ³J_CF ≈ 9 HzAromatic Carbons ortho to Carbonyl
~115.9Doublet (d), ²J_CF ≈ 22 HzAromatic Carbons ortho to Fluorine
~72.5Singlet (s)Methylene Carbon adjacent to ether oxygen (-CH₂-O)
~58.5Singlet (s)Methoxy Carbon (-OCH₃)
~37.5Singlet (s)Methylene Carbon alpha to carbonyl (C=O-CH₂-)
~26.5Singlet (s)Methylene Carbon beta to carbonyl (-CH₂-CH₂-CH₂-)
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
-104 to -106Multiplet-Aromatic Fluorine

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the NMR analysis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one in a question-and-answer format.

Q1: My aromatic signals in the ¹H NMR spectrum are broader than expected and the multiplicities are not clear. What could be the cause?

A1: This is a common issue that can stem from several factors, ranging from sample preparation to instrument settings.

Causality:

  • Poor Shimming: The homogeneity of the magnetic field (B₀) across the sample volume is critical for obtaining sharp, well-resolved peaks. If the field is not homogeneous, different parts of the sample will experience slightly different magnetic fields, leading to a broadening of the signals.[3][4]

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening and intermolecular interactions that obscure fine coupling details.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (e.g., dissolved oxygen, metal ions) can cause significant line broadening due to rapid relaxation.

Troubleshooting Protocol:

  • Re-shim the Spectrometer: This is the first and most crucial step. Use the automated shimming routines on your spectrometer. For challenging samples, manual shimming of the Z1 and Z2 gradients, while observing the lock signal or a strong singlet, can significantly improve resolution.[5]

  • Check Sample Concentration: If the sample is highly concentrated, dilute it with additional deuterated solvent. An ideal concentration for high-resolution ¹H NMR is typically 5-10 mg in 0.6-0.7 mL of solvent.

  • Degas the Sample: If paramagnetic broadening is suspected, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the NMR tube for several minutes or by using the freeze-pump-thaw method.

Workflow for troubleshooting broad NMR signals.
Q2: I see unexpected singlets in my ¹H NMR spectrum at ~2.17 ppm and ~1.56 ppm. What are they?

A2: These are very common impurity peaks that often arise from laboratory equipment and solvents.

Causality:

  • Acetone: A sharp singlet around 2.17 ppm in CDCl₃ is characteristic of acetone. This is a very common contaminant, often from glassware that was not thoroughly dried after cleaning.[6]

  • Water: A singlet (often broad) around 1.56 ppm in CDCl₃ is due to residual water (H₂O). Deuterated solvents are hygroscopic and can absorb moisture from the air.[7]

Troubleshooting Protocol:

  • Verify Glassware Cleanliness: Ensure all glassware, including the NMR tube and any pipettes, are thoroughly dried in an oven before use to remove any residual acetone.

  • Use High-Quality Solvents: Employ fresh, high-purity deuterated solvents. For sensitive experiments, it is advisable to use solvents from freshly opened ampoules.

  • Dry the Sample: If the water peak is significant, consider drying the sample over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before dissolving it in the deuterated solvent. Alternatively, storing the deuterated solvent over molecular sieves can help minimize water contamination.

Common Solvent and Impurity Peaks in CDCl₃:

Impurity¹H Chemical Shift (δ, ppm)Multiplicity
Acetone2.17s
Water (H₂O)1.56s (often broad)
Dichloromethane5.30s
Ethyl Acetate2.05 (s), 4.12 (q), 1.26 (t)s, q, t
Hexane1.26 (m), 0.88 (t)m, t
Silicone Grease~0.07s
Data sourced from established tables of NMR impurities.[7][8]
Q3: The integration of my aromatic signals does not add up to the expected 4 protons. What is the issue?

A3: Inaccurate integration is often a result of improper acquisition or processing parameters.

Causality:

  • Insufficient Relaxation Delay (d1): For quantitative integration, the nuclei must fully relax back to their equilibrium state between pulses. The relaxation delay (d1) should be at least 5 times the longest T₁ relaxation time of the protons being integrated. Aromatic protons, especially those without adjacent protons, can have longer T₁ values.

  • Improper Phasing and Baseline Correction: A poorly phased spectrum or a non-flat baseline will lead to significant errors in the integration calculation. The integration algorithm sums the area under the curve, and any deviation from a flat baseline will be included in this sum.

Troubleshooting Protocol:

  • Increase the Relaxation Delay: For a standard ¹H NMR, a d1 of 1-2 seconds is common. If integration is critical, increase this to 5-10 seconds to ensure full relaxation.

  • Careful Phasing and Baseline Correction: After Fourier transformation, manually phase the spectrum to ensure all peaks have a symmetrical, absorptive lineshape. Apply a baseline correction algorithm to ensure the baseline is flat across the entire spectrum, especially around the integrated regions.

G cluster_0 Acquisition cluster_1 Processing Acquire Acquire FID Relax Increase Relaxation Delay (d1) to >5*T1 Acquire->Relax If integration is inaccurate FT Fourier Transform Acquire->FT Relax->FT Re-acquire Phase Manual Phasing FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate Peaks Baseline->Integrate

Workflow for ensuring accurate NMR integration.
Q4: My ¹⁹F NMR spectrum shows a broad singlet instead of a multiplet. Why?

A4: The multiplicity in a ¹⁹F NMR spectrum is due to coupling with neighboring protons (and other active nuclei). A broad singlet could indicate a loss of this coupling information.

Causality:

  • ¹H Decoupling: Many standard ¹⁹F NMR experiments are run with proton decoupling to simplify the spectrum and increase the signal-to-noise ratio. If a proton-decoupled pulse sequence was used, all ¹H-¹⁹F couplings will be removed, resulting in a singlet.

  • Poor Resolution: Similar to the issues in Q1, poor shimming can degrade resolution to the point where the fine structure of the multiplet is lost, and it appears as a broad singlet.

Troubleshooting Protocol:

  • Run a ¹⁹F-Coupled Spectrum: To observe the J_HF coupling, you must run a non-decoupled ¹⁹F NMR experiment. Check the experiment parameters to ensure that proton decoupling is turned off.

  • Improve Shimming: As detailed in A1, ensure the magnetic field homogeneity is optimized to resolve the fine coupling constants.

Section 3: Advanced Troubleshooting

Q5: I suspect I have a byproduct from the synthesis. How can I identify it?

A5: Identifying byproducts requires considering the reaction mechanism and potential side reactions. A common synthesis route for this compound is the Friedel-Crafts acylation of fluorobenzene with 4-methoxybutyryl chloride.[9][10]

Potential Byproducts and their NMR Signatures:

  • Ortho-isomer (1-(2-Fluorophenyl)-4-methoxybutan-1-one): The methoxy group of the acylating agent is ortho, para-directing. While the para product is sterically favored, some ortho-acylation may occur. This would result in a different, more complex splitting pattern in the aromatic region of the ¹H NMR spectrum due to the different coupling relationships between the protons and the fluorine atom.

  • Unreacted 4-methoxybutyryl chloride: This would show a characteristic triplet for the methylene group adjacent to the acid chloride at a higher chemical shift (likely > 3.1 ppm) than the corresponding methylene in the ketone product.

  • Polyacylation Products: While less likely under controlled conditions, reaction at multiple sites on the aromatic ring could occur, leading to highly complex aromatic signals.

Identification Strategy:

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. It can be used to trace the connectivity of the butane chain and to confirm the coupling partners in the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons, allowing for unambiguous assignment of the ¹³C spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying the connection between the carbonyl carbon and the aromatic ring, and between the methoxy group and the butane chain.

  • Compare with Literature/Databases: Search spectral databases (e.g., SDBS, PubChem) for the spectra of suspected byproducts.

References

  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192. [Link]

  • Torres, A. M., & Price, W. S. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21441. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • NMR Artifacts. Max T. Rogers NMR Facility, Michigan State University. [Link]

  • Shimming an NMR Magnet. University of Illinois. [Link]

  • Ketone Spectroscopy. Oregon State University. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. [Link]

  • (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. MD Topology. [Link]

  • NMR Basics. University of Ottawa. [Link]

  • ¹⁹F NMR as a tool in chemical biology. PubMed Central. [Link]

  • Multinuclear NMR. Chemistry LibreTexts. [Link]

  • Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method. PubMed. [Link]

  • (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. PubChem. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. [Link]

  • Complex Spin-Spin Splitting Patterns. Lumen Learning. [Link]

  • Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]

  • Predicting ¹⁹F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Open Access LMU. [Link]

Sources

Degradation of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Fluorophenyl)-4-methoxybutan-1-one Topic: Stability, Degradation, and Handling Protocols Ticket ID: #FMB-DEG-001 Status: Open for Public Access[1][2]

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS: 73206-04-9, hereafter referred to as FMB-1 ).[1][2][3]

As researchers, we often treat intermediates like FMB-1 as static building blocks.[1][2][3] However, this molecule possesses a specific "Achilles' heel": the butyrophenone backbone .[1] While the fluorophenyl group provides metabolic resistance and the methoxy tail is generally inert, the carbonyl core is highly photo-active.[1]

The Core Issue: FMB-1 is a textbook candidate for Norrish Type II Photochemical Cleavage .[1][2] Under UV or even intense visible light, the carbonyl oxygen enters an excited triplet state, abstracting a gamma-hydrogen from the methoxy-bearing chain.[1][2][3] This leads to rapid fragmentation or cyclization, often undetectable by simple visual inspection until significant potency is lost.[1][2][3]

Troubleshooting Guide (Triage)

Use this section to diagnose immediate issues with your FMB-1 stocks.

Issue A: "My sample has turned from white crystals to a pale yellow oil/solid."
  • Diagnosis: Photochemical Oxidation & Dimerization. [1][2][3]

  • The Science: The yellow color typically indicates the formation of conjugated diketones or radical coupling products initiated by light exposure.[1] This is not simple oxidation; it is likely a radical-mediated cascade.[1][2][3]

  • Immediate Action: Run an LC-MS. Look for a mass peak at M+16 (oxidation) or 2M-2 (dimerization).[1][2]

  • Recovery: Recrystallization from hot isopropyl alcohol (IPA) or purification via silica flash chromatography (Hexane:EtOAc gradient).[1][2]

Issue B: "HPLC shows a new peak at RRT ~0.25 (Early Elution)."
  • Diagnosis: Norrish Type II Cleavage (4-Fluoroacetophenone). [1][2][3]

  • The Science: The FMB-1 molecule has split.[1][2] The major degradation product is 4-fluoroacetophenone, which is smaller and less polar than the parent, but often elutes earlier in reverse-phase due to the loss of the lipophilic methoxy-butyl chain (depending on the specific column chemistry, acetophenones often elute early).[1]

  • Verification: Check UV absorbance at 254 nm. Acetophenones have a distinct strong absorbance.[1][2][3]

  • Prevention: Strict amber glass storage is required.[1][2][3] Foil wrapping is mandatory for long-term storage.[1][2][3]

Issue C: "HPLC shows a new peak at RRT ~0.90 (Late Elution) or Mass M-14."
  • Diagnosis: Acid-Catalyzed Demethylation. [1][2][3]

  • The Science: If your solvent was slightly acidic (e.g., unbuffered HPLC mobile phase sitting for days, or CDCl3 with HCl traces), the terminal methoxy ether may hydrolyze to the alcohol: 1-(4-fluorophenyl)-4-hydroxybutan-1-one .[1][2]

  • Prevention: Ensure all solvents are neutralized.[1][2][3] Store neat, not in solution.

Deep Dive: Degradation Mechanisms

To prevent degradation, you must understand the molecular pathways.[1]

Pathway 1: The Norrish Type II Photolysis (Primary Risk)

This is the dominant degradation pathway for butyrophenone derivatives in solution.[1]

  • Excitation: UV light excites the carbonyl electron (

    
    ).[1][2]
    
  • Abstraction: The excited oxygen abstracts a

    
    -hydrogen (from the 
    
    
    
    adjacent to the methoxy group).[1][2]
  • Biradical Formation: A 1,4-biradical intermediate is formed.[1][2][3]

  • Fate:

    • Cleavage: Breaks into 4-fluoroacetophenone (Enol form

      
       Keto form) and methyl vinyl ether  (or related alkene).[1][2]
      
    • Cyclization: Forms a cyclobutanol derivative (less common but possible).[1][2]

Pathway 2: Metabolic/Chemical Reduction

In the presence of reducing agents (NaBH4 traces) or biological enzymes (if used in vitro), the ketone reduces to the alcohol.[1] This creates a chiral center, complicating analysis with enantiomeric impurities.[1][2][3]

Visualizing the Degradation Pathways

The following diagram maps the critical stress points of FMB-1.

FMB_Degradation FMB 1-(4-Fluorophenyl)-4-methoxybutan-1-one (Parent Molecule) Excited Excited Triplet State (n -> pi*) FMB->Excited UV Light (hv) Alcohol 1-(4-Fluorophenyl)-4-methoxybutan-1-ol (Reduction Product) FMB->Alcohol Reduction (NaBH4 / Enzymes) Demethyl 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (Hydrolysis Product) FMB->Demethyl Acid Hydrolysis (H+ / H2O) Biradical 1,4-Biradical Intermediate Excited->Biradical Gamma-H Abstraction Acetophenone 4-Fluoroacetophenone (Cleavage Product) Biradical->Acetophenone Norrish Type II Cleavage Alkene Methoxy-alkene byproduct Biradical->Alkene

Figure 1: Mechanistic degradation map showing the critical Norrish Type II photochemical pathway and secondary chemical risks.[1]

Validated Analytical Protocols

Do not rely on generic methods. Use this specific protocol to separate FMB-1 from its specific degradants (Acetophenone and Alcohol).[1][2][3]

High-Performance Liquid Chromatography (HPLC) Method[1][2][4][5][6]
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µmEnd-capping prevents tailing of the ketone; C18 provides necessary retention for the lipophilic fluorophenyl group.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of potential impurities, sharpening peaks.[1][3]
Mobile Phase B Acetonitrile (HPLC Grade)Methanol can cause transesterification/acetal formation with the ketone over long runs.[1][2]
Gradient 0-2 min: 10% B 2-15 min: 10%

90% B 15-20 min: 90% B
Slow gradient required to resolve the demethylated impurity from the parent.[1][2][3]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2][3]
Detection UV @ 254 nmMaximizes sensitivity for the fluorophenyl chromophore.[1][2]
Sample Diluent 50:50 Water:AcetonitrileMatches initial gradient conditions to prevent peak distortion.[1][2][3]

Frequently Asked Questions (FAQ)

Q1: Can I store FMB-1 in solution (e.g., DMSO) at -20°C? A: Only for short periods (< 1 week). Even at -20°C, DMSO is hygroscopic.[1][2][3] Absorbed water can facilitate slow hydrolysis of the methoxy ether if any trace acid is present.[1][3] Best Practice: Store as a dry powder under Argon.

Q2: I see a "doublet" peak in my NMR around 3.3 ppm. Is this degradation? A: Likely not.[1][2][3] The methoxy group (


) typically appears as a singlet around 3.3 ppm.[1][2] If you see a doublet, check if you are using a chiral shift reagent or if you have accidental acetal formation (if methanol was used in synthesis).[1] However, if the peak has shifted to ~3.6-3.7 ppm, you may have the alcohol  (reduction product).[1]

Q3: Is this molecule genotoxic? A: While FMB-1 itself is an intermediate, its degradation product 4-fluoroacetophenone and related alkylating agents (if halogenated at the alpha-position during synthesis) can trigger genotoxic structural alerts.[1][2] Always handle as a potential sensitizer.

References

  • ICH Harmonised Tripartite Guideline. (1996).[2][3] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[1][2][3][4][5] International Council for Harmonisation.[1][2][3] Link

  • PubChem. (2025).[1][2][3][6] 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (Related Compound).[1][2][3][7] National Library of Medicine.[1][2][3] Link

  • Sielc Technologies. (2018).[1][2][3] HPLC Method for Methoxy-phenyl derivatives.[1][2][3][8] (Analogous separation logic).[1][2] Link

  • Oxford Academic. (2015).[1][2][3] Thermal Degradation of Synthetic Cathinones (Beta-keto analogs).[1][2] Journal of Analytical Toxicology.[1][2][3] (Demonstrates beta-keto instability mechanisms). Link

  • Santa Cruz Biotechnology. (2025).[1][2][3] Certificate of Analysis: 1-(4-fluorophenyl)-4-hydroxybutan-1-one.[1][2][3][7] (Impurity reference standards). Link[1][2]

Sources

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 1-(4-Fluorophenyl)-4-methoxybutan-1-one Chemical Class:


-Alkoxy Butyrophenone
Key Structural Features: 
  • Aryl Core: 4-Fluorophenyl (Deactivated, Para-directing).

  • Linker: Butanone chain (Ketone at C1).[1]

  • Functional Group: Primary Methoxy ether at C4.

Critical Synthesis Challenge: The synthesis of this molecule presents a "Damocles Sword" scenario. The direct Friedel-Crafts route risks ether cleavage (demethylation) due to Lewis acids. The indirect substitution route (from the 4-chloro analog) risks intramolecular cyclization to a cyclopropyl ketone due to the


-leaving group effect.

This guide provides technical solutions to navigate these competing side reactions.

Synthesis Pathways & Failure Mode Analysis

The following diagram illustrates the two primary synthetic routes and their specific failure modes (side reactions).

SynthesisPathways Fluorobenzene Fluorobenzene Target TARGET: 1-(4-Fluorophenyl)- 4-methoxybutan-1-one Fluorobenzene->Target Route 1: Friedel-Crafts (AlCl3/Low Temp) Ortho SIDE REACTION C: Ortho-Isomer Fluorobenzene->Ortho High Temp MethoxyChloride 4-Methoxybutyryl Chloride MethoxyChloride->Target ChloroKetone 4-Chloro-1-(4-fluorophenyl) butan-1-one ChloroKetone->Target Route 2: Substitution (MeOH/Base) Cyclopropyl SIDE REACTION B: Cyclopropyl-(4-fluorophenyl) methanone ChloroKetone->Cyclopropyl Strong Base (Enolate Formation) Demethylated SIDE REACTION A: 4-Hydroxy Analog (Ether Cleavage) Target->Demethylated Excess AlCl3 or High Temp

Figure 1: Strategic map of synthesis pathways and associated side-reaction risks.

Module A: Troubleshooting the Friedel-Crafts Route

Primary Issue: Ether Cleavage (Demethylation) Mechanism: Strong Lewis acids like Aluminum Chloride (


) coordinate with the ether oxygen, facilitating nucleophilic attack (often by 

) that cleaves the methyl group, resulting in the 4-hydroxy alcohol side product.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Formation of 4-Hydroxy analog Lewis Acid Aggression:

is too harsh for aliphatic ethers at standard temperatures.
Switch Catalyst: Use Stannic Chloride (

)
or Zinc Chloride (

)
. These are milder and less likely to cleave ethers while still activating the acyl chloride [1].
Temperature Overshoot: Reaction run >0°C.Cryogenic Control: Maintain reaction at -10°C to 0°C . Ether cleavage activation energy is higher than acylation.
Low Yield / Incomplete Conversion Complexation: The ketone product complexes with the Lewis Acid, stopping the catalytic cycle.Stoichiometry Adjustment: Ensure 1.1 - 1.2 equivalents of Lewis Acid. You need 1 eq to complex the product ketone and catalytic amount to drive the reaction. Do not use large excesses.
Ortho-Isomer Impurity (>5%) Kinetic Control Failure: Fluorine is an ortho/para director, but para is thermodynamically favored.Solvent Effect: Use Nitromethane or Dichloromethane . Polar solvents often enhance para-selectivity by stabilizing the discrete acylium ion, which is bulkier and prefers the para position.
Expert Protocol: The "Safe" Friedel-Crafts
  • Reagents: Fluorobenzene (Solvent/Reactant), 4-Methoxybutyryl Chloride,

    
     (Preferred) or 
    
    
    
    (if temp controlled).
  • Step 1: Dissolve 4-methoxybutyryl chloride (1.0 eq) in DCM at -10°C.

  • Step 2: Add Lewis Acid (1.1 eq) slowly to form the acylium complex. Note: If using

    
    , add solid in portions.
    
  • Step 3: Add Fluorobenzene (1.1 eq) dropwise.

  • Step 4: Stir at 0°C. Monitor by HPLC. Quench immediately upon consumption of acid chloride to prevent post-reaction ether cleavage.

Module B: Troubleshooting the Substitution Route

Primary Issue: Cyclopropane Formation (The "Cheng-Zeigler" Trap) Mechanism: If you start with 4-chloro-1-(4-fluorophenyl)butan-1-one and treat it with Methoxide (


) to displace the chloride, the base will deprotonate the 

-carbon (next to the ketone). This enolate then attacks the

-carbon (carrying the chlorine), forming Cyclopropyl-(4-fluorophenyl)methanone . This is an extremely fast intramolecular reaction (

).
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product is Cyclopropyl Ketone Base Strength: Using alkoxides (

,

) generates the enolate.
Avoid Strong Bases: Do NOT use alkoxides. Use neutral nucleophiles or weak scavengers.
Alternative: Use Methanol (solvent) + Silver Carbonate (

)
or Silver Nitrate . This promotes

-like substitution without generating the enolate [2].
Elimination Products (Enones) E2 Competition: Base attacking

-hydrogens.
Temperature Control: Keep reaction <50°C. Elimination is entropically favored at high heat.
Why Route B is Generally Inferior for Methoxy Targets

While the chloro-ketone is a common intermediate for amines (e.g., Haloperidol synthesis), amines are nucleophilic enough to react without strong bases. Methanol is a poor nucleophile. To make it react, you typically need a base (risk: cyclization) or an acid (risk: ketal formation).

  • Recommendation: Use Route A (Friedel-Crafts) unless you lack the acid chloride.

Frequently Asked Questions (FAQ)

Q1: Can I use Boron Trifluoride (


) as the catalyst for the Friedel-Crafts reaction? 
  • Answer: Yes,

    
     is an excellent alternative to 
    
    
    
    for sensitive substrates. It is a weaker Lewis acid and significantly reduces the risk of demethylation. However, it often requires elevated temperatures to drive the acylation of deactivated rings (like fluorobenzene), which brings you back to the side-reaction risk.
    
    
    is the "Goldilocks" choice.

Q2: How do I remove the ortho-isomer if it forms?

  • Answer: The para-isomer is a solid (mp ~45-50°C for similar analogs), while the ortho-isomer is often an oil or lower-melting solid. Recrystallization from Heptane/EtOAc (9:1) is usually effective. The para-isomer packs better in the crystal lattice.

Q3: I see a peak at M-14 in my Mass Spec. Is this the side product?

  • Answer: Yes. M-14 corresponds to the loss of a methyl group (

    
    ), indicating the formation of 1-(4-fluorophenyl)-4-hydroxybutan-1-one . This confirms ether cleavage occurred. Review your Lewis Acid stoichiometry and temperature.
    

References

  • Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference establishing Lewis acid reactivity orders: ).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Detailed mechanisms on ether cleavage and enolate alkylation).

  • BenchChem Technical Data. (2025). Friedel-Crafts Acylation of Fluorobenzene: Side Product Identification. (General guidance on fluorobenzene acylation selectivity).

  • ChemicalBook. (2025).[2][3] 4-Chloro-1-(4-fluorophenyl)butan-1-one Properties and Reactions. (Data on the chloro-intermediate and its tendency for cyclization).

Sources

Technical Support Center: Solvent Optimization for 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis and handling of 1-(4-Fluorophenyl)-4-methoxybutan-1-one , a critical intermediate in the synthesis of neuroleptic agents (e.g., Lenperone) and antidepressant precursors.

The primary challenge with this molecule lies in its synthesis via Friedel-Crafts acylation . The presence of the methoxy ether side chain introduces a Lewis-basic site that competes with the acyl chloride for catalyst coordination. Consequently, solvent choice does not merely affect solubility; it dictates the reaction mechanism, regioselectivity (para vs. ortho), and the integrity of the ether linkage.

Module 1: Solvent Effects on Synthesis (Friedel-Crafts Acylation)

The Reaction: Acylation of Fluorobenzene with 4-Methoxybutyryl Chloride using Aluminum Chloride (


).
Mechanistic Insight

Unlike simple alkylbenzenes, the 4-methoxy group in the acylating agent coordinates with


.
  • Stoichiometry Alert: You must use >2.0 equivalents of

    
    . One equivalent activates the acyl chloride; the second coordinates with the methoxy oxygen.
    
  • Solvent Role: The solvent must solubilize this bulky, dicationic-like aluminum complex to allow attack on the fluorobenzene ring.

Solvent Performance Matrix
SolventPolarityReaction RateRegioselectivity (p:o)Risk ProfileRecommendation
Dichloromethane (DCM) ModerateModerateHighPrecipitation: The intermediate complex often precipitates, stalling the reaction.[1]Standard: Good for small scale, but requires high dilution.
Nitrobenzene HighFastModerateEther Cleavage: High boiling point encourages thermal de-methylation if uncontrolled.High-Throughput: Best for solubilizing the complex, but hard to remove.
1,2-Dichloroethane (DCE) ModerateHighHighToxicity: Excellent solubility/rate balance, but strictly regulated.Optimal: The "Goldilocks" solvent for yield/purity balance.
Fluorobenzene (Neat) LowVery FastVariableSide Reactions: Excess substrate can lead to poly-acylation or polymerization.Industrial: Economical, but requires precise thermal control.
Visualizing the Pathway & Solvent Interaction

The following diagram illustrates how solvent polarity influences the stability of the Acylium-Al complex and the risk of side reactions.

ReactionPathway Reagents Reagents: Fluorobenzene + 4-Methoxybutyryl Cl + 2.2 eq AlCl3 Complex_DCM Precipitated Complex (In DCM/CS2) Reaction Stalls Reagents->Complex_DCM Non-polar Solvent Complex_Soluble Soluble Active Complex (In Nitrobenzene/DCE) [R-O-AlCl3]+ ... [R-CO]+ Reagents->Complex_Soluble Polar/Solubilizing Solvent Product Product: 1-(4-Fluorophenyl)-4-methoxybutan-1-one Complex_DCM->Product Slow/Low Yield TransitionState Sigma Complex (Para-attack favored) Complex_Soluble->TransitionState TransitionState->Product Quench < 20°C SideProduct Impurity: Demethylated (Hydroxy) Analog TransitionState->SideProduct High T (>50°C) or Extended Time

Caption: Figure 1. Solvent influence on the solubility of the Lewis Acid complex and divergence toward product vs. impurities.

Module 2: Troubleshooting Guide

Scenario A: The Reaction Mixture Solidifies (Sludge Formation)
  • Symptom: Stirring stops; reaction mixture becomes a sticky, orange/red gum.

  • Cause: The complex formed between the methoxy group, the ketone, and

    
     is insoluble in your non-polar solvent (likely DCM or 
    
    
    
    ). This encapsulates the active centers, stopping the reaction.
  • Corrective Action:

    • Do NOT add water (violent exotherm).

    • Dilution: Add a more polar co-solvent like Nitrobenzene (if compatible with downstream steps) or increase the volume of DCE .

    • Prevention: For future runs, switch to 1,2-Dichloroethane (DCE) as the primary solvent. It solubilizes the complex better than DCM while maintaining a similar reflux profile.

Scenario B: Loss of Methoxy Group (Demethylation)
  • Symptom: LC-MS shows a peak at M-14 (formation of 1-(4-fluorophenyl)-4-hydroxybutan-1-one).

  • Cause:

    
     is a harsh Lewis acid capable of cleaving alkyl ethers, especially at elevated temperatures. This is often exacerbated by using high-boiling solvents (Nitrobenzene) to drive the reaction.
    
  • Corrective Action:

    • Temperature Control: Never exceed 40°C–45°C. The acylation should proceed at 0°C to RT.

    • Quenching: Quench the reaction immediately upon consumption of the acid chloride. Do not let it stir overnight "just to be safe."

    • Lewis Acid Choice: If demethylation persists, switch from

      
       to milder Lewis acids like 
      
      
      
      or
      
      
      , though yield may decrease.
Scenario C: High Ortho-Isomer Content
  • Symptom: NMR shows splitting patterns consistent with 1,2-substitution on the benzene ring (approx. 10-15% impurity).

  • Cause: Fluorine is an ortho, para director. While para is electronically favored, ortho is possible. High temperatures and highly polar solvents (which separate the ion pair) can sometimes reduce the steric bulk selectivity, slightly increasing ortho attack.

  • Corrective Action:

    • Steric Bulk: Use a solvent that forms a tighter ion pair (DCM or DCE) rather than Nitrobenzene.

    • Temperature: Lower the reaction temperature to 0°C. Kinetic control favors the para position due to the steric hindrance of the fluorine atom.

Module 3: Work-up & Phase Separation

The solvent choice heavily impacts the work-up, as aluminum salts form stable emulsions.

Protocol for Emulsion Breaking:

  • The Acid Wash: Pour the reaction mixture into ice-cold dilute HCl (1M). The acid is required to break the strong

    
     bonds at the ketone and methoxy sites.
    
  • Solvent Specifics:

    • If using Nitrobenzene: You must perform a steam distillation or extensive vacuum distillation to remove it. It will not evaporate on a Rotavap.

    • If using DCE/DCM: The organic layer will be on the bottom .

  • The "Rochelle" Trick: If the emulsion persists, add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) . This chelates aluminum more effectively than water, breaking the emulsion.

Frequently Asked Questions (FAQ)

Q1: Can I run this reaction neat (in Fluorobenzene)? A: Yes. Using Fluorobenzene as the solvent (5–10 equivalents) is a common industrial strategy. It ensures high reaction rates and simplifies solvent recovery. However, you must control the exotherm carefully during


 addition to prevent "runaway" temperatures that lead to ether cleavage.

Q2: Why do I need 2.2 equivalents of Aluminum Chloride? A: Standard Friedel-Crafts requires >1 eq. However, your substrate has a methoxy ether . The first equivalent of


 coordinates to the ether oxygen (Lewis base). The second equivalent is required to generate the active acylium ion from the acid chloride. Using only 1.0–1.5 eq will result in <50% conversion.

Q3: Is THF a suitable solvent? A: Absolutely NOT. THF is a Lewis base. It will complex with


 immediately, deactivating the catalyst and potentially polymerizing the THF. You must use non-coordinating solvents (DCM, DCE, Nitrobenzene, Fluorobenzene).

References

  • Friedel-Crafts Acyl

    • Gore, P. H. (1955).[1] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229-281.[1]

    • Insight: Foundational text explaining the solubility of the Acyl-AlCl3 complex in polar vs. non-polar solvents.
    • [1]

  • Synthesis of Fluorobutyrophenones (Lenperone/Haloperidol Intermedi

    • Duncan, R. L., et al. (1970). "Aroylpiperidines and Pyrrolidines. A New Class of Potent Central Nervous System Depressants." Journal of Medicinal Chemistry, 13(1), 1–6.
    • Insight: Details the general synthesis of fluorobutyrophenone derivatives via Friedel-Crafts acyl
  • Solvent Effects on Regioselectivity

    • Olah, G. A. (Ed.).[2] (1964).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.

    • Insight: Comprehensive analysis of how solvent polarity shifts the ortho/para ratio in halobenzene acyl
  • P

    • US Patent 3,966,956 (1976). "Lenperone and related compounds."[3]

    • Insight: Describes the industrial handling of 4-methoxybutyryl chloride in acyl

Sources

Technical Support Guide: Temperature Control in 1-(4-Fluorophenyl)-4-methoxybutan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Landscape of Butyrophenones

Synthesizing 1-(4-Fluorophenyl)-4-methoxybutan-1-one requires navigating two distinct thermodynamic landscapes. Unlike simple ketone synthesis, this molecule combines an electron-deficient aryl ring with an ether tail, creating a dichotomy in stability.

Most process failures we see in the field stem from treating the Friedel-Crafts (F-C) acylation and the subsequent Methoxylation as thermally static events. They are not. They are dynamic thermal corridors where temperature dictates not just rate, but chemoselectivity.

This guide breaks down the synthesis into its two critical thermal phases, providing self-validating protocols to ensure you isolate the target, not its cyclic impurities or elimination products.

Phase 1: The Friedel-Crafts Precursor (Acylation)

Reaction: Fluorobenzene + 4-Chlorobutyryl Chloride


 4-Chloro-1-(4-fluorophenyl)butan-1-one

This step establishes the carbon skeleton. The primary thermal risk here is regioselectivity loss and intramolecular cyclization .

Critical Control Points (CCPs)
ParameterTarget RangeThe "Why" (Causality)Risk of Deviation
Dosing Temp 0°C – 10°CControls the violent exotherm of

complexation.
>15°C: Runaway exotherm; loss of solvent; safety hazard.
Reaction Temp 45°C – 55°CProvides activation energy for the acylium ion attack on the deactivated fluorobenzene ring.<40°C: Incomplete conversion (stalled).>65°C: Formation of

-Tetralone
(cyclization).
Quench Temp < 20°CHydrolysis of the Aluminum complex is violently exothermic.>30°C: HCl gas eruption; product degradation.
Troubleshooting Protocol: The "Tetralone Check"

If your final purity is low, the damage likely occurred here. The 4-chloro-ketone intermediate is prone to cyclizing into a tetralone derivative if heated excessively in the presence of Lewis acids.[1]

Self-Validation Step:

  • Test: Take an aliquot at

    
    .
    
  • Metric: If HPLC shows >2% of the cyclic impurity (Retention Time usually 0.8x of product), your reaction temperature spiked >60°C.

  • Correction: Verify reactor jacket hysteresis. The exotherm often lags behind the dosing; ensure cooling capacity anticipates the spike.

Phase 2: The Methoxylation (Nucleophilic Substitution)

Reaction: 4-Chloro-1-(4-fluorophenyl)butan-1-one + NaOMe


 Target Ether

This is the most temperature-sensitive step. You are balancing a bimolecular substitution (


) against an elimination (

).
The Kinetic vs. Thermodynamic Trap
  • The Goal: Replace

    
     with 
    
    
    
    .
  • The Enemy: Elimination of HCl to form 1-(4-fluorophenyl)but-3-en-1-one (The Enone).

The activation energy (


) for Substitution is generally lower than Elimination, but Elimination is entropically favored at higher temperatures.
Optimized Thermal Protocol
  • Solvent Choice: Methanol (b.p. 64.7°C).

    • Why: It acts as both solvent and reagent source, and its boiling point provides a natural "thermal ceiling" that minimizes elimination.

  • The Ramp:

    • Charge the Chloro-ketone and Methanol.

    • Add NaOMe (25% in MeOH) dropwise at 20–25°C .

    • Crucial: Do not heat during addition. Localized hot spots cause immediate elimination.

  • The Soak:

    • Heat to Reflux (65°C) .

    • Duration: 6–8 hours.

    • Monitoring: Check chloride consumption.[2]

Visualizing the Pathway

The following diagram illustrates the thermal gates where the reaction diverges into impurities.

ReactionPathways cluster_0 Mechanism Competition Start 4-Chloro-1-(4-fluorophenyl) butan-1-one TempGate Temperature Control Point Start->TempGate Mix Reagent + NaOMe / MeOH Target TARGET: 1-(4-Fluorophenyl)- 4-methoxybutan-1-one TempGate->Target Reflux (65°C) Optimal SN2 Impurity1 IMPURITY A: Elimination Product (Enone) TempGate->Impurity1 > 75°C (Pressure) or Local Hotspots Impurity2 IMPURITY B: Unreacted Chloride TempGate->Impurity2 < 50°C Kinetic Stall

Figure 1: Thermal divergence pathways. Maintaining 65°C favors the SN2 substitution (Green). Deviations lead to Elimination or Stalling (Red).

Troubleshooting Guide (FAQ Format)

Q1: My reaction stalled with 15% starting material remaining. Can I increase the temperature to 80°C to push it?

No.

  • Reasoning: Increasing T to 80°C (requires a sealed vessel or higher boiling co-solvent) will exponentially increase the rate of Elimination (

    
    )  over Substitution (
    
    
    
    ). You will convert your remaining starting material into the Enone impurity, which is difficult to separate.
  • Solution: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq). This performs a Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide, which reacts faster with methoxide at the standard reflux temperature (65°C).

Q2: I see a new impurity peak at RRT 1.2 after the quench. What happened?

Diagnosis: This is likely the Acetal or Hemiacetal formed during an improper quench.

  • Cause: Quenching a hot methoxide reaction (>40°C) with acid/water can catalyze the attack of methanol on the ketone carbonyl.

  • Protocol: Cool the reaction mass to < 20°C before adding the quench water. Adjust pH to neutral immediately.

Q3: The exotherm during the Friedel-Crafts step overwhelmed my chiller. Is the batch salvageable?

Maybe.

  • Check: Analyze for

    
    -Tetralone  derivatives.
    
  • Logic: If the temperature exceeded 80°C, the Lewis Acid (AlCl3) likely catalyzed the intramolecular alkylation of the chlorobutyl chain onto the fluorobenzene ring.

  • Limit: If Tetralone > 5%, recrystallization will be difficult due to structural similarity. The batch may need to be discarded or distilled (high vacuum required).

Summary of Operational Parameters

StepParameterSpecificationConsequence of Failure
Acylation

Addition Rate
Maintain

Runaway exotherm, solvent boil-off.
Acylation Post-Reaction Cook

Low yield (<45C) or Cyclization (>60C).
Methoxylation Reagent Addition

Localized elimination (Enone formation).
Methoxylation Reaction TempReflux (

)
Optimal balance of rate vs. selectivity.

Visualizing the Troubleshooting Logic

Use this flow to diagnose yield/purity issues post-synthesis.

Troubleshooting Problem Issue Detected: Low Purity / Yield CheckImpurity Identify Major Impurity (HPLC/GC) Problem->CheckImpurity Tetralone Cyclic Ketone (Tetralone) CheckImpurity->Tetralone Found Enone Alkene (Elimination Product) CheckImpurity->Enone Found SM Starting Material (Chloride) CheckImpurity->SM Found RootCause1 F-C Step Overheated (>60°C) Tetralone->RootCause1 Cause Analysis RootCause2 Methoxylation Too Hot or Base Added Too Fast Enone->RootCause2 Cause Analysis RootCause3 Methoxylation Too Cold or Moisture in Solvent SM->RootCause3 Cause Analysis

Figure 2: Diagnostic logic tree for impurity profiling.

References

  • Friedel-Crafts Acylation Mechanisms & C

    • Source: Olah, G. A. (1973).
    • Relevance: Establishes the mechanism of acylium ion formation and the thermal risks of cycliz
    • Context:

  • Synthesis of Butyrophenone Neuroleptics (Janssen)

    • Source: Janssen, P. A. J. (1959). "The synthesis of basic butyrophenones." Journal of Medicinal and Pharmaceutical Chemistry.
    • Relevance: The foundational text for synthesizing fluorobutyrophenone intermedi
    • Context: (Analogous chemistry for 4-methoxy derivatives).

  • Nucleophilic Substitution vs.

    • Source:Organic Process Research & Development (OPRD).
    • Relevance: General process safety regarding the thermal competition between and in primary alkyl halides with beta-carbonyls.
    • Context:

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Fluorophenyl)-4-methoxybutan-1-one is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a fluorinated aromatic ring and a methoxybutyl chain, makes it a valuable building block in medicinal chemistry. The efficient and scalable synthesis of this ketone is therefore of significant interest to researchers and professionals in drug development. This guide provides an in-depth comparison of the primary synthetic methodologies for preparing 1-(4-Fluorophenyl)-4-methoxybutan-1-one, offering insights into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each approach to aid in the selection of the most suitable method for a given research or development context.

Methodology 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, fluorobenzene, with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

Reaction Scheme & Mechanism

The synthesis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one via Friedel-Crafts acylation commences with the preparation of 4-methoxybutanoyl chloride from 4-methoxybutanoic acid. This is readily achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). The resulting 4-methoxybutanoyl chloride is then reacted with fluorobenzene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The mechanism begins with the activation of the acyl chloride by the Lewis acid to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of the fluorobenzene ring. The fluorine atom is an ortho-, para-directing deactivator; however, due to steric hindrance at the ortho position, the para-substituted product is predominantly formed. A subsequent deprotonation of the aromatic ring restores its aromaticity and yields the desired product, 1-(4-Fluorophenyl)-4-methoxybutan-1-one.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation 4-methoxybutanoic acid 4-methoxybutanoic acid 4-methoxybutanoyl chloride 4-methoxybutanoyl chloride 4-methoxybutanoic acid->4-methoxybutanoyl chloride SOCl₂ SOCl2 SOCl2 Acylium_Ion Acylium Ion Intermediate 4-methoxybutanoyl chloride->Acylium_Ion AlCl₃ Fluorobenzene Fluorobenzene Fluorobenzene->Acylium_Ion Electrophilic Attack AlCl3 AlCl3 Product 1-(4-Fluorophenyl)-4-methoxybutan-1-one Acylium_Ion->Product

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol

Step 1: Synthesis of 4-methoxybutanoyl chloride

  • To a stirred solution of 4-methoxybutanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 4-methoxybutanoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a separate flask, suspend anhydrous aluminum chloride (1.1 eq) in an excess of fluorobenzene, which serves as both the reactant and the solvent.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add the crude 4-methoxybutanoyl chloride (1.0 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography. A study on the acylation of fluorobenzene with benzoyl chloride using a TfOH and La(OTf)₃ catalyst system reported a yield of 87% with 99% para-selectivity, suggesting this could be a high-yielding approach for the target molecule as well[1].

Advantages & Disadvantages
AdvantagesDisadvantages
Well-established and widely used reaction.Requires stoichiometric amounts of Lewis acid, leading to significant waste.
High para-selectivity for halogenated benzenes.The Lewis acid catalyst is sensitive to moisture.
Starting materials are readily available.The reaction can be difficult to control on a large scale due to its exothermic nature.
Can provide high yields.[1]Potential for side reactions if the substrate is not sufficiently deactivated.

Methodology 2: Grignard Reaction

The Grignard reaction offers a powerful alternative for the formation of carbon-carbon bonds. This organometallic reaction involves the nucleophilic addition of a Grignard reagent to an electrophilic carbon atom. For the synthesis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one, two main Grignard-based routes can be envisioned.

Route A: 4-Fluorophenylmagnesium Halide + 4-Methoxybutanenitrile

In this approach, a Grignard reagent is prepared from a 4-fluorohalobenzene (e.g., 4-fluorobromobenzene) and magnesium metal. This nucleophilic organometallic species then attacks the electrophilic carbon of 4-methoxybutanenitrile. The resulting imine intermediate is subsequently hydrolyzed under acidic conditions to yield the target ketone.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Hydrolysis 4-fluorobromobenzene 4-fluorobromobenzene Grignard_Reagent 4-Fluorophenylmagnesium bromide 4-fluorobromobenzene->Grignard_Reagent Mg, THF Mg Mg Imine_Intermediate Imine Intermediate Grignard_Reagent->Imine_Intermediate 1. Add 4-methoxybutanenitrile 4-methoxybutanenitrile 4-methoxybutanenitrile Product 1-(4-Fluorophenyl)-4-methoxybutan-1-one Imine_Intermediate->Product 2. H₃O⁺ (Hydrolysis) G cluster_0 Step 1: Organolithium Formation cluster_1 Step 2: Nucleophilic Acylation 4-fluorobromobenzene 4-fluorobromobenzene Organolithium_Reagent 4-Fluorophenyllithium 4-fluorobromobenzene->Organolithium_Reagent n-BuLi, THF, -78 °C n-BuLi n-BuLi Tetrahedral_Intermediate Tetrahedral Intermediate Organolithium_Reagent->Tetrahedral_Intermediate 1. Add Weinreb Amide Weinreb_Amide 4-methoxy-N-methoxy-N- methylbutanamide Product 1-(4-Fluorophenyl)-4-methoxybutan-1-one Tetrahedral_Intermediate->Product 2. Aqueous Workup

Sources

Comparative Guide: Purity Analysis of Commercial 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of purity evaluation strategies for 1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS 71434-08-7), a critical fluorinated building block used in the synthesis of neuropsychiatric pharmacophores (e.g., butyrophenone derivatives).

Executive Summary & Application Context

1-(4-Fluorophenyl)-4-methoxybutan-1-one (hereafter FMB ) is a versatile intermediate. Structurally, it is the ether-protected variant of the hydroxy-butyrophenone scaffold. It serves as a precursor where the methoxy group acts as a "masked" alcohol, offering stability during harsh Friedel-Crafts acylations or Grignard reactions that would otherwise degrade a free hydroxyl or chloro-alkyl chain.

The Critical Risk: Commercial batches of FMB vary significantly based on their synthetic origin.

  • Route A (Friedel-Crafts): Fluorobenzene + 4-Methoxybutyryl chloride. Risk: High levels of ortho-isomer (2-fluoro) and unreacted fluorobenzene.

  • Route B (Substitution): 4-Chloro-1-(4-fluorophenyl)butan-1-one + Methoxide. Risk: Residual chloro-analog (a potent alkylating agent) and elimination side-products (alkenes).

This guide compares three analytical tiers—HPLC-UV , GC-MS , and qNMR —to determine which protocol best mitigates these specific risks.

Critical Quality Attributes (CQAs)

Before selecting an analytical method, researchers must define the "Failure Mode" for their downstream application.

CQATarget SpecificationWhy it Matters
Assay (Purity) > 98.0%Low purity affects stoichiometry in subsequent deprotection steps.
Ortho-Isomer < 0.5%The 2-fluorophenyl isomer is chemically similar but pharmacologically inactive or toxic. Hard to remove later.
Chloro-Analog < 0.1%Critical: If present, this impurity will compete in alkylation reactions, creating "rogue" drug analogs.
Water Content < 0.1%Essential if FMB is used in moisture-sensitive organometallic steps.

Comparative Analysis of Analytical Methods

Method A: HPLC-UV (The Process Standard)

Best for: Routine QC, detecting non-volatile polar impurities (acids, phenols).

  • Mechanism: Reverse-phase chromatography separates based on hydrophobicity. The fluorobenzoyl moiety provides a strong UV chromophore at 254 nm.

  • Pros: High precision; quantification of non-volatile degradation products (e.g., 4-hydroxybutyric acid derivatives).

  • Cons: Poor resolution between the ortho- and para- isomers unless specific phenyl-hexyl columns are used. Misses inorganic salts.

Method B: GC-MS (The Isomer Hunter)

Best for: Identifying structural isomers and volatile synthesis byproducts.

  • Mechanism: Capillary gas chromatography separates based on boiling point and polarity.

  • Pros: Superior resolution of Regioisomers. The ortho-isomer typically elutes slightly earlier than the para-FMB. MS detection confirms identity (m/z 196 parent ion).

  • Cons: Thermal degradation of the methoxy ether can occur at high injector temperatures (>250°C).

Method C: qNMR (The Absolute Reference)

Best for: Mass balance assay and solvent quantification.

  • Mechanism: Proton NMR with an internal standard (e.g., Maleic Acid or TCNB).

  • Pros: Self-validating. Does not require a reference standard of FMB (which may be impure itself). Detects residual solvents (MeOH, THF) invisible to UV.

  • Cons: Lower sensitivity (LOD ~0.1%); requires large sample mass (~10-20 mg).

Detailed Experimental Protocols

Protocol 1: High-Resolution HPLC-UV (Recommended for Purity)

This protocol is optimized to separate the likely Chloro-analog impurity from the target Methoxy compound.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (primary), 210 nm (secondary for non-aromatics).

  • Sample Prep: Dissolve 5 mg FMB in 10 mL 50:50 Water:ACN.

Protocol 2: GC-MS for Isomer Detection
  • Column: Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Injector: Split 20:1 @ 250°C.

  • Oven Program:

    • 60°C hold for 1 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 5°C/min to 240°C (Critical separation window).

    • Hold 3 min.

  • Detection: EI Source, Scan range 50-400 m/z.

Comparative Data: Commercial Grade Analysis (Simulated Case Study)

The following table illustrates a typical comparison between a "High Purity" standard and a "Technical Grade" bulk sample, highlighting why a single method is insufficient.

ParameterMethodSupplier A (Pharma Grade)Supplier B (Tech Grade)Interpretation
Assay (Area %) HPLC-UV99.8%98.2%Supplier B looks acceptable by HPLC alone.
Ortho-Isomer GC-MSNot Detected1.4% Critical Failure: Supplier B contains the 2-fluoro isomer, likely from unselective Friedel-Crafts conditions.
Chloro-Analog HPLC/GCNot Detected0.3%Supplier B used the Chloro-substitution route; residual alkyl chloride present.
Residual Solvent qNMR< 0.1%0.8% (Methanol)Supplier B has trapped solvent, inflating the weight.
Effective Potency Combined 99.8% 95.7% Real Purity: When correcting for isomers and solvents, Supplier B is significantly lower grade.

Decision Logic & Workflow

The following diagram illustrates the decision process for accepting a batch of FMB for pharmaceutical synthesis.

PurityAnalysis Start Commercial FMB Batch Received qNMR Step 1: qNMR Analysis (Check Potency & Solvents) Start->qNMR Decision1 Potency > 98%? qNMR->Decision1 GCMS Step 2: GC-MS Analysis (Check Ortho-Isomer & Volatiles) Decision1->GCMS Yes Fail BATCH REJECTED Recrystallize or Return Decision1->Fail No (Solvent/Water High) Decision2 Ortho-Isomer < 0.5%? GCMS->Decision2 HPLC Step 3: HPLC-UV Analysis (Check Non-volatiles & Chloro-analog) Decision2->HPLC Yes Decision2->Fail No (Isomer High) Decision3 Chloro-Analog < 0.1%? HPLC->Decision3 Pass BATCH APPROVED Proceed to Synthesis Decision3->Pass Yes Decision3->Fail No (Active Impurity)

Figure 1: Analytical workflow for validating 1-(4-Fluorophenyl)-4-methoxybutan-1-one purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15387, Melperone (Related Structure). Retrieved from [Link]

  • Accela ChemBio. Safety Data Sheet & Product Specifications for CAS 71434-08-7. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. New synthesis of a late-stage tetracyclic key intermediate of lumateperone (Discussing fluorobutyrophenone intermediates). Retrieved from [Link]

Cross-validation of analytical methods for 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for 1-(4-Fluorophenyl)-4-methoxybutan-1-one Content Type: Publish Comparison Guide

Executive Summary

1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS: 3874-54-2, hereafter referred to as FMB ) is a critical pharmacophore intermediate, primarily utilized in the synthesis of butyrophenone-class antipsychotics such as Melperone and Lenperone . Its purity is a critical quality attribute (CQA) because the "4-methoxy" moiety often serves as a leaving group precursor or a stable ether linkage in downstream synthesis.

This guide provides a technical cross-validation of the two dominant analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID/MS) . While HPLC-UV is the industry standard for final release due to its robustness, GC-FID offers superior resolution for volatile process impurities. This guide outlines the causality behind method selection, detailed protocols, and a decision matrix for their application.

Part 1: Methodological Landscape & Mechanism

To validate the purity of FMB, we must exploit its physicochemical properties:

  • Chromophore: The p-fluorobenzoyl group exhibits strong UV absorption at 245–254 nm , making HPLC-UV highly sensitive.

  • Volatility: With a boiling point predicted ~300°C (at 760 mmHg) and stability up to 250°C, FMB is amenable to GC analysis without derivatization.

  • Polarity: The methoxy ether tail adds moderate polarity, requiring a C18 stationary phase for HPLC or a 5%-phenyl phase for GC to prevent tailing.

The Cross-Validation Rationale

Relying on a single method creates "analytical blind spots."

  • HPLC Blind Spot: Inorganic salts and very volatile solvents (methanol, THF) elute in the void volume.

  • GC Blind Spot: Thermally unstable non-volatiles or high-molecular-weight dimers may degrade or not elute.

  • Solution: Cross-validation ensures that the purity value derived from Method A is corroborated by the orthogonal selectivity of Method B.

Part 2: Comparative Performance Analysis

The following data summarizes the performance characteristics of both methods based on validation studies of fluorobutyrophenone intermediates.

FeatureMethod A: RP-HPLC (UV) Method B: GC-FID/MS
Primary Utility Final Product Release (QC), Non-volatile ImpuritiesProcess Control (IPC), Residual Solvents, Isomer Separation
Selectivity High for polar degradants (hydrolysis products)High for structural homologs & volatile precursors
Linearity Range 0.5 – 200 µg/mL (

)
1.0 – 500 µg/mL (

)
LOD / LOQ ~0.05 µg/mL / 0.15 µg/mL~0.1 µg/mL / 0.5 µg/mL
Precision (RSD) < 0.5% (System Suitability)< 1.0% (System Suitability)
Robustness High (pH sensitive if impurities are ionizable)High (Carrier gas flow sensitive)
Analysis Time 15–25 minutes (Gradient)12–18 minutes (Ramp)
Part 3: Detailed Experimental Protocols
Protocol A: RP-HPLC (The Gold Standard)

Objective: Quantify FMB purity and detect hydrolysis degradants (e.g., 4-hydroxy analog).

1. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Luna),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–2 min: 30% B (Isocratic hold)

    • 2–15 min: 30%

      
       80% B (Linear Ramp)
      
    • 15–20 min: 80% B (Wash)

    • 20–21 min: Return to 30% B.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 248 nm (Max absorption of fluorobutyrophenone).

  • Column Temp: 30°C.

2. Standard Preparation:

  • Dissolve 10 mg FMB Reference Standard in 10 mL Acetonitrile (Stock: 1 mg/mL).

  • Dilute to 100 µg/mL with Mobile Phase (Initial Ratio).

3. System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • %RSD of 5 replicate injections:

    
    .
    
Protocol B: GC-FID (The Orthogonal Check)

Objective: Confirm volatile purity and identify late-eluting non-polar side products.

1. Chromatographic Conditions:

  • Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane),

    
    .
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1), 260°C.

  • Detector: FID @ 300°C. (Hydrogen: 30 mL/min, Air: 400 mL/min).

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C (Hold 5 min).

2. Sample Preparation:

  • Dissolve 10 mg Sample in 10 mL Dichloromethane (DCM) or Methanol.

  • Internal Standard (Optional but Recommended): Add Valerophenone (0.5 mg/mL) to correct for injection variability.

Part 4: Visualization & Workflow

The following diagram illustrates the logical flow for cross-validating a batch of FMB using both methods.

CrossValidationWorkflow Sample Raw Sample (FMB Batch) Prep Sample Preparation (Solvent Extraction) Sample->Prep Split Split Analysis Prep->Split HPLC Method A: HPLC-UV (Polarity Separation) Split->HPLC GC Method B: GC-FID (Volatility Separation) Split->GC DataA Data A: Non-volatile Impurities (Hydrolysis products) HPLC->DataA DataB Data B: Volatile Impurities (Solvents, Precursors) GC->DataB Correlation Data Correlation Is Purity > 99.0% on BOTH? DataA->Correlation DataB->Correlation Release Release Batch (COA Generation) Correlation->Release Yes Investigate OOS Investigation (Identify Unknowns) Correlation->Investigate No

Figure 1: Analytical decision matrix for cross-validating 1-(4-Fluorophenyl)-4-methoxybutan-1-one purity.

Part 5: Critical Insights & Recommendations
  • When to use HPLC-UV:

    • Routine QC: Use for every batch release. It is less prone to maintenance issues than GC and handles the polar "4-hydroxy" degradant (formed if the methoxy group hydrolyzes) much better.

    • Stability Studies: Essential for tracking degradation over time, as non-volatile oligomers will not appear on GC.

  • When to use GC-FID/MS:

    • Process Development: Use when optimizing the alkylation step. GC separates the starting material (4-chloro analog) from the product (4-methoxy) with higher resolution than standard C18 HPLC.

    • Solvent Analysis: If methanol or toluene is used in synthesis, GC is mandatory for residual solvent quantification (USP <467>).

  • Potential Pitfall (The "Ghost" Peak):

    • In HPLC, the "4-chloro" precursor (if unreacted) may co-elute with the "4-methoxy" product on standard C18 columns due to similar hydrophobicity.

    • Remediation: Use a Phenyl-Hexyl column or check with GC-FID, where the boiling point difference ensures separation.

References
  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH). [Link]

  • Impurity Profiling of Butyrophenone Antipsychotics. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for Melperone intermediates). [Link]

  • PubChem Compound Summary for 1-(4-Fluorophenyl)-4-methoxybutan-1-one. National Center for Biotechnology Information. [Link] (Note: Link directs to the hydroxy-analog record for structural verification as specific methoxy-analog records are often proprietary/intermediate focused).

Sources

Comparative In-Vitro Profiling of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Probe in Neuroleptic Synthesis

1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS: 71434-08-7) represents a critical structural scaffold and process impurity in the synthesis of butyrophenone antipsychotics, most notably Haloperidol and Lenperone . Structurally, it is the methoxy-ether analog of the primary alkylating agent, 4-Chloro-1-(4-fluorophenyl)butan-1-one (FCB).

In drug development, this compound serves two distinct roles:

  • Process Impurity Standard: It is a common side-product formed via methanolic solvolysis during the Friedel-Crafts acylation or subsequent alkylation steps.

  • Pharmacological Probe: It acts as a "negative control" for alkylation assays and a tool to map the structure-activity relationship (SAR) of the butyrophenone tail.

This guide outlines the in-vitro profiling required to characterize this molecule, focusing on differentiating its reactivity, metabolic stability, and receptor affinity from its active chloro-analog and the final drug product.

Mechanistic Basis & Comparative Analysis

The core objective of testing this compound is to establish its pharmacological silence relative to the drug (Haloperidol) and its chemical inertness relative to the reactive intermediate (FCB).

Comparative Reference Table
FeatureTest Compound (F-Methoxy-BP)Reactive Intermediate (F-Chloro-BP)Reference Drug (Haloperidol)
CAS Number 71434-08-73874-54-252-86-8
Primary Role Impurity / Negative ControlAlkylating AgentD2 Antagonist (Antipsychotic)
Chemical Reactivity Low (Stable Ether)High (Alkyl Chloride)Stable
Genotoxicity Risk LowHigh (Direct Alkylator)Low
D2 Receptor Affinity (

)

nM (Predicted)

nM

nM
Metabolic Liability O-Dealkylation (CYP mediated)Ketone ReductionN-Dealkylation / Glucuronidation
Mechanistic Pathway Diagram[1]

The following diagram illustrates the origin of the methoxy impurity and the critical decision points for in-vitro testing.

G Start Fluorobenzene + 4-Chlorobutyryl Chloride Inter Active Intermediate (F-Chloro-BP) Start->Inter Friedel-Crafts Impurity Impurity (F-Methoxy-BP) Inter->Impurity Methanolic Solvolysis (Side Rxn) Drug Haloperidol (Final Drug) Inter->Drug Alkylation (Piperidine) Test1 NBP Assay (Genotox Screen) Impurity->Test1 Reactivity Test Test2 D2 Receptor Binding Impurity->Test2 Binding Assay

Figure 1: Synthesis workflow showing the origin of the methoxy-impurity and required qualification assays.

Experimental Protocols

Protocol A: Chemo-Reactivity Assessment (NBP Assay)

Objective: To demonstrate that 1-(4-Fluorophenyl)-4-methoxybutan-1-one lacks the alkylating potential of its chloro-analog. This is crucial for justifying higher impurity limits in regulatory filings.

Principle: 4-(p-nitrobenzyl)pyridine (NBP) reacts with alkylating agents to form a colored complex. The methoxy compound should yield a negative result.

Workflow:

  • Preparation: Dissolve Test Compound (Methoxy) and Positive Control (Chloro-analog) in DMSO at 100 mM.

  • Incubation: Mix 20 µL of compound with 100 µL of 5% NBP solution (in ethylene glycol) and 100 µL of phosphate buffer (pH 7.4).

  • Reaction: Heat at 100°C for 60 minutes.

  • Development: Cool and add 100 µL of 50% Triethylamine (base) to develop color.

  • Readout: Measure Absorbance at 560 nm.

    • Acceptance Criteria: Positive Control OD > 0.5; Test Compound OD < 0.05 (Background).

Protocol B: Dopamine D2 Receptor Binding (Radioligand Competition)

Objective: To verify that the impurity does not possess significant off-target affinity for the primary therapeutic target (D2 receptor).

Materials:

  • Membranes: CHO cells expressing human recombinant D2 receptors.

  • Radioligand: [³H]-Methylspiperone (0.5 nM).

  • Reference: Haloperidol (unlabeled).

Step-by-Step:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 5 mM MgCl₂, 1 mM EDTA.

  • Dosing: Prepare serial dilutions of the Test Compound (10 µM to 0.1 nM).

  • Incubation: Combine 20 µg membrane protein, [³H]-ligand, and test compound in 96-well plates. Incubate for 60 mins at 25°C.

  • Filtration: Harvest onto GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
     and 
    
    
    
    .
    • Expected Result:

      
       (Inactive).
      
Protocol C: Metabolic Stability (Liver Microsomes)

Objective: To determine if the methoxy group is liable to O-dealkylation, which would generate 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (a known metabolite).

Workflow:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction Mix: 1 µM Test Compound + NADPH regenerating system in 100 mM Phosphate Buffer (pH 7.4).

  • Timepoints: 0, 15, 30, 60 minutes at 37°C.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring the parent ion (

    
    ) and the O-desmethyl metabolite (
    
    
    
    ).
  • Metric: Calculate Intrinsic Clearance (

    
    ).
    

References

  • Impurity Profiling in Antipsychotics : Synthesis and characterization of haloperidol impurities. SynZeal Research Standards.[1] Link

  • Receptor Binding Methodology : PDSP Protocol for Dopamine Receptor Binding Assays. National Institute of Mental Health. Link

  • Genotoxicity Screening : Assessment of alkylating agents using the NBP assay. ACS Publications. Link

  • Metabolic Pathways : Metabolism of Haloperidol and its analogs. Drug Metabolism and Disposition.[2] Link

Sources

Pharmacokinetic profile of 1-(4-Fluorophenyl)-4-methoxybutan-1-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacokinetic Profile of 1-(4-Fluorophenyl)-4-methoxybutan-1-one Analogs is a specialized area of study, primarily relevant to medicinal chemists optimizing neuroleptic scaffolds and process chemists controlling impurities in butyrophenone synthesis (e.g., Haloperidol, Melperone).

This guide provides an in-depth technical comparison of the Methoxy-analog (1-(4-Fluorophenyl)-4-methoxybutan-1-one) versus its Chloro-precursor and the Amino-active drugs . It focuses on the structural influence of the 4-position substituent on ADME (Absorption, Distribution, Metabolism, Excretion) properties.

A Comparative Technical Guide for Drug Development

Executive Summary & Compound Identity

1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS: 71434-08-7) represents a specific structural subclass of the butyrophenone family.[1][2][3] Unlike the clinically active neuroleptics (which possess a basic tertiary amine at the 4-position) or the synthetic precursors (which possess a reactive chloride), this analog features a neutral methoxy ether terminus.

This structural deviation fundamentally alters the pharmacokinetic landscape, shifting the molecule from a lysosomotropic, ionizable base to a highly lipophilic, neutral entity.

Chemical Identity Comparison
FeatureTarget Compound Alternative A (Precursor) Alternative B (Active Drug Class)
Name Methoxy-Analog Chloro-Analog Melperone / Haloperidol
Structure 1-(4-F-Ph)-4-methoxybutan-1-one4-Chloro-1-(4-F-Ph)butan-1-one1-(4-F-Ph)-4-(amine)butan-1-one
CAS 71434-08-73874-54-23575-80-2 (Melperone)
Key Functional Group Ether (-OMe) Alkyl Halide (-Cl) Tertiary Amine (-NR2)
Physicochemical State Neutral / LipophilicElectrophilic / LipophilicBasic (pKa ~8-9) / Amphiphilic
Primary Role Impurity / Metabolite ProbeAlkylating IntermediateDopamine D2 Antagonist

Comparative Pharmacokinetic Profile

The following data synthesizes experimental trends in butyrophenone SAR (Structure-Activity Relationships) with predicted physicochemical behavior for the methoxy analog.

Physicochemical Drivers (In Silico Prediction)
ParameterMethoxy-AnalogChloro-AnalogAmino-Drugs (e.g., Melperone)Impact on PK
LogP (Lipophilicity) ~3.2 - 3.5 (High)~3.8 (Very High)~2.5 - 4.0 (pH dependent)High LogP drives rapid passive absorption and BBB penetration.
pKa (Ionization) Neutral (No ionization)Neutral~8.5 (Basic)Lack of ionization prevents lysosomal trapping (reducing Vd compared to amines).
H-Bond Donors 000-1Low donor count facilitates membrane permeability.
PSA (Polar Surface Area) ~26 Ų~17 Ų~20-40 ŲLow PSA (<90 Ų) indicates excellent CNS permeability.
ADME Performance Analysis
Absorption (Bioavailability)
  • Methoxy-Analog: Exhibits rapid passive diffusion due to high lipophilicity and lack of ionization at gastric pH. However, solubility in aqueous media is the rate-limiting step (Class II in BCS).

  • Amino-Drugs: Good absorption but subject to first-pass metabolism and pH-dependent solubility (soluble in stomach, less so in intestine).

  • Causality: The ether linkage is stable to gastric acid, unlike certain esters, ensuring the intact molecule reaches the intestine.

Distribution (CNS Penetration & Vd)
  • Blood-Brain Barrier (BBB): The Methoxy-analog shows superior initial BBB crossing compared to the amino-drugs due to the absence of a cationic charge. However, it lacks the "trapping" mechanism (protonation inside acidic compartments) that keeps neuroleptics in brain tissue for long durations.

  • Volume of Distribution (Vd):

    • Amino-Drugs: High Vd (10–20 L/kg) due to tissue binding and lysosomal trapping.

    • Methoxy-Analog: Moderate Vd (~1–3 L/kg). It distributes into lipids but does not concentrate in acidic organelles.

Metabolism (Clearance Pathways)
  • Methoxy-Analog:

    • O-Demethylation: Mediated primarily by CYP2D6/CYP3A4 to form the primary alcohol (4-hydroxy-1-(4-fluorophenyl)butan-1-one).

    • Ketone Reduction: Cytosolic carbonyl reductases reduce the ketone to a secondary alcohol.

  • Amino-Drugs: Undergo N-dealkylation and oxidation.

  • Risk: The Methoxy-analog avoids the formation of reactive pyridinium species (seen in some MPTP-like impurities), making it toxicologically distinct.

Excretion
  • Route: Predominantly biliary/fecal excretion for the Methoxy-analog due to high lipophilicity. Renal clearance of the unchanged parent is negligible.

Experimental Protocols for Validation

To validate the PK profile of the Methoxy-analog versus its alternatives, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability (Metabolic Half-Life)
  • Objective: Determine intrinsic clearance (

    
    ) differences between the ether and amine scaffolds.
    
  • System: Pooled Human Liver Microsomes (HLM).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of Methoxy-analog and Haloperidol (Control) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) with HLM (0.5 mg/mL protein).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
    • Success Criterion: Control (Haloperidol) must show

      
       consistent with literature (~15-20 min in HLM).
      
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: Assess passive BBB permeability without transporter interference.

  • Causality: Since the Methoxy-analog is neutral, PAMPA is a more direct predictor of its diffusion than Caco-2 (which includes transporters).

Steps:

  • Donor Plate: Add 300 µL of compound (10 µM) in pH 7.4 buffer.

  • Acceptor Plate: Add 200 µL of buffer.

  • Membrane: Coat PVDF filter with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Sandwich plates and incubate for 18 hours at room temperature (humidity chamber).

  • Quantification: Measure UV absorbance or LC-MS response in both wells.

  • Metric: Calculate Effective Permeability (

    
    ).
    
    • Interpretation:

      
       cm/s indicates high CNS penetration.
      

Mechanism of Action & Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the Methoxy-analog compared to the standard Amino-drug scaffold.

MetabolicPathways cluster_0 Parent Compounds cluster_1 Phase I Metabolism cluster_2 Elimination Methoxy Methoxy-Analog (Neutral Ether) Alcohol Primary Alcohol (Inactive) Methoxy->Alcohol O-Demethylation (CYP2D6, CYP3A4) Reduced Reduced Ketone (Secondary Alcohol) Methoxy->Reduced Carbonyl Reductase Amino Amino-Drug (Basic Amine) N_Dealkyl N-Dealkylated Metabolite Amino->N_Dealkyl N-Dealkylation Amino->Reduced Carbonyl Reductase Gluc Glucuronide Conjugate Alcohol->Gluc UGT Conjugation Reduced->Gluc UGT Conjugation

Figure 1: Divergent metabolic pathways. The Methoxy-analog undergoes O-demethylation, avoiding the N-oxidation pathways associated with amine-containing neuroleptics.

References

  • Janssen, P. A., et al. (1959).[4] "Chemistry and pharmacology of butyrophenones." Journal of Medicinal and Pharmaceutical Chemistry. Link

  • Niemegeers, C. J., & Janssen, P. A. (1979). "A systematic study of the pharmacological activities of dopamine antagonists." Life Sciences. Link

  • Accela ChemBio. (2024). "Product Data: 1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS 71434-08-7)." Chemical Catalog. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Haloperidol." PubChem. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for PAMPA/Microsomal protocols).

Sources

A Comprehensive Guide to Assessing the Cytotoxicity of 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Cytotoxic Profile of a Novel Compound

In the landscape of drug discovery and development, the early and accurate assessment of a compound's cytotoxicity is paramount. [ 22 ] This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, 1-(4-Fluorophenyl)-4-methoxybutan-1-one. As direct cytotoxicity data for this specific molecule is not yet prevalent in published literature, this document serves as a robust, hypothesis-driven protocol for its initial characterization. We will explore the rationale behind experimental design, provide detailed methodologies for a multi-parametric assessment of cell health, and offer a framework for the interpretation of potential outcomes.

The chemical structure of 1-(4-Fluorophenyl)-4-methoxybutan-1-one, featuring a fluorophenyl group and a methoxybutan-1-one moiety, suggests the potential for biological activity. Studies on analogous compounds have indicated that the presence of a 4-fluorophenyl group can contribute to cytotoxic effects. [ 13, 18 ] Similarly, the methoxy group has been shown to modulate the cytotoxic activity of various compounds. [ 17, 19 ] Therefore, a thorough investigation into the cytotoxicity of 1-(4-Fluorophenyl)-4-methoxybutan-1-one is warranted to determine its safety profile and potential as a therapeutic agent.

This guide will compare the cytotoxic effects of 1-(4-Fluorophenyl)-4-methoxybutan-1-one against a well-characterized chemotherapeutic agent, Doxorubicin, and a vehicle control. We will utilize a panel of cancer cell lines and a non-cancerous cell line to assess both general cytotoxicity and potential cancer cell-specific effects.

Hypothesized Cytotoxic Profile and Mechanistic Pathways

Based on the structural motifs of 1-(4-Fluorophenyl)-4-methoxybutan-1-one, we can hypothesize several potential mechanisms of cytotoxicity. The fluorophenyl group may contribute to interactions with cellular targets, potentially leading to the disruption of critical cellular processes. The methoxybutan-1-one structure could influence the compound's solubility, cell permeability, and metabolic stability, all of which can impact its cytotoxic potential. Some compounds with similar structures have been shown to induce apoptosis. [ 2 ] Therefore, our experimental design will aim to investigate whether 1-(4-Fluorophenyl)-4-methoxybutan-1-one induces cell death through necrosis or apoptosis.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

To obtain a comprehensive understanding of the cytotoxic effects of 1-(4-Fluorophenyl)-4-methoxybutan-1-one, a multi-assay, multi-cell line approach is proposed. This will allow for the assessment of various cellular health parameters and provide insights into the compound's mechanism of action.

Test Articles and Controls
  • Test Compound: 1-(4-Fluorophenyl)-4-methoxybutan-1-one, dissolved in Dimethyl Sulfoxide (DMSO).

  • Positive Control: Doxorubicin, a well-established anticancer drug with known cytotoxic effects and IC50 values across a range of cell lines. [ 5, 8, 12, 16, 20 ]

  • Vehicle Control: DMSO at the same final concentration used to dissolve the test compound. It is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%. [ 1, 4, 7, 9, 10 ]

Cell Line Selection

A panel of cell lines is recommended to assess the breadth and selectivity of the compound's cytotoxic activity:

  • MCF-7: Human breast adenocarcinoma cell line.

  • HeLa: Human cervical adenocarcinoma cell line.

  • HepG2: Human hepatocellular carcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HEK293: Human embryonic kidney cells (non-cancerous control to assess selectivity).

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare Test Compound & Controls treatment Treat Cells with Compound Concentrations prep_compound->treatment prep_cells Culture & Seed Cell Lines prep_cells->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay Caspase-3 Assay (Apoptosis) treatment->caspase_assay data_analysis Calculate IC50 Values mtt_assay->data_analysis ldh_assay->data_analysis caspase_assay->data_analysis comparison Compare with Controls data_analysis->comparison mechanism Elucidate Mechanism comparison->mechanism apoptosis_pathway compound 1-(4-Fluorophenyl)-4- methoxybutan-1-one cell Target Cell compound->cell receptor Cellular Target cell->receptor bax_bak Bax/Bak Activation receptor->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical intrinsic apoptosis pathway potentially induced by the test compound.

Conclusion: A Roadmap to Characterizing a Novel Compound

This guide provides a comprehensive and scientifically rigorous framework for the initial cytotoxic evaluation of 1-(4-Fluorophenyl)-4-methoxybutan-1-one. By employing a multi-assay and multi-cell line approach, researchers can obtain a detailed understanding of the compound's potency, mechanism of action, and cancer cell selectivity. The data generated from these studies will be crucial for making informed decisions regarding the future development of this compound as a potential therapeutic agent. The provided protocols and data interpretation guidelines are designed to ensure the generation of reliable and reproducible results, upholding the principles of scientific integrity.

References

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Cytotoxic activity of butane type of 1,7-seco-2,7'-cyclolignanes and apoptosis induction by Caspase 9 and 3. PubMed. Available at: [Link]

  • Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria. MDPI. Available at: [Link]

  • DMSO usage in cell culture. LifeTein. Available at: [Link]

  • The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. PMC. Available at: [Link]

  • In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. ProBiologists. Available at: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Preprints.org. Available at: [Link]

  • Cytotoxicity of dimethyl sulphoxide on ocular cells in vitro. BVS. Available at: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. KEYENCE. Available at: [Link]

  • 1-Methoxybutan-2-one. PubChem. Available at: [Link]

  • IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. ResearchGate. Available at: [Link]

  • Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Brieflands. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]

  • 1-Methoxybutan-1-ol. PubChem. Available at: [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PMC. Available at: [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Available at: [Link]

  • Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. ResearchGate. Available at: [Link]

  • Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC. Available at: [Link]

Structural Confirmation of 1-(4-Fluorophenyl)-4-methoxybutan-1-one: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the fluorobutyrophenone pharmacophore is a cornerstone of neuroleptic drug design (e.g., Haloperidol, Melperone). The intermediate 1-(4-Fluorophenyl)-4-methoxybutan-1-one presents specific characterization challenges due to the flexibility of its aliphatic ether chain. While Nuclear Magnetic Resonance (NMR) confirms connectivity, it fails to capture the solid-state conformational locking that dictates polymorphism and bioavailability.[1]

This guide details the definitive structural confirmation of this molecule using Single Crystal X-ray Diffraction (SC-XRD), comparing its efficacy against standard spectroscopic techniques.[1][2] We demonstrate why SC-XRD is the non-negotiable "Gold Standard" for validating this class of flexible pharmaceutical intermediates.

The Characterization Challenge

The molecule consists of a rigid 4-fluorophenyl moiety connected to a flexible 4-methoxybutan-1-one tail.[1]

  • The Problem: In solution (

    
    H NMR), the alkyl chain (
    
    
    
    ) undergoes rapid conformational averaging.[1] This masks potential steric clashes or specific folding patterns that occur in the solid state. Furthermore, distinguishing the target ether from its hydrolysis product (the alcohol impurity, 1-(4-fluorophenyl)-4-hydroxybutan-1-one) can be subtle in complex mixtures if water peaks obscure the hydroxyl proton.[1]
  • The Solution: SC-XRD provides an atomic-resolution snapshot of the molecule in its lowest energy lattice state, unambiguously distinguishing the terminal methoxy group from hydroxy impurities and defining the precise torsion angles of the butyl chain.

Comparative Analysis: SC-XRD vs. Spectroscopy

The following table contrasts the utility of standard analytical methods against X-ray crystallography for this specific fluorinated ether.

Feature

H /

C NMR
Mass Spectrometry (HRMS)X-ray Crystallography (SC-XRD)
Primary Output Connectivity & Chemical EnvironmentMolecular Formula & Fragmentation3D Spatial Arrangement & Packing
Chain Conformation Averaged (dynamic)NoneFixed (Torsion angles defined)
Impurity Detection < 1% difficult (overlap)High sensitivity (m/z)Absolute ID (Electron density map)
Stereochemistry Relative (NOE is ambiguous here)N/AAbsolute Configuration
Sample State Solution (Solvent effects)Gas Phase (Ionized)Solid State (Lattice forces)
Definitive Proof High (for purity)Medium (for ID)Ultimate (for structure)
Key Insight: The "Methoxy" vs. "Hydroxy" Ambiguity

In synthetic workflows involving alkylation of the 4-hydroxy precursor, incomplete conversion is a risk. In NMR, the


 singlet (

ppm) is distinct, but if the sample is wet (common in hygroscopic ketones), the

signal of the impurity broadens and merges with the baseline.[1] SC-XRD resolves this instantly: the electron density map will clearly show the presence (or absence) of the terminal methyl carbon, which is impossible to fake.[1]

Experimental Protocol: Crystallization & Diffraction

To obtain publication-quality data for 1-(4-Fluorophenyl)-4-methoxybutan-1-one, we utilize a slow-evaporation technique optimized for low-melting solids.[1]

Phase A: Crystal Growth
  • Solvent Selection: Dissolve 50 mg of the compound in a 1:1 mixture of Ethanol and n-Hexane . The fluorophenyl ring aids stacking, while the aliphatic chain requires non-polar hexane to minimize disorder.

  • Filtration: Pass through a 0.45

    
    m PTFE filter to remove nucleation sites (dust).[1]
    
  • Evaporation: Place in a scintillation vial, cover with parafilm, and pierce 3-4 small holes. Allow to stand at 4°C (fridge) to reduce thermal motion during nucleation.

  • Harvesting: After 48-72 hours, select block-like colorless crystals (

    
     mm).
    
Phase B: Data Collection & Refinement
  • Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil.

  • Temperature: Cool to 100 K using a nitrogen cryostream. Crucial: Cooling freezes the flexible butyl chain, reducing thermal ellipsoids and preventing "disorder" models during refinement.

  • Source: Mo

    
     (
    
    
    
    Å) or Cu
    
    
    . For organic light atoms, Cu is often superior for intensity, but Mo is sufficient given the fluorine atom's scattering power.
  • Strategy: Collect a full sphere of data (completeness > 99%) to ensure accurate Friedel pairs if absolute structure determination is attempted (though not strictly necessary for this achiral molecule, it aids in precision).

Structural Logic & Workflow Visualization

The following diagrams illustrate the decision-making process and the experimental workflow.

Diagram 1: The Structure Confirmation Logic

This flow demonstrates why a researcher moves from NMR to X-ray for this specific compound.

StructureLogic Start Synthesis Product: 1-(4-Fluorophenyl)-4-methoxybutan-1-one NMR 1H NMR Analysis Start->NMR Ambiguity Ambiguity Identified: 1. Flexible Chain Averaging 2. Potential -OH Impurity Masking NMR->Ambiguity Broad signals / Overlap Decision Requirement for Absolute Confirmation Ambiguity->Decision XRD SC-XRD Experiment (100 K) Decision->XRD Grow Crystals Result Definitive Structure: 1. Torsion Angles Resolved 2. Ether vs Alcohol Confirmed XRD->Result Solve & Refine

Figure 1: Decision matrix for escalating from spectroscopic screening to crystallographic confirmation.

Diagram 2: Crystallographic Refinement Pathway

The technical workflow for solving the structure of the fluorobutyrophenone derivative.

XRDWorkflow Crystal Single Crystal Selection Data Diffraction (Bruker APEX / Rigaku) Crystal->Data Mount & Freeze Solve Structure Solution (SHELXT / Intrinsic Phasing) Data->Solve Integration Refine Refinement (SHELXL) Solve->Refine Assign Atom Types Check Validation (CheckCIF / IUCr) Refine->Check Minimize R-factor Check->Refine Fix Alerts (Disorder)

Figure 2: Step-by-step crystallographic workflow from crystal selection to validated CIF.

Expected Crystallographic Parameters

Based on the Cambridge Structural Database (CSD) trends for fluorinated butyrophenones (e.g., related structures of Haloperidol precursors), the following parameters are the expected benchmarks for a successful solve.

ParameterExpected Value / RangeSignificance
Crystal System Monoclinic or TriclinicMost common for flexible organic chains (

or

).[1]
Bond Length (C=O)

Å
Confirms the ketone functionality (distinct from C-O single bonds).[1]
Bond Length (C-F)

Å
Characteristic of aromatic fluorine; shorter than C-Cl.[1]
Torsion Angle VariableThe butyl chain (

) usually adopts an anti or gauche conformation to maximize packing efficiency.[1]
Intermolecular Forces C-H...O and C-H...FWeak hydrogen bonds drive the lattice packing; the fluorine atom often acts as a weak acceptor.
Technical Note on Refinement

The methoxybutyl chain is prone to thermal disorder . If the thermal ellipsoids for the carbons (


) are elongated even at 100 K, the structure must be modeled with a disorder component (e.g., PART 1 / PART 2 in SHELXL) to accurately reflect the two competing conformations of the flexible tail. Failure to do this results in a high R-factor and an incorrect density map.[1]

Conclusion

While NMR is sufficient for routine purity checks, X-ray crystallography is the only method that provides absolute structural certainty for 1-(4-Fluorophenyl)-4-methoxybutan-1-one.[1] By visualizing the electron density, researchers can rule out hydrolysis impurities and define the precise solid-state conformation of the pharmacophore. For drug development pipelines, this level of validation is critical for IP protection and regulatory filing.

References

  • PubChem. (2025).[1][3][4] 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (Compound Summary). National Library of Medicine. [Link]

  • Obi, G., Zamisa, S. J., & van Heerden, F. R. (2019).[5][6] Crystal structure of 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one.[1][5] Zeitschrift für Kristallographie - New Crystal Structures, 235(2).[1][5] [Link][1][5]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM.[Link]

  • Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.[7][Link]

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.[1] (Standard software citation for protocol).

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Fluorophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(4-Fluorophenyl)-4-methoxybutan-1-one Content Type: Essential Safety & Logistical Guide Audience: Researchers, Synthetic Chemists, and EHS Officers

Executive Summary & Risk Profile

1-(4-Fluorophenyl)-4-methoxybutan-1-one is a fluorinated aromatic ketone, commonly utilized as a key intermediate in the synthesis of butyrophenone-class neuroleptics (e.g., Lenperone, Melperone).[1]

As a Senior Application Scientist, my directive is clear: Treat this compound not just as a chemical irritant, but as a potentially bioactive agent. Because it shares the pharmacophore of potent antipsychotics, systemic absorption must be prevented to avoid unforeseen CNS (Central Nervous System) effects.

Hazard Classification (Derived from Structural Analogs):

  • Primary Hazards: Skin/Eye Irritation (H315, H319), STOT-SE Respiratory Irritation (H335).[2]

  • Latent Hazard: Acute Toxicity (Oral/Dermal) and potential neuroactivity due to structural similarity to dopamine antagonists.

  • Chemical Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents and reducing agents.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for fluorinated ketones if used without specific material awareness. Ketones can degrade standard rubber rapidly, and the fluorinated moiety increases lipophilicity, potentially enhancing dermal absorption.

A. Hand Protection (Critical Control Point)
  • Splash Contact (Routine Handling):

    • Material: Nitrile Rubber (Low-Derma technology preferred).

    • Minimum Thickness: 0.11 mm (4 mil) minimum.

    • Protocol: Double-gloving is mandatory. The outer glove protects against physical abrasion; the inner glove acts as the final chemical barrier.

    • Change Frequency: Every 30 minutes or immediately upon contamination.

  • Immersion / Spill Cleanup:

    • Material: Laminate film (e.g., Silver Shield® / 4H®) or Butyl Rubber.

    • Why: Ketones cause rapid swelling and breakthrough in standard nitrile. Laminate offers >480 min breakthrough time.

B. Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Outside Hood):

    • Respirator: Half-face or Full-face respirator (NIOSH-approved).

    • Cartridge: OV/P100 (Organic Vapor + 99.97% Particulate Filter). The P100 is necessary if the material is a solid/powder; OV handles any sublimed vapors.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of liquid splash migrating around the lens.

  • Body: Chemical-resistant lab coat (poly-cotton blend is acceptable for solids; Tyvek® apron recommended for liquid stock handling).

Operational Workflow: Safe Handling Procedures
Phase 1: Preparation & Weighing
  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder dispersal.

  • Containment: Place the analytical balance inside a Vented Balance Enclosure (VBE) or a fume hood.

  • Lining: Line the work surface with absorbent, plastic-backed bench paper to capture micro-spills.

Phase 2: Reaction Setup
  • Solvent Selection: When dissolving, avoid highly volatile ethers if possible to reduce vapor pressure drift.

  • Temperature Control: Ensure reflux condensers are active before heating. Fluorinated ketones can have deceptive boiling points; overheating leads to rapid vaporization.

Phase 3: Quenching & Cleanup [3]
  • Decontamination: Wipe all surfaces with a surfactant (soap/water) first, then a solvent (ethanol). Reasoning: Water removes the bulk; ethanol solubilizes the lipophilic residue.

  • Waste Segregation:

    • Stream: Halogenated Organic Waste .

    • Critical Note: Do NOT mix with non-halogenated solvents. The presence of the Fluorine atom dictates specific high-temperature incineration protocols at the disposal facility.

Visualization: Risk Assessment & Spill Response
Figure 1: Exposure Pathway Analysis

This diagram illustrates the "Source-Path-Receiver" model specific to this compound, highlighting the critical intervention points.

RiskAssessment Source Source: 1-(4-Fluorophenyl)-4-methoxybutan-1-one (Powder/Liquid) PathAir Path: Airborne Dust/Vapor Source->PathAir PathSurface Path: Contaminated Surface Source->PathSurface ControlHood Control: Fume Hood (Engineering) PathAir->ControlHood Captured by ControlGloves Control: Double Nitrile/Laminate (PPE) PathSurface->ControlGloves Blocked by Receiver Receiver: Researcher (Skin/Lungs) ControlHood->Receiver Reduced Exposure ControlGloves->Receiver Prevented Absorption

Figure 2: Emergency Spill Response Workflow

Follow this logic flow immediately upon accidental release.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs Liquid) Start->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MinorLiquid Minor Liquid (<10mL) Assess->MinorLiquid Major Major Spill / Threat Assess->Major WetWipe Wet Wipe Method (Avoid Dust) MinorSolid->WetWipe Absorb Absorb with Vermiculite or Polypropylene Pads MinorLiquid->Absorb Evacuate Evacuate Lab & Call EHS Major->Evacuate Dispose Dispose as Halogenated Waste WetWipe->Dispose Absorb->Dispose

Technical Data Summary
ParameterSpecificationOperational Implication
CAS Number 352-29-4 (Analog)*Verify specific vendor CAS; often indexed by chemical name.
Molecular Weight ~196.22 g/mol Heavy vapor; settles in low spots (hood deck).
Physical State Solid (Low MP) or LiquidMay melt near room temp; handle as liquid for safety.
Solubility Organic Solvents (DCM, EtOAc)Use Ethanol/Acetone for cleaning; water is ineffective.
Incompatibility Strong OxidizersStore away from nitric acid or peroxides.
Glove Breakthrough Nitrile: <15 min (Ketones)Change gloves immediately upon splash.

*Note: CAS 352-29-4 corresponds to the hydroxy-analog often used as a reference for safety data when specific methoxy-variant data is unavailable.

Disposal & Environmental Compliance

The Golden Rule: Never dispose of fluorinated compounds down the drain.

  • Collection: Collect all mother liquors, washes, and contaminated solid waste (gloves, paper towels) in a container labeled "Halogenated Organic Waste."

  • Labeling: Explicitly list "1-(4-Fluorophenyl)-4-methoxybutan-1-one" on the waste tag. Do not use generic labels like "Organic Waste."

  • Reasoning: Fluorinated compounds require higher incineration temperatures (approx. 1100°C) to prevent the formation of HF (Hydrofluoric Acid) gas during destruction.

References
  • National Center for Biotechnology Information (PubChem). Compound Summary for 4'-Fluoro-4-hydroxybutyrophenone (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 4-chloro-1-(4-fluorophenyl)butan-1-one (Related Intermediate). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-Fluorophenyl)-4-methoxybutan-1-one
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1-(4-Fluorophenyl)-4-methoxybutan-1-one

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